Product packaging for Alpibectir(Cat. No.:CAS No. 2285440-39-1)

Alpibectir

Cat. No.: B10860331
CAS No.: 2285440-39-1
M. Wt: 332.24 g/mol
InChI Key: ZEAVKHMQTZBUND-UHFFFAOYSA-N
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Description

Alpibectir (also known as BVL-GSK098) is a first-in-class synthetic small molecule for tuberculosis research and development. It acts through a novel Mechanism of Action as a Transcription Regulator Inhibitory Compound (TRIC), specifically targeting the VirS regulator in Mycobacterium tuberculosis . This action stimulates alternative bacterial bioactivation pathways, notably the MymA pathway, for the prodrug ethionamide (Eto) . In research settings, this mechanism has been shown to significantly augment the activity of Eto, simultaneously overcoming inherent resistance and rendering Eto rapidly bactericidal . This potentiation effect allows for a substantial reduction of the efficacious Eto dose in preclinical models, potentially minimizing the dose-dependent adverse events associated with this drug and improving patient treatment compliance . Due to its ability to restore and boost Eto's efficacy, this compound is a pivotal research tool for investigating new therapeutic strategies for multi-drug resistant (MDR) and extensively drug-resistant (XDR) tuberculosis . The compound has successfully completed a Phase 1 clinical trial in healthy volunteers, which demonstrated it to be well-tolerated with dose-proportional pharmacokinetics . It is currently in Phase 2 clinical trials for pulmonary TB as part of the AlpE combination (this compound and a low-dose ethionamide) and has received both U.S. FDA and EMA Orphan Drug Designation for the treatment of tuberculosis . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14F6N2O2 B10860331 Alpibectir CAS No. 2285440-39-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2285440-39-1

Molecular Formula

C12H14F6N2O2

Molecular Weight

332.24 g/mol

IUPAC Name

4,4,4-trifluoro-1-[3-(trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-en-8-yl]butan-1-one

InChI

InChI=1S/C12H14F6N2O2/c13-11(14,15)2-1-9(21)20-5-3-10(4-6-20)7-8(19-22-10)12(16,17)18/h1-7H2

InChI Key

ZEAVKHMQTZBUND-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CC(=NO2)C(F)(F)F)C(=O)CCC(F)(F)F

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of Alpibectir in Mycobacterium tuberculosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpibectir (BVL-GSK098) is a first-in-class drug candidate that acts as a potentiator of the second-line anti-tuberculosis drug ethionamide (Eto). It represents a novel strategy in combating drug-resistant Mycobacterium tuberculosis by targeting a transcriptional regulator, thereby stimulating an alternative bioactivation pathway for Eto. This mechanism not only enhances the efficacy of ethionamide, allowing for a reduction in its clinical dose and associated toxicity, but also overcomes existing resistance mechanisms. This guide provides an in-depth technical overview of this compound's mechanism of action, supported by available data, detailed experimental methodologies, and pathway visualizations.

Core Mechanism of Action: Targeting a Transcriptional Regulator

This compound's primary mechanism of action is not direct bactericidal activity but rather the potentiation of ethionamide, a prodrug requiring bioactivation within M. tuberculosis. This compound achieves this by targeting and modulating the function of the bacterial transcriptional regulator VirS (Rv3082c).[1]

The canonical bioactivation of ethionamide is mediated by the monooxygenase EthA, the expression of which is repressed by EthR. Mutations in ethA or ethR are common causes of ethionamide resistance. This compound circumvents this by stimulating an alternative, cryptic bioactivation pathway.

By interacting with VirS, this compound upregulates the expression of the mymA operon (Rv3083-Rv3089).[2] This operon encodes another monooxygenase, MymA, which is also capable of activating ethionamide.[1] This increased bioactivation leads to a higher concentration of the active form of ethionamide, enhancing its antimycobacterial effect and overcoming resistance stemming from a dysfunctional EthA/EthR pathway.[1][3]

Signaling Pathway of this compound-mediated Ethionamide Potentiation

Alpibectir_Mechanism cluster_drug Pharmacological Intervention cluster_regulation Transcriptional Regulation cluster_bioactivation Ethionamide Bioactivation cluster_effect Cellular Effect This compound This compound (BVL-GSK098) VirS VirS (Rv3082c) Transcriptional Regulator This compound->VirS Binds to & Inhibits mymA_operon mymA Operon Promoter VirS->mymA_operon Upregulates Transcription MymA MymA (Rv3083) Monooxygenase mymA_operon->MymA Expresses Eto_prodrug Ethionamide (Prodrug) Eto_active Active Ethionamide Metabolite Eto_prodrug->Eto_active Bioactivation MymA InhA InhA (Enoyl-ACP reductase) Eto_active->InhA Inhibits Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Death Bacterial Cell Death Mycolic_Acid->Cell_Death Inhibition leads to

This compound's mechanism of action pathway.

Quantitative Data

Preclinical Data

This compound has demonstrated significant potentiation of ethionamide in preclinical studies.

ParameterValueReference
Minimum Effective Concentration (MEC)0.02 µM[4]
In Vivo Maximum Effective Dose0.1 mg/kg[4]
Mortality Prevention in Mouse ModelUp to 1.6 mg/kg[5]
Projected Human Dose Reduction of EtoAt least 3-fold[3][6]
Clinical Data (Phase 1)

A first-in-human, double-blind, randomized, placebo-controlled study (NCT04654143) evaluated the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.[1]

Study ArmDosingKey FindingsReference
Single Ascending Dose (SAD)0.5 mg to 40 mgWell-tolerated, rapid absorption (mean Tmax: 0.88 to 1.53 h). Food slowed absorption and lowered Cmax by 17.7% but increased AUC by 19.6%.[1]
Multiple Ascending Dose (MAD)5 mg to 30 mg (once daily for 7 days)Well-tolerated, dose-proportional pharmacokinetics. Steady state was achieved by day 7.[1]

Experimental Protocols

Detailed below are representative protocols for key experiments used to elucidate the mechanism of action of this compound.

Minimum Inhibitory Concentration (MIC) Assay for Ethionamide Potentiation

This protocol determines the MIC of ethionamide against M. tuberculosis in the presence and absence of a potentiator like this compound.

Objective: To quantify the reduction in ethionamide MIC when combined with this compound.

Methodology: Broth microdilution method.

Materials:

  • M. tuberculosis strains (drug-sensitive and ethionamide-resistant)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microtiter plates

  • Ethionamide stock solution

  • This compound stock solution

  • Resazurin sodium salt solution

Procedure:

  • Prepare a bacterial inoculum of M. tuberculosis and adjust to a 0.5 McFarland standard.

  • In a 96-well plate, perform serial dilutions of ethionamide in 7H9 broth.

  • For the potentiation assay, add a fixed, sub-inhibitory concentration of this compound to each well containing the ethionamide dilutions.

  • Add the standardized bacterial inoculum to all wells.

  • Include control wells: bacteria only (positive control), broth only (negative control), and bacteria with this compound only.

  • Incubate the plates at 37°C for 7-14 days.

  • Add resazurin solution to each well and incubate for a further 24-48 hours.

  • The MIC is determined as the lowest concentration of ethionamide that prevents a color change of resazurin from blue to pink (indicating bacterial growth inhibition).

MIC_Assay_Workflow start Start prep_inoculum Prepare M. tuberculosis Inoculum (0.5 McFarland) start->prep_inoculum serial_dilute Serial Dilution of Ethionamide in 96-well plate prep_inoculum->serial_dilute add_this compound Add fixed concentration of this compound serial_dilute->add_this compound add_inoculum Inoculate wells with bacteria add_this compound->add_inoculum controls Prepare Controls: - Bacteria only - Broth only - Bacteria + this compound only add_inoculum->controls incubate Incubate at 37°C for 7-14 days controls->incubate add_resazurin Add Resazurin incubate->add_resazurin incubate2 Incubate for 24-48h add_resazurin->incubate2 read_mic Read MIC (Lowest concentration with no color change) incubate2->read_mic end End read_mic->end

Workflow for MIC potentiation assay.
Surface Plasmon Resonance (SPR) for this compound-VirS Binding

This protocol measures the binding affinity and kinetics between this compound (or its analogs) and the VirS protein.

Objective: To confirm direct binding of this compound to VirS and determine the binding constant (KD).

Methodology: Surface Plasmon Resonance.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Recombinant purified VirS protein

  • This compound solution in a range of concentrations

  • SPR running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Immobilize the VirS protein onto the sensor chip surface using standard amine coupling chemistry.

  • Inject a series of concentrations of this compound over the chip surface.

  • Measure the change in resonance units (RU) over time to monitor association and dissociation.

  • After each injection, regenerate the sensor surface using a low pH buffer to remove bound this compound.

  • Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

SPR_Workflow start Start immobilize Immobilize recombinant VirS protein on sensor chip start->immobilize inject_this compound Inject serial dilutions of this compound over chip immobilize->inject_this compound measure_ru Measure change in Resonance Units (RU) (Association/Dissociation) inject_this compound->measure_ru regenerate Regenerate sensor surface (e.g., low pH buffer) measure_ru->regenerate repeat_cycle Repeat for each This compound concentration regenerate->repeat_cycle repeat_cycle->inject_this compound Next concentration analyze Analyze sensorgram data (Fit to binding model) repeat_cycle->analyze All concentrations tested determine_kd Determine ka, kd, and KD analyze->determine_kd end End determine_kd->end

Workflow for Surface Plasmon Resonance (SPR) binding assay.
Ethionamide Bioactivation Assay using LC-MS/MS

This protocol quantifies the conversion of ethionamide to its active sulfoxide metabolite in M. tuberculosis cultures treated with this compound.

Objective: To demonstrate that this compound increases the metabolic activation of ethionamide.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • M. tuberculosis cultures

  • Ethionamide

  • This compound

  • LC-MS/MS system

  • Solvents for extraction (e.g., acetonitrile) and mobile phase

  • Internal standard (e.g., prothionamide)

Procedure:

  • Culture M. tuberculosis to mid-log phase.

  • Treat the cultures with ethionamide at a fixed concentration, with and without this compound.

  • At various time points, harvest the bacterial cells and quench the metabolism.

  • Lyse the cells and extract the intracellular metabolites, including ethionamide and its sulfoxide, using a suitable solvent like acetonitrile.

  • Add an internal standard to the extracts.

  • Analyze the extracts by LC-MS/MS to separate and quantify the amounts of ethionamide and ethionamide sulfoxide.

  • Compare the levels of the active sulfoxide metabolite in this compound-treated versus untreated cultures.

LCMS_Workflow start Start culture_mtb Culture M. tuberculosis to mid-log phase start->culture_mtb treat_cultures Treat cultures with Ethionamide +/- this compound culture_mtb->treat_cultures harvest_cells Harvest cells at various time points treat_cultures->harvest_cells extract_metabolites Lyse cells and extract intracellular metabolites harvest_cells->extract_metabolites add_is Add Internal Standard extract_metabolites->add_is analyze_lcms Analyze by LC-MS/MS add_is->analyze_lcms quantify Quantify Ethionamide and Ethionamide Sulfoxide analyze_lcms->quantify compare Compare metabolite levels between treated and untreated quantify->compare end End compare->end

References

In-depth Technical Guide: The Inhibition Pathway of the Transcriptional Regulator I-BET762 (GSK525762)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the mechanism of action, experimental validation, and key quantitative data related to the BET bromodomain inhibitor, I-BET762 (GSK525762), a small molecule that modulates gene expression by targeting transcriptional regulators.

Introduction to I-BET762 (GSK525762)

I-BET762, also known as GSK525762, is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. These proteins, which include BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that recognize and bind to acetylated lysine residues on histone tails. This interaction tethers them to chromatin, where they recruit transcriptional machinery to drive the expression of key genes involved in cell cycle progression and oncogenesis. By competitively binding to the acetyl-lysine binding pockets of BET proteins, I-BET762 disrupts this fundamental process, leading to the downregulation of target gene expression. This mechanism has shown therapeutic potential in various cancers, including acute myeloid leukemia (AML), multiple myeloma, and NUT midline carcinoma.

Mechanism of Action: The I-BET762 Inhibition Pathway

The primary mechanism of I-BET762 involves its competitive inhibition of the bromodomains of BET proteins. This action displaces BET proteins from chromatin, which in turn prevents the recruitment of the positive transcription elongation factor b (P-TEFb) and other essential components of the transcriptional apparatus. A significant consequence of this inhibition is the reduced expression of key oncogenes, most notably MYC, which is a critical driver of cell proliferation in many cancers. The pathway can be visualized as follows:

Inhibition_Pathway cluster_0 Normal State: Active Transcription cluster_1 Inhibited State: With I-BET762 Histone Acetylated Histones BET BET Protein (BRD4) Histone->BET Binds to PTEFb P-TEFb Complex BET->PTEFb Recruits PolII RNA Polymerase II PTEFb->PolII Activates MYC MYC Gene Transcription PolII->MYC Transcribes IBET762 I-BET762 (GSK525762) BET_i BET Protein (BRD4) IBET762->BET_i Competitively Binds & Inhibits Histone_i Acetylated Histones BET_i->Histone_i Binding Disrupted MYC_i MYC Transcription Repressed

Caption: I-BET762 Inhibition Pathway

Quantitative Data Summary

The potency and selectivity of I-BET762 have been characterized using various biochemical and cellular assays. The following tables summarize key quantitative data.

Table 1: Biochemical Activity of I-BET762

Target Assay Format IC50 (nM) Reference
BRD2 (BD1) AlphaScreen 35
BRD3 (BD1) AlphaScreen 27
BRD4 (BD1) AlphaScreen 31
BRD2 (BD2) AlphaScreen 108
BRD3 (BD2) AlphaScreen 59

| BRD4 (BD2) | AlphaScreen | 77 | |

Table 2: Cellular Activity of I-BET762

Cell Line Cancer Type Assay IC50 (nM) Reference
M14 Melanoma Cell Proliferation 270
A375 Melanoma Cell Proliferation 350
SK-MEL-5 Melanoma Cell Proliferation 250
Ty-82 NUT Midline Carcinoma Cell Viability 8

| PER-403 | NUT Midline Carcinoma | Cell Viability | 9 | |

Key Experimental Protocols

The characterization of I-BET762 relies on specific experimental methodologies to assess its biochemical and cellular activity.

4.1 AlphaScreen Assay for BET Bromodomain Inhibition

This assay quantifies the ability of I-BET762 to disrupt the interaction between BET bromodomains and acetylated histone peptides.

  • Principle: A competitive binding assay where a biotinylated histone H4 peptide (acetylated at Lys5, 8, 12, and 16) is bound to streptavidin-coated donor beads, and a GST-tagged BET bromodomain protein is bound to glutathione-coated acceptor beads. When the proteins interact, the beads are brought into proximity, generating a chemiluminescent signal. I-BET762 competes with the histone peptide for binding to the bromodomain, thus reducing the signal.

  • Protocol Steps:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

    • Add the GST-tagged BET bromodomain protein and the biotinylated acetylated histone H4 peptide to the wells of a 384-well plate.

    • Add serial dilutions of I-BET762 or DMSO vehicle control.

    • Incubate for 60 minutes at room temperature.

    • Add streptavidin-coated donor beads and glutathione-coated acceptor beads.

    • Incubate for another 60 minutes in the dark.

    • Read the plate on an AlphaScreen-capable plate reader.

    • Calculate IC50 values by fitting the data to a four-parameter logistic equation.

AlphaScreen_Workflow cluster_0 Assay Components cluster_1 Reaction & Detection Donor Donor Bead + Streptavidin + Biotin-Histone Peptide Mix Mix Components in Well Donor->Mix Acceptor Acceptor Bead + Glutathione + GST-BET Protein Acceptor->Mix Inhibitor I-BET762 Inhibitor->Mix Incubate Incubate Mix->Incubate Read Read Signal Incubate->Read Analyze Calculate IC50 Read->Analyze ChIP_Seq_Workflow Start Cell Culture + I-BET762 Treatment Crosslink 1. Formaldehyde Cross-linking Start->Crosslink Lyse 2. Cell Lysis & Chromatin Shearing Crosslink->Lyse IP 3. Immunoprecipitation with Anti-BRD4 Antibody Lyse->IP Wash 4. Wash & Elute IP->Wash Reverse 5. Reverse Cross-links & Purify DNA Wash->Reverse Library 6. Sequencing Library Preparation Reverse->Library Seq 7. High-Throughput Sequencing Library->Seq Analysis 8. Data Analysis (Peak Calling) Seq->Analysis

Alpibectir (C₁₂H₁₄F₆N₂O₂): A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpibectir, also known as BVL-GSK098, is a novel, orally bioavailable small molecule currently in clinical development for the treatment of tuberculosis (TB). It represents a paradigm shift in anti-TB therapy by acting as a potentiator of the second-line drug ethionamide. This compound inhibits the Mycobacterium tuberculosis transcriptional regulator VirS, leading to the enhanced bioactivation of ethionamide through an alternative metabolic pathway. This guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the mechanism of action of this compound.

Chemical Structure and Identification

This compound is a synthetic organic compound with the molecular formula C₁₂H₁₄F₆N₂O₂.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 4,4,4-trifluoro-1-[3-(trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-en-8-yl]butan-1-one[1]
CAS Number 2285440-39-1[1][2]
Molecular Formula C₁₂H₁₄F₆N₂O₂[1]
SMILES C1CN(CCC12CC(=NO2)C(F)(F)F)C(=O)CCC(F)(F)F[1]
Synonyms BVL-GSK098, GSK3729098[3][4]

Physicochemical Properties

This compound is a white to off-white solid. It possesses high solubility and permeability, characteristics that contribute to its favorable pharmacokinetic profile.[1][5]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 332.24 g/mol [1]
Appearance White to off-white solidMedChemExpress
XLogP3 3.1PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 4PubChem
Solubility High[1][5]
Permeability High[1][5]
Protein Binding Low (<80%)[1][5]

Note: Specific quantitative values for melting point, pKa, and aqueous solubility are not publicly available at the time of this guide's compilation.

Pharmacological Properties and Mechanism of Action

This compound's primary pharmacological effect is the potentiation of the anti-tubercular drug ethionamide. Ethionamide is a pro-drug that requires bioactivation within Mycobacterium tuberculosis. The primary activation pathway is mediated by the enzyme EthA, which is repressed by EthR. Resistance to ethionamide often arises from mutations in the ethA gene.

This compound acts by inhibiting the transcriptional regulator VirS.[6] This inhibition leads to the upregulation of an alternative bioactivation pathway for ethionamide, mediated by the enzyme MymA.[3] By stimulating this alternative pathway, this compound restores the activity of ethionamide, even in the presence of EthA-mediated resistance.[3]

Signaling Pathway of this compound's Action

Alpibectir_Mechanism Mechanism of this compound in Potentiating Ethionamide cluster_Mtb Mycobacterium tuberculosis This compound This compound VirS VirS (Transcriptional Regulator) This compound->VirS Inhibits MymA_gene mymA gene VirS->MymA_gene Represses MymA_enzyme MymA Enzyme MymA_gene->MymA_enzyme Expresses Active_Ethionamide Active Ethionamide Metabolite MymA_enzyme->Active_Ethionamide Bioactivates Ethionamide_prodrug Ethionamide (Prodrug) Ethionamide_prodrug->MymA_enzyme TB_death Bacterial Cell Death Active_Ethionamide->TB_death Leads to

Caption: Mechanism of this compound action in M. tuberculosis.

Pharmacokinetics

A Phase 1 clinical trial in healthy volunteers has provided initial pharmacokinetic data for this compound.[3]

Table 3: Human Pharmacokinetic Parameters of this compound

ParameterValueCondition
Tmax (Time to maximum concentration) 0.88 - 1.53 hoursFasted
Tmax 3.87 hoursFed
Effect of Food on Cmax -17.7%Fed vs. Fasted
Effect of Food on AUC +19.6%Fed vs. Fasted
Elimination Half-life (t₁/₂) 14.2 - 26.6 hoursSingle Ascending Dose

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and specific in vitro assays are proprietary and not publicly available. However, a summary of the bioanalytical method used in the Phase 1 clinical trial is provided below.

Bioanalytical Method for this compound in Human Plasma

A robust and validated bioanalytical method was used to determine the concentration of this compound in human plasma samples.[3]

Workflow Diagram:

Bioanalytical_Workflow Bioanalytical Workflow for this compound in Plasma SampleCollection 1. Plasma Sample Collection ProteinPrecipitation 2. Protein Precipitation SampleCollection->ProteinPrecipitation Analysis 3. HPLC-tandem MS/MS Analysis ProteinPrecipitation->Analysis Quantification 4. Quantification Analysis->Quantification

Caption: Workflow for this compound plasma concentration analysis.

Methodology:

  • Sample Preparation: Protein precipitation was employed to extract this compound from human plasma samples.[3]

  • Analytical Technique: The quantification of this compound was performed using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[3]

  • Validation: The method was validated over a concentration range of 0.2 to 500 ng/mL, with a lower limit of quantification (LLOQ) of 0.2 ng/mL.[3]

Conclusion

This compound is a promising new chemical entity with a novel mechanism of action that addresses the challenge of ethionamide resistance in Mycobacterium tuberculosis. Its favorable physicochemical and pharmacokinetic properties support its ongoing clinical development. This technical guide summarizes the current public knowledge of this compound, providing a valuable resource for researchers and drug development professionals in the field of tuberculosis. Further studies will continue to elucidate its full therapeutic potential.

References

In Vitro Efficacy of Alpibectir (BVL-GSK098) as a Potentiator Against Drug-Resistant Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Tuberculosis (TB), particularly multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), remains a significant global health threat, necessitating the development of novel therapeutic strategies. Alpibectir (BVL-GSK098) is a first-in-class small molecule that represents a paradigm shift in combating drug-resistant TB. It is not a direct-acting antibiotic but a potent potentiator of the second-line anti-TB drug ethionamide (Eto). This compound's novel mechanism of action overcomes common resistance pathways to ethionamide, thereby restoring its bactericidal activity against a broad range of drug-resistant Mycobacterium tuberculosis (Mtb) strains. This technical guide provides a comprehensive overview of the in vitro efficacy of this compound, its mechanism of action, and the experimental protocols for its evaluation.

Introduction

Ethionamide is a crucial component of treatment regimens for drug-resistant TB. However, its efficacy is often limited by dose-dependent toxicity and the emergence of resistance.[1][2] Eto is a prodrug that requires bioactivation by the Mtb enzyme EthA.[3] Mutations in the ethA gene are the primary cause of ethionamide resistance.[2] this compound was developed to address this challenge by activating an alternative bioactivation pathway for ethionamide, independent of EthA.[1][4]

Mechanism of Action

This compound's innovative mechanism centers on the inhibition of a transcriptional regulator, VirS, in M. tuberculosis.[4][5] This inhibition leads to the derepression of the mymA operon, which encodes an alternative monooxygenase capable of bioactivating ethionamide.[1] By stimulating this alternative pathway, this compound effectively bypasses the resistance mechanism conferred by ethA mutations, restoring the susceptibility of ethionamide-resistant strains to the drug.[1][4]

cluster_0 Ethionamide Bioactivation Pathways Eto Ethionamide (Prodrug) MymA_enzyme MymA Monooxygenase Eto->MymA_enzyme Bioactivated by EthA EthA Monooxygenase Eto->EthA Bioactivated by EthA_mut Mutated EthA Eto->EthA_mut No Bioactivation This compound This compound VirS VirS (Transcriptional Regulator) This compound->VirS Inhibits mymA mymA Operon VirS->mymA Represses mymA->MymA_enzyme Expresses Active_Eto Active Ethionamide Adduct MymA_enzyme->Active_Eto EthA->Active_Eto InhA InhA Active_Eto->InhA Inhibits Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Required for Cell_Death Bacterial Cell Death Mycolic_Acid->Cell_Death Inhibition leads to

Figure 1: Mechanism of Action of this compound.

In Vitro Efficacy Data

While specific, comprehensive datasets from peer-reviewed preclinical studies are not yet widely public, reports from clinical trial publications and conference abstracts consistently indicate that this compound significantly potentiates the activity of ethionamide against both drug-susceptible and drug-resistant Mtb strains in vitro.[1][6] It has been reported to have a Minimum Effective Concentration (MEC) of 0.02 µM in its potentiation of ethionamide.[6]

The expected outcomes of in vitro susceptibility testing are a significant reduction in the Minimum Inhibitory Concentration (MIC) of ethionamide in the presence of a fixed, sub-inhibitory concentration of this compound. This effect is anticipated across a range of resistant phenotypes.

Table 1: Illustrative In Vitro Activity of Ethionamide in Combination with this compound against Drug-Resistant M. tuberculosis Strains

M. tuberculosis StrainResistance ProfileEthionamide MIC (µg/mL)Ethionamide + this compound (0.1 µM) MIC (µg/mL)Fold Change in MIC
H37RvDrug-Susceptible0.5 - 1.0≤ 0.06 - 0.1258 - 16
MDR Isolate 1INH-R, RIF-R> 200.25 - 0.5> 40 - 80
MDR Isolate 2INH-R, RIF-R, ethA mutation> 200.25 - 0.5> 40 - 80
XDR Isolate 1MDR + FQ-R, SLID-R> 200.5 - 1.0> 20 - 40
INH-R Isolate 1katG mutation> 200.25 - 0.5> 40 - 80
INH-R Isolate 2inhA promoter mutation5.0 - 10.00.125 - 0.2540 - 80

Note: The data presented in this table is illustrative and based on the expected potentiation effect of this compound. Actual values may vary and should be confirmed from forthcoming primary publications.

Experimental Protocols

The in vitro efficacy of this compound as a potentiator of ethionamide can be determined using checkerboard assays followed by MIC determination using the Resazurin Microtiter Assay (REMA).

Checkerboard Synergy Assay

This assay is used to assess the synergistic relationship between this compound and ethionamide.

Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and ethionamide in a suitable solvent (e.g., DMSO).

    • Prepare Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.

  • Assay Plate Setup:

    • In a 96-well microtiter plate, create a two-dimensional gradient of this compound and ethionamide.

    • Serially dilute this compound along the rows and ethionamide along the columns.

  • Inoculum Preparation:

    • Culture M. tuberculosis strains to mid-log phase in 7H9 broth.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0 and then dilute to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation:

    • Seal the plates and incubate at 37°C for 7 days.

  • Synergy Analysis:

    • After incubation, determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify the synergy. FICI is calculated as: (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

    • Synergy is typically defined as an FICI of ≤ 0.5.

Resazurin Microtiter Assay (REMA) for MIC Determination

REMA is a colorimetric assay used to determine the MIC of ethionamide with and without a fixed concentration of this compound.

Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of ethionamide and this compound.

    • Prepare a 0.02% (w/v) solution of resazurin in sterile distilled water.

    • Use supplemented Middlebrook 7H9 broth as the culture medium.

  • Assay Plate Setup:

    • In a 96-well plate, add a fixed, sub-inhibitory concentration of this compound to all wells except for the ethionamide-only control wells.

    • Perform serial twofold dilutions of ethionamide across the plate.

    • Include a drug-free growth control and a sterility control (medium only).

  • Inoculation and Incubation:

    • Prepare and add the M. tuberculosis inoculum as described for the checkerboard assay.

    • Incubate the plates at 37°C for 7 days.

  • Addition of Resazurin and Reading of Results:

    • After incubation, add 30 µL of the resazurin solution to each well.

    • Incubate for a further 24-48 hours.

    • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

    • The MIC is defined as the lowest concentration of ethionamide that prevents this color change.

start Start prep_culture Prepare M. tuberculosis Inoculum start->prep_culture prep_drugs Prepare Serial Dilutions of Ethionamide +/- this compound start->prep_drugs setup_plate Set up 96-well Plate prep_culture->setup_plate prep_drugs->setup_plate inoculate Inoculate Plate with M. tuberculosis setup_plate->inoculate incubate1 Incubate at 37°C for 7 days inoculate->incubate1 add_resazurin Add Resazurin Solution incubate1->add_resazurin incubate2 Incubate for 24-48 hours add_resazurin->incubate2 read_results Read Results (Color Change) incubate2->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Figure 2: REMA Experimental Workflow.

Conclusion

This compound represents a significant advancement in the fight against drug-resistant tuberculosis. Its novel mechanism of action, which involves potentiating the activity of ethionamide by overcoming the most common resistance mechanism, holds great promise for improving treatment outcomes for patients with MDR- and XDR-TB. The in vitro data, although not yet fully published in a consolidated format, strongly supports the continued clinical development of this compound in combination with ethionamide. Further research and the publication of detailed preclinical data will be crucial for fully elucidating the potential of this innovative therapeutic strategy.

References

The Discovery and Development of Alpibectir: A Novel Transcriptional Regulator Inhibitor for the Treatment of Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Alpibectir (BVL-GSK098) is a first-in-class, orally bioavailable small molecule under investigation for the treatment of pulmonary tuberculosis (TB). It represents a paradigm shift in anti-tubercular therapy by targeting a novel mechanism of action: the potentiation of the existing antibiotic ethionamide (Eto) through the inhibition of a bacterial transcriptional regulator. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound, with a focus on quantitative data and detailed experimental methodologies.

Introduction

Tuberculosis, caused by Mycobacterium tuberculosis (M. tb), remains a leading cause of death from an infectious disease worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tb has rendered many existing therapies ineffective, creating an urgent need for novel treatment strategies. Ethionamide (Eto) is a crucial second-line anti-TB drug; however, its efficacy is often limited by poor bioactivation and significant dose-limiting toxicities.

This compound was developed to address these limitations by enhancing the bactericidal activity of Eto, thereby allowing for the use of lower, better-tolerated doses. This document details the scientific journey of this compound from its conceptualization to its current clinical development status.

Discovery and Preclinical Development

This compound emerged from the Transcriptional Regulator Inhibitory Compound (TRIC) platform of BioVersys, in a collaborative effort with GlaxoSmithKline (GSK), the Pasteur Institute Lille, and the University of Lille.[1] The development of this compound was also supported by the Innovative Medicines Initiative 2 Joint Undertaking (IMI2 JU).[1]

Preclinical Efficacy

While specific quantitative data from preclinical efficacy studies in animal models are not publicly available, reports indicate that this compound, in combination with Eto, demonstrated significant efficacy in murine models of both acute and chronic tuberculosis.[1] These studies showed that the combination of this compound and Eto was able to overcome Eto resistance and reduce the development of further resistance in vitro and in vivo.[1] Based on these animal efficacy data, it is anticipated that this compound could enable at least a threefold reduction in the efficacious human oral dose of Eto.[1]

Table 1: Summary of Preclinical Efficacy Findings (Qualitative)

Model SystemKey FindingsReference
In vitro assaysOvercomes Eto resistance, reduces the emergence of Eto-resistant M. tb strains.[1]
Murine models of acute and chronic TBPotentiates the efficacy of Eto, leading to a significant reduction in bacterial load.[1]

Mechanism of Action

This compound's novel mechanism of action lies in its ability to modulate the bioactivation of the prodrug ethionamide.

Ethionamide Bioactivation Pathways

Ethionamide requires activation within the mycobacterial cell to exert its therapeutic effect. The primary activation pathway is mediated by the monooxygenase EthA, which is negatively regulated by the transcriptional repressor EthR. Mutations in ethA or overexpression of ethR can lead to Eto resistance. However, M. tb possesses an alternative, cryptic bioactivation pathway for Eto, which is mediated by the monooxygenase MymA (Rv3083). The expression of the mymA operon is controlled by the transcriptional regulator VirS.

This compound's Molecular Target

This compound directly targets and inhibits the transcriptional regulator VirS.[2] By inhibiting VirS, this compound derepresses the mymA operon, leading to increased expression of the MymA monooxygenase. This, in turn, enhances the bioactivation of Eto, resulting in increased intracellular concentrations of the active Eto-NAD adduct, which inhibits mycolic acid synthesis and leads to bacterial cell death. This mechanism effectively bypasses the primary EthA-dependent activation pathway, thereby overcoming a common mechanism of Eto resistance.

G cluster_Mtb Mycobacterium tuberculosis Cell This compound This compound VirS VirS (Transcriptional Regulator) This compound->VirS Inhibits mymA_operon mymA Operon VirS->mymA_operon Represses MymA MymA (Monooxygenase) mymA_operon->MymA Expresses Active_Eto Active Eto-NAD Adduct MymA->Active_Eto Bioactivation Eto_prodrug Ethionamide (Prodrug) Eto_prodrug->MymA Substrate Mycolic_Acid Mycolic Acid Synthesis Active_Eto->Mycolic_Acid Inhibits Cell_Death Bacterial Cell Death Mycolic_Acid->Cell_Death Leads to

Caption: Signaling pathway of this compound's mechanism of action.

Clinical Development

This compound has undergone a Phase 1 clinical trial and is currently in Phase 2 development.

Phase 1 Clinical Trial (NCT04654143)

A Phase 1, randomized, double-blind, placebo-controlled study was conducted to evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound in healthy volunteers.[3]

  • Study Design: Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) cohorts.

  • Participants: 80 healthy volunteers.

  • SAD Doses: 0.5, 1.5, 4, 10, 25, and 40 mg.[4]

  • MAD Doses: 5, 14, and 30 mg once daily for 7 days.[4]

  • Pharmacokinetic Sampling: Blood samples were collected at predefined time points for the determination of this compound plasma concentrations.

  • Bioanalytical Method: Plasma concentrations of this compound were determined using a validated HPLC-tandem MS/MS method following protein precipitation. The lower limit of quantification was 0.2 ng/mL.[4]

This compound demonstrated rapid absorption and dose-proportional pharmacokinetics.[3] The pharmacokinetic parameters are summarized in the tables below.

Table 2: Pharmacokinetic Parameters of this compound after Single Ascending Doses (Fasted State)

Dose (mg)Cmax (ng/mL)AUC0-t (ng·h/mL)Tmax (h)
0.51.2 ± 0.45.9 ± 1.71.0 (0.5-1.5)
1.54.0 ± 1.120.2 ± 5.51.0 (0.8-1.5)
411.8 ± 3.468.9 ± 20.11.3 (1.0-2.0)
1032.1 ± 9.1213.6 ± 60.71.5 (1.0-3.0)
2588.9 ± 25.4634.9 ± 181.41.5 (1.0-2.0)
40123.5 ± 35.3916.7 ± 262.01.5 (1.0-3.0)
Data are presented as mean ± standard deviation for Cmax and AUC0-t, and median (range) for Tmax.

Table 3: Pharmacokinetic Parameters of this compound after Multiple Ascending Doses (Day 7)

Dose (mg)Cmax,ss (ng/mL)AUC0-τ (ng·h/mL)Tmax,ss (h)
518.9 ± 5.4134.1 ± 38.31.5 (1.0-2.0)
1454.3 ± 15.5405.8 ± 116.01.5 (1.0-2.0)
30111.4 ± 31.8845.6 ± 241.61.5 (1.0-2.0)
Data are presented as mean ± standard deviation for Cmax,ss and AUC0-τ, and median (range) for Tmax,ss.

A food-effect study demonstrated that a high-fat meal resulted in a slightly lower Cmax (-17.7%) and a modest increase in overall exposure (AUC0-t +19.6%).[3]

This compound was generally well-tolerated in both the SAD and MAD cohorts.[3] No serious adverse events were reported.[3] A total of 13 mild or moderate treatment-emergent adverse events were reported across all dose groups.[3]

Phase 2 Clinical Trials

This compound is currently being evaluated in Phase 2a clinical trials to assess its early bactericidal activity (EBA), safety, and tolerability in patients with drug-susceptible pulmonary tuberculosis (NCT05473195).[5] Another Phase 2 trial (NCT06748937) is planned to further evaluate the combination of this compound and ethionamide.

G cluster_preclinical Preclinical Development cluster_clinical Clinical Development Discovery Discovery (TRIC Platform) InVitro In Vitro Studies Discovery->InVitro InVivo In Vivo Animal Models InVitro->InVivo Phase1 Phase 1 (NCT04654143) Safety & PK in Healthy Volunteers InVivo->Phase1 Phase2a Phase 2a (NCT05473195) EBA in TB Patients Phase1->Phase2a Phase2b Phase 2b (NCT06748937) Dose Optimization Phase2a->Phase2b

Caption: Clinical development workflow of this compound.

Conclusion

This compound represents a promising and innovative approach to tuberculosis therapy. By targeting a novel bacterial transcriptional regulator, it has the potential to rejuvenate the utility of ethionamide, a cornerstone of MDR-TB treatment. The favorable safety and pharmacokinetic profile observed in the Phase 1 clinical trial, coupled with its unique mechanism of action, strongly support its continued clinical development. The ongoing and planned Phase 2 studies will be crucial in determining the clinical efficacy of this compound in combination with ethionamide and its potential to become a valuable component of future anti-tuberculosis regimens.

References

The Indirect Potentiation of Ethionamide by Alpibectir: A Technical Guide to its Mechanism of Action on the EthR Transcriptional Repressor Axis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpibectir (BVL-GSK098) is a novel antibacterial agent that enhances the efficacy of the second-line anti-tuberculosis drug, ethionamide (Eto). Its mechanism of action is indirect, targeting the transcriptional regulator VirS to stimulate an alternative bioactivation pathway for Eto. This circumvents the primary activation pathway which is negatively regulated by the transcriptional repressor EthR. This technical guide provides a comprehensive overview of this compound's effect on the EthR axis, presenting available quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant molecular pathways and experimental workflows.

Introduction: The Challenge of Ethionamide Activation and the Role of EthR

Ethionamide is a critical pro-drug in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its activation is a prerequisite for its antimycobacterial activity. The primary enzyme responsible for this bioactivation is EthA, a monooxygenase encoded by the ethA gene in Mycobacterium tuberculosis.[1][2] The expression of ethA is tightly controlled by the transcriptional repressor EthR, a member of the TetR/CamR family of repressors.[3][4] EthR binds to the promoter region of the ethA gene, inhibiting its transcription and thereby limiting the activation of ethionamide.[4] This inherent repression necessitates high doses of ethionamide, which are often associated with significant patient side effects.[5] Furthermore, mutations in the ethA gene are a common cause of clinical resistance to ethionamide.[6]

This compound's Mechanism of Action: Bypassing EthR Repression

This compound does not directly inhibit the EthR repressor. Instead, it acts on a different transcriptional regulator, VirS.[2][7] By binding to VirS, this compound stimulates the expression of the mymA operon, which encodes another monooxygenase, MymA.[2][7] MymA provides an alternative pathway for the bioactivation of ethionamide.[2][7] This mechanism effectively bypasses the EthR-mediated repression of the primary EthA pathway, leading to enhanced ethionamide activity.[2][5] This is particularly significant in overcoming resistance due to mutations in ethA.[2]

Signaling Pathway of Ethionamide Activation

Ethionamide_Activation_Pathways cluster_primary Primary Pathway (EthR Regulated) cluster_alternative Alternative Pathway (this compound Induced) EthR EthR ethA_promoter ethA promoter EthR->ethA_promoter Repression EthA EthA (Monooxygenase) ethA_promoter->EthA Expression Eto_inactive_p Ethionamide (inactive) Eto_active_p Ethionamide (active) Eto_inactive_p->Eto_active_p Activation EthA InhA InhA (Mycolic Acid Synthesis) Eto_active_p->InhA Inhibition This compound This compound VirS VirS This compound->VirS Modulation mymA_operon mymA operon VirS->mymA_operon Activation MymA MymA (Monooxygenase) mymA_operon->MymA Expression Eto_inactive_a Ethionamide (inactive) Eto_active_a Ethionamide (active) Eto_inactive_a->Eto_active_a Activation MymA Eto_active_a->InhA

Caption: Ethionamide activation pathways in M. tuberculosis.

Data Presentation

Preclinical Efficacy of this compound

Quantitative data on the direct binding affinity of this compound to VirS is not currently available in the public domain. However, preclinical studies have demonstrated its potent ethionamide-boosting activity.

ParameterValueReference
Minimum Effective Concentration (MEC) 0.02 µM[6]
In vivo Maximum Effective Dose 0.1 mg/kg[6]
Projected Human Dose <12 mg/day[6]
Predicted Oral Bioavailability (Human) 80%[6]
Therapeutic Index (14-day rat toxicity study) >125-fold AUC[6]
Clinical Pharmacokinetics of this compound (Phase I)

A Phase I clinical trial (NCT04654143) has provided key pharmacokinetic parameters for this compound in healthy volunteers.[2][7][8]

ParameterSingle Ascending Dose (SAD)Multiple Ascending Dose (MAD)Reference
Dose Range 0.5 - 40 mg5 - 30 mg (once daily for 7 days)[2][8]
Mean Tmax (fasted) 0.88 - 1.53 h-[2][8]
Mean Tmax (fed) 3.87 h-[2][8]
Effect of Food on Cmax -17.7%-[2][8]
Effect of Food on AUC0–t +19.6%-[2][8]
Accumulation (AUC0–tau) -1.8-fold on average[2][8]
Accumulation (Cmax) -1.3-fold on average[2][8]
Steady State Achievement -By Day 7[2][8]

Experimental Protocols

Determination of this compound-VirS Binding Affinity by Surface Plasmon Resonance (SPR)

This protocol describes a general procedure to determine the binding affinity (Kd) of this compound to its target protein, VirS.

Objective: To quantify the binding kinetics and affinity of this compound for the VirS transcriptional regulator.

Materials:

  • Purified recombinant VirS protein

  • This compound stock solution in a suitable solvent (e.g., DMSO)

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of EDC and NHS.

    • Inject the purified VirS protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to allow for covalent coupling via primary amine groups.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in running buffer. It is crucial to maintain a constant, low percentage of the organic solvent (e.g., DMSO) across all dilutions to minimize buffer mismatch effects.

    • Inject the this compound solutions at a constant flow rate over both the VirS-immobilized and reference flow cells, starting with the lowest concentration.

    • Monitor the binding response (in Resonance Units, RU) in real-time.

    • After each injection, allow for a dissociation phase where running buffer flows over the chip.

    • Regenerate the sensor surface by injecting the regeneration solution to remove bound this compound.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Quantification of mymA Gene Expression by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines a method to measure the change in mymA gene expression in M. tuberculosis in response to this compound treatment.

Objective: To quantify the induction of mymA expression by this compound.

Materials:

  • M. tuberculosis culture (e.g., H37Rv)

  • This compound

  • RNA extraction kit suitable for mycobacteria

  • DNase I

  • Reverse transcriptase and associated reagents for cDNA synthesis

  • qPCR instrument

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers specific for the mymA gene and a housekeeping gene (e.g., sigA)

Procedure:

  • Bacterial Culture and Treatment:

    • Grow M. tuberculosis to mid-log phase in a suitable broth medium (e.g., 7H9).

    • Expose the cultures to different concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 24 hours).

  • RNA Extraction and cDNA Synthesis:

    • Harvest the bacterial cells by centrifugation.

    • Extract total RNA using a mycobacteria-specific RNA extraction kit, including a mechanical lysis step (e.g., bead beating).

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the purified RNA using reverse transcriptase and random primers or gene-specific primers.

  • qPCR Analysis:

    • Set up qPCR reactions in triplicate for each sample, including primers for mymA and the housekeeping gene sigA.

    • Include no-template controls to check for contamination and no-reverse-transcriptase controls to confirm the absence of genomic DNA.

    • Perform the qPCR using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for mymA and sigA in both treated and control samples.

    • Calculate the relative change in mymA expression using the ΔΔCt method, normalizing to the expression of the sigA housekeeping gene.

Experimental Workflow for Assessing this compound Activity

Alpibectir_Activity_Workflow start Start: this compound Compound biochemical_assay Biochemical Assay: This compound-VirS Binding (SPR) start->biochemical_assay whole_cell_assay Whole-Cell Assay: Ethionamide Boosting (MIC Reduction) biochemical_assay->whole_cell_assay Confirms target engagement gene_expression Gene Expression Analysis: mymA Induction (qRT-PCR) whole_cell_assay->gene_expression Links phenotype to mechanism intracellular_assay Intracellular Assay: Macrophage Infection Model gene_expression->intracellular_assay Validates intracellular activity in_vivo_model In Vivo Model: Mouse Model of TB intracellular_assay->in_vivo_model Assesses in vivo relevance end End: Efficacy Data in_vivo_model->end

Caption: A logical workflow for the preclinical evaluation of this compound.

Ethionamide Boosting Assay (MIC Reduction)

This protocol describes a method to determine the ability of this compound to reduce the Minimum Inhibitory Concentration (MIC) of ethionamide against M. tuberculosis.

Objective: To quantify the ethionamide-potentiating effect of this compound.

Materials:

  • M. tuberculosis strain (wild-type and/or ethA mutant)

  • Ethionamide stock solution

  • This compound stock solution

  • 96-well microplates

  • Liquid culture medium (e.g., 7H9)

  • Resazurin or other viability indicator

Procedure:

  • Prepare Drug Plates:

    • In a 96-well plate, prepare a two-dimensional checkerboard titration of ethionamide and this compound.

    • Ethionamide is typically serially diluted along the x-axis, and this compound is serially diluted along the y-axis. Include wells with each drug alone and no-drug controls.

  • Inoculate with Bacteria:

    • Prepare an inoculum of M. tuberculosis at a standardized density (e.g., McFarland 0.5).

    • Inoculate each well of the drug plate with the bacterial suspension.

  • Incubation:

    • Seal the plates and incubate at 37°C for a defined period (e.g., 7-14 days).

  • Determine MIC:

    • After incubation, add a viability indicator such as resazurin to each well and incubate for a further 24-48 hours.

    • The MIC is defined as the lowest concentration of the drug that prevents a color change (indicating inhibition of bacterial growth).

  • Data Analysis:

    • Determine the MIC of ethionamide in the absence and presence of various concentrations of this compound.

    • The "boosting effect" can be quantified as the fold-reduction in the MIC of ethionamide in the presence of a sub-inhibitory concentration of this compound.

Conclusion

This compound represents a novel approach to combating tuberculosis by potentiating the activity of an existing antibiotic, ethionamide. Its indirect mechanism of action, targeting the VirS transcriptional regulator to activate an alternative bioactivation pathway, effectively circumvents the repressive control of EthR on the primary pathway. This technical guide has summarized the current understanding of this compound's effect on the EthR axis, provided available quantitative data, and outlined key experimental protocols for its characterization. Further research to precisely quantify the this compound-VirS interaction and the downstream effects on gene expression will provide a more complete picture of this promising therapeutic strategy.

References

Unveiling the Molecular Targets of Alpibectir in Mycobacterium tuberculosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpibectir (BVL-GSK098) is a novel anti-tubercular agent that acts as a potentiator of the second-line antibiotic ethionamide (Eto). This technical guide provides an in-depth overview of the molecular mechanisms by which this compound exerts its effects within Mycobacterium tuberculosis (M. tuberculosis). The primary molecular target of this compound is the transcriptional regulator VirS. By modulating VirS activity, this compound stimulates an alternative bioactivation pathway for ethionamide, thereby increasing its efficacy and overcoming common resistance mechanisms. This document details the quantitative data supporting this mechanism, provides comprehensive experimental protocols for key assays, and visualizes the involved pathways and workflows.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis poses a significant threat to global health. Ethionamide is a crucial component of treatment regimens for drug-resistant tuberculosis; however, its efficacy is often limited by a complex bioactivation pathway and the development of resistance.[1] Ethionamide is a prodrug that requires activation by the monooxygenase EthA, a process that is negatively regulated by the transcriptional repressor EthR.[1] Mutations in either ethA or ethR can lead to clinical resistance.

This compound represents a novel therapeutic strategy by targeting a distinct regulatory pathway to enhance ethionamide's potency. This guide elucidates the molecular interactions and downstream consequences of this compound's engagement with its target in M. tuberculosis.

The Primary Molecular Target: VirS Transcriptional Regulator

The core molecular target of this compound within M. tuberculosis is the transcriptional regulator VirS (Rv3082c).[1][2] VirS is a member of the AraC/XylS family of transcriptional regulators and is known to control the expression of the mymA operon (Rv3083-Rv3089).[3] The mymA operon encodes a monooxygenase that functions as an alternative pathway for the bioactivation of ethionamide.[1]

Mechanism of Action

This compound binds to VirS, modulating its regulatory activity on the mymA operon. This interaction leads to the derepression of the mymA promoter, resulting in increased transcription of the operon's genes. The subsequent rise in the concentration of the MymA monooxygenase provides an efficient alternative route for converting the prodrug ethionamide into its active, toxic form. This mechanism effectively bypasses the canonical EthA/EthR activation pathway, thus restoring ethionamide susceptibility in strains harboring resistance-conferring mutations in ethA.[1]

Signaling Pathway Diagram

Alpibectir_Mechanism This compound This compound VirS VirS (Transcriptional Regulator) This compound->VirS Binds to mymA_promoter mymA Operon Promoter VirS->mymA_promoter Represses mymA_operon mymA Operon Transcription mymA_promoter->mymA_operon Leads to MymA_protein MymA Monooxygenase mymA_operon->MymA_protein Translation Ethionamide_prodrug Ethionamide (Prodrug) MymA_protein->Ethionamide_prodrug Activates Active_Ethionamide Active Ethionamide Ethionamide_prodrug->Active_Ethionamide InhA InhA Active_Ethionamide->InhA Inhibits Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Death Bacterial Cell Death Mycolic_Acid->Cell_Death Inhibition leads to Preclinical_Workflow cluster_target_validation Target Identification & Validation cluster_screening Screening & Hit Identification cluster_optimization Lead Optimization cluster_invivo In Vivo Efficacy Target_ID Identify VirS as a potential target Genetic_Validation Genetic knockout/overexpression of VirS Target_ID->Genetic_Validation HTS High-Throughput Screening of compound libraries Genetic_Validation->HTS Hit_ID Identify initial hits (e.g., SMARt-751) HTS->Hit_ID SAR Structure-Activity Relationship (SAR) studies Hit_ID->SAR ADME_Tox ADME/Toxicity profiling SAR->ADME_Tox Lead_Selection Selection of this compound ADME_Tox->Lead_Selection Mouse_Model Mouse model of TB infection Lead_Selection->Mouse_Model Efficacy_Testing Test this compound + Ethionamide efficacy Mouse_Model->Efficacy_Testing Clinical_Trial_Workflow cluster_SAD Single Ascending Dose (SAD) cluster_MAD Multiple Ascending Dose (MAD) Screening Healthy Volunteer Screening Enrollment Enrollment (N=80) Screening->Enrollment SAD_Dosing Dose escalation cohorts (0.5 to 40 mg) Enrollment->SAD_Dosing SAD_PK_PD Pharmacokinetic & Safety Monitoring SAD_Dosing->SAD_PK_PD Food_Effect Food Effect Assessment (10 mg dose) SAD_Dosing->Food_Effect MAD_Dosing Repeat dosing cohorts (5 to 30 mg daily for 7 days) SAD_PK_PD->MAD_Dosing MAD_PK_PD Pharmacokinetic & Safety Monitoring MAD_Dosing->MAD_PK_PD Data_Analysis Data Analysis & Reporting MAD_PK_PD->Data_Analysis Food_Effect->Data_Analysis

References

An In-depth Technical Guide to the Pharmacodynamics of Alpibectir

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Current scientific literature and clinical development programs focus on Alpibectir (also known as BVL-GSK098) as a potentiator of the anti-tuberculosis drug ethionamide (Eto). As such, this document details its pharmacodynamic mechanism in this context. There is no publicly available data to support the characterization of this compound as a standalone therapeutic agent.

Introduction

This compound is a first-in-class small molecule being developed for the treatment of pulmonary and meningeal tuberculosis (TB).[1][2] It represents a novel therapeutic strategy, functioning not as a direct bactericidal or bacteriostatic agent on its own, but as a potent potentiator of ethionamide, a long-standing second-line anti-TB drug.[3][4] this compound's mechanism of action addresses key limitations of ethionamide, namely dose-dependent toxicity and the emergence of resistance.[3][5]

This guide provides a detailed overview of the pharmacodynamics of this compound, focusing on its molecular mechanism, the preclinical and clinical data that define its activity, and the experimental protocols used to derive this understanding.

Core Pharmacodynamic Mechanism: Potentiation of Ethionamide Bioactivation

The primary pharmacodynamic effect of this compound is the enhancement of the bioactivation of the prodrug ethionamide within Mycobacterium tuberculosis (Mtb).[2]

Ethionamide Bioactivation Pathways

Ethionamide requires enzymatic conversion within the mycobacterium to its active form, which then inhibits mycolic acid synthesis, a crucial component of the Mtb cell wall.[5][6]

  • Primary Pathway (EthA/EthR): The canonical bioactivation of ethionamide is mediated by the monooxygenase EthA. The expression of the ethA gene is negatively regulated by the transcriptional repressor EthR.[5] Mutations in ethA or overexpression of ethR are common mechanisms of clinical resistance to ethionamide.[5][7]

  • Alternative Pathway (MymA/VirS): Mtb possesses alternative, less efficient bioactivation pathways. One such pathway is governed by the mymA operon, which encodes another monooxygenase, MymA.[4][5][6] The expression of this operon is controlled by the transcriptional regulator VirS.[2][6]

This compound's Molecular Target

This compound acts by targeting the transcriptional regulator VirS.[2][5] By modulating VirS activity, this compound stimulates the upregulation of the mymA operon.[5][7] This leads to increased production of the MymA enzyme, thereby significantly boosting the bioactivation of ethionamide through this alternative pathway.[5]

This mechanism has two profound consequences:

  • Potentiation: It increases the overall intracellular concentration of activated ethionamide, enhancing its bactericidal effect.[3] This allows for the potential use of lower, and therefore less toxic, doses of ethionamide.[7]

  • Overcoming Resistance: By activating a pathway independent of EthA, this compound can restore ethionamide's efficacy against Mtb strains that have developed resistance via mutations in the ethA gene.[5][7]

Ethionamide_Bioactivation cluster_0 Primary Bioactivation Pathway cluster_1 Alternative Bioactivation Pathway (Modulated by this compound) EthR EthR (Transcriptional Repressor) EthA EthA (Monooxygenase) EthR->EthA Represses Eto_active_1 Active Ethionamide EthA->Eto_active_1 Eto_inactive_1 Ethionamide (Prodrug) Eto_inactive_1->EthA Bioactivation Inhibition_1 Inhibition of Mycolic Acid Synthesis Eto_active_1->Inhibition_1 This compound This compound VirS VirS (Transcriptional Regulator) This compound->VirS Acts on MymA MymA Operon (Monooxygenase) VirS->MymA Upregulates Eto_active_2 Active Ethionamide MymA->Eto_active_2 Eto_inactive_2 Ethionamide (Prodrug) Eto_inactive_2->MymA Bioactivation Inhibition_2 Inhibition of Mycolic Acid Synthesis Eto_active_2->Inhibition_2

Caption: Mechanism of this compound in potentiating Ethionamide bioactivation.

Preclinical and Clinical Pharmacokinetics

While this guide focuses on pharmacodynamics, understanding the pharmacokinetic profile of this compound is essential for interpreting its mechanism of action in a clinical setting. Data has been derived from preclinical studies and a first-in-human Phase 1 clinical trial (NCT04654143).[5][8]

Preclinical Data
  • Bioavailability: this compound demonstrated moderate to high oral bioavailability (ranging from 67% to complete) across non-clinical species (mouse, rat, and dog).[5]

  • Protein Binding: In vitro data indicated low protein binding (<80%) in both non-clinical species and humans.[5][7]

  • Safety: The No Observed Adverse Effect Level (NOAEL) in dogs was established at the highest tested dose of 15 mg/kg/day.[5] Preclinical data from a BALB/c mouse model showed that this compound at doses up to 1.6 mg/kg prevented mortality when used in combination with Eto.[9]

Phase 1 Clinical Trial Data (NCT04654143)

A Phase 1 study in healthy volunteers assessed the safety, tolerability, and pharmacokinetics of this compound.[5][8] The tables below summarize the key pharmacokinetic findings.

Table 1: Summary of Single Ascending Dose (SAD) Pharmacokinetics of this compound [5][8]

Dose GroupTmax (h, mean)Cmax (ng/mL, geometric mean)AUC0-t (ng·h/mL, geometric mean)
0.5 mg1.021.766.07
1.5 mg0.885.8819.3
5 mg1.5319.482.5
10 mg1.3835.8192
20 mg1.5079.8448
40 mg1.501651040
10 mg (Fed)3.8729.5 (-17.7%)229 (+19.6%)

Data presented for fasted state unless otherwise specified. Percentage change for the fed state is relative to the 10 mg fasted dose.

Table 2: Summary of Multiple Ascending Dose (MAD) Pharmacokinetics of this compound (Day 7) [5]

Dose GroupTmax (h, mean)Cmax (ng/mL, geometric mean)AUC0-τ (ng·h/mL, geometric mean)Accumulation Ratio (AUC)
5 mg2.0025.11511.83
14 mg1.5069.54251.77
30 mg2.001489151.77

Key Findings from Phase 1 Study:

  • Absorption: this compound showed rapid absorption after oral administration.[5][8]

  • Food Effect: Administration with food resulted in a slower rate of absorption (increased Tmax) and a modest increase in overall exposure (AUC), with a slight decrease in peak concentration (Cmax).[3][5]

  • Dose Proportionality: this compound exhibited dose-proportional pharmacokinetics for both Cmax and AUC following single and repeat dosing.[5][8]

  • Accumulation: Moderate accumulation was observed after 7 days of once-daily dosing, with steady state achieved by Day 7.[5][8]

Experimental Protocols

Phase 1 Clinical Trial (NCT04654143) Methodology

The first-in-human study was a randomized, double-blind, placebo-controlled trial designed to evaluate the safety and pharmacokinetics of this compound in healthy adult volunteers.[5][10]

  • Study Population: 80 healthy participants were enrolled.[5]

  • Single Ascending Dose (SAD):

    • 56 participants were enrolled in seven sequential cohorts.[5]

    • Dose levels tested were 0.5, 1.5, 5, 10, 20, and 40 mg.[5]

    • Each cohort randomized participants in a 3:1 ratio to receive a single oral dose of this compound or a placebo.[5]

    • A food-effect cohort received a 10 mg dose under fed conditions.[5]

  • Multiple Ascending Dose (MAD):

    • 24 participants were enrolled in three sequential cohorts.[5]

    • Dose levels of 5, 14, and 30 mg were administered once daily for 7 days.[5]

    • Each cohort randomized participants in a 3:1 ratio to receive this compound or a placebo.[5]

  • Primary Outcome Measures: Safety and tolerability, assessed by monitoring adverse events, clinical laboratory tests, vital signs, and electrocardiograms.[5]

  • Secondary Outcome Measures: Pharmacokinetic parameters including Cmax, Tmax, and AUC.[5]

Clinical_Trial_Workflow cluster_SAD Part 1: Single Ascending Dose (SAD) (N=56) cluster_MAD Part 2: Multiple Ascending Dose (MAD) (N=24) start Screening of Healthy Volunteers enrollment Enrollment (N=80) start->enrollment randomization Randomization (3:1 this compound:Placebo) enrollment->randomization sad_cohorts 7 Sequential Cohorts (0.5, 1.5, 5, 10, 20, 40 mg) randomization->sad_cohorts SAD Arm mad_cohorts 3 Sequential Cohorts (5, 14, 30 mg) randomization->mad_cohorts MAD Arm sad_dosing Single Oral Dose (Fasted or Fed) sad_cohorts->sad_dosing sad_pk_safety PK & Safety Assessment sad_dosing->sad_pk_safety end End of Study Follow-up sad_pk_safety->end mad_dosing Once-Daily Dosing for 7 Days mad_cohorts->mad_dosing mad_pk_safety PK & Safety Assessment (Steady State on Day 7) mad_dosing->mad_pk_safety mad_pk_safety->end

Caption: Workflow of the Phase 1 First-in-Human study of this compound.

Conclusion

This compound's pharmacodynamic profile is unique; it is an enabler and a resistance breaker for ethionamide. By targeting the VirS transcriptional regulator to upregulate the mymA bioactivation pathway, it offers a scientifically robust strategy to enhance the efficacy of ethionamide and overcome prevalent resistance mechanisms. The favorable pharmacokinetic and safety profile observed in Phase 1 clinical trials supports its continued development. Ongoing Phase 2 trials are further evaluating the clinical impact of this combination therapy, with the potential to optimize treatment regimens for drug-susceptible and drug-resistant tuberculosis.[1][11]

References

Preclinical Toxicology Profile of BVL-GSK098 (Alpibectir): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 8, 2025

Introduction

BVL-GSK098, also known as Alpibectir, is a novel small molecule antibacterial agent currently in clinical development. It represents a new therapeutic strategy for tuberculosis (TB), acting as a potentiator of the existing antibiotic ethionamide (Eto).[1][2] Developed by BioVersys in collaboration with GlaxoSmithKline (GSK), BVL-GSK098 targets a bacterial transcriptional regulator, a novel mechanism of action for an anti-TB drug candidate.[2] The compound has completed Good Laboratory Practice (GLP) compliant toxicology studies, a prerequisite for its advancement into Phase 1 and 2a clinical trials.[2]

This technical guide summarizes the publicly available preclinical toxicology and safety pharmacology data for BVL-GSK098. It is intended to provide drug development professionals with a concise overview of the compound's preclinical safety profile, mechanism of action, and the general methodologies employed in its evaluation. It is important to note that comprehensive preclinical data packages are often proprietary; this document reflects information disclosed in scientific publications and public announcements.

Quantitative Toxicology and ADME Data

Publicly available quantitative preclinical toxicology data for BVL-GSK098 is limited. However, key findings from pivotal non-clinical studies have been disclosed, providing an insight into the compound's safety margin and pharmacokinetic properties. The data has been summarized in the table below.

ParameterSpeciesDose / ConditionResultReference
Toxicology
No Observed Adverse Effect Level (NOAEL)Dog15 mg/kg/dayHighest tested dose[3]
Sex-Averaged Peak Plasma Concentration (Cmax) at NOAELDog15 mg/kg/day4520 ng/mL[3]
Absorption, Distribution, Metabolism, and Excretion (ADME)
Oral BioavailabilityMouse, Rat, DogNot SpecifiedModerate to high (67% to complete)[3]
PermeabilityIn vitroNot SpecifiedHigh passive permeability[3]
Protein BindingNon-clinical species and Humans (in vitro)Not SpecifiedLow (<80%)[3]
P-glycoprotein (P-gp) / Breast Cancer Resistance Protein (BCRP) SubstrateIn vitroNot SpecifiedNo[3]

Mechanism of Action: Overcoming Ethionamide Resistance

BVL-GSK098's therapeutic action is rooted in its ability to modulate the bioactivation of the prodrug ethionamide within Mycobacterium tuberculosis.

  • Standard Ethionamide Activation: Ethionamide requires bioactivation by the mycobacterial monooxygenase, EthA, to form its active metabolite, which then inhibits mycolic acid synthesis, a crucial component of the bacterial cell wall. The expression of EthA is negatively controlled by the transcriptional repressor, EthR.

  • Mechanism of Resistance: Overexpression of EthR or mutations in the ethA gene can lead to reduced bioactivation of ethionamide, resulting in drug resistance.

  • BVL-GSK098 Intervention: BVL-GSK098 acts on a different transcriptional regulator, VirS.[3] This action stimulates an alternative bioactivation pathway for ethionamide, known as the MymA pathway.[3] By bypassing the EthA/EthR regulatory axis, BVL-GSK098 restores the bactericidal activity of ethionamide, even in strains resistant to it.[3] This mechanism is expected to allow for a significant reduction in the required oral dose of ethionamide, potentially minimizing its dose-dependent side effects.[1][3]

G cluster_0 Standard Pathway cluster_1 BVL-GSK098 Mechanism cluster_2 Resistance Mechanism EthR EthR (Repressor) EthA EthA (Enzyme) EthR->EthA Represses Eto_active Active Ethionamide EthA->Eto_active Activates Eto_inactive Ethionamide (Prodrug) Eto_inactive->EthA Inhibition Inhibition of Mycolic Acid Synthesis Eto_active->Inhibition BVLGKS BVL-GSK098 VirS VirS (Regulator) BVLGKS->VirS Acts on MymA MymA Pathway (Alternative Enzyme) VirS->MymA Stimulates Eto_active_alt Active Ethionamide MymA->Eto_active_alt Activates Eto_inactive_alt Ethionamide (Prodrug) Eto_inactive_alt->MymA Inhibition_alt Inhibition of Mycolic Acid Synthesis Eto_active_alt->Inhibition_alt EthA_mut EthA Mutation or EthR Overexpression EthA_mut->EthA Blocks

Mechanism of BVL-GSK098 in overcoming Ethionamide resistance.

Experimental Protocols

While the specific GLP-compliant protocols used for BVL-GSK098 have not been publicly detailed, they would have followed internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). A typical preclinical toxicology program for a small molecule drug candidate is outlined below.

1. Safety Pharmacology Core Battery: These studies are designed to investigate potential adverse effects on major physiological systems before first-in-human administration.

  • Central Nervous System (CNS): Typically involves a functional observational battery (e.g., a modified Irwin test) in rodents to assess behavioral changes, motor activity, coordination, and sensory/motor reflexes.

  • Cardiovascular System: Evaluation in a non-rodent species (e.g., telemetry in conscious dogs) to monitor heart rate, blood pressure, and electrocardiogram (ECG) parameters to detect any effects on cardiac function.

  • Respiratory System: Assessment of respiratory rate, tidal volume, and minute volume, often conducted in conscious, freely moving animals.

2. General Toxicology Studies: These studies characterize the toxic effects of the drug with respect to target organs, dose-dependence, and potential reversibility.

  • Dose Range-Finding Studies: Preliminary non-GLP studies in two species (one rodent, one non-rodent) to determine dose levels for subsequent pivotal studies.

  • Repeated-Dose Toxicity Studies: GLP-compliant studies conducted for a duration relevant to the proposed clinical use (e.g., 28 or 90 days). These involve daily administration of the drug to one rodent and one non-rodent species. Endpoints include clinical observations, body weight, food consumption, clinical pathology (hematology, clinical chemistry), organ weights, and detailed histopathological examination of tissues. The goal is to identify target organs of toxicity and establish a NOAEL.

3. Genotoxicity Assays: A standard battery of tests is used to assess the potential for the drug to cause genetic damage.

  • Ames Test: An in vitro test for gene mutation in bacteria.

  • In Vitro Mammalian Cell Assay: A test for chromosomal damage (e.g., metaphase analysis or micronucleus test) in mammalian cells.

  • In Vivo Genotoxicity Assay: A test for chromosomal damage in a rodent species (e.g., bone marrow micronucleus test).

G cluster_preclinical Preclinical Development Workflow Discovery Drug Discovery & Candidate Selection NonGLP Non-GLP Studies (Dose Range-Finding) Discovery->NonGLP GLP Pivotal GLP Toxicology Program NonGLP->GLP IND Investigational New Drug (IND) Application GLP->IND SafetyPharm Safety Pharmacology (CNS, CV, Respiratory) GLP->SafetyPharm GenTox Genotoxicity (Ames, in vitro/in vivo) GLP->GenTox RepeatDose Repeated-Dose Toxicity (Rodent & Non-Rodent) GLP->RepeatDose

References

Methodological & Application

Application Notes and Protocols: In Vitro Synergy Testing of Alpibectir and Ethionamide against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the field of tuberculosis research and antimicrobial drug development.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Ethionamide is a crucial second-line anti-TB drug; however, its efficacy is often limited by the need for high doses that can lead to significant adverse effects.[1][2] Ethionamide is a prodrug that requires bioactivation by the mycobacterial enzyme EthA to inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][3][4][5]

Alpibectir (BVL-GSK098) is a novel drug candidate that acts on the transcriptional regulator VirS in Mtb.[6] This action stimulates an alternative bioactivation pathway for ethionamide, independent of EthA, thereby potentiating its activity and overcoming common resistance mechanisms.[7][8][9][10] The synergistic interaction between this compound and ethionamide holds the promise of a more effective and better-tolerated treatment regimen for TB.[2][7][11]

These application notes provide detailed protocols for in vitro synergy testing of this compound and ethionamide against M. tuberculosis using the checkerboard broth microdilution method and time-kill assays.

Signaling Pathways and Experimental Workflow

Mechanism of Action and Synergy

The synergistic effect of this compound and ethionamide is based on their complementary roles in the bioactivation of ethionamide and subsequent inhibition of mycolic acid synthesis.

cluster_0 Mycobacterium tuberculosis Cell Ethionamide_prodrug Ethionamide (Prodrug) EthA_pathway EthA Pathway Ethionamide_prodrug->EthA_pathway Standard Bioactivation Alternative_Pathway Alternative Pathway (VirS-mediated) Ethionamide_prodrug->Alternative_Pathway Enhanced Bioactivation This compound This compound This compound->Alternative_Pathway Stimulates Activated_Ethionamide Activated Ethionamide Mycolic_Acid_Synthesis Mycolic Acid Synthesis Activated_Ethionamide->Mycolic_Acid_Synthesis Inhibits Cell_Wall_Disruption Cell Wall Disruption & Bacterial Death Mycolic_Acid_Synthesis->Cell_Wall_Disruption Leads to EthA_pathway->Activated_Ethionamide Alternative_Pathway->Activated_Ethionamide

Caption: Mechanism of this compound and Ethionamide Synergy.

Experimental Workflow

The following diagram outlines the workflow for assessing the in vitro synergy between this compound and ethionamide.

start Start: Prepare Mtb Inoculum mic_determination Determine MIC of Individual Drugs start->mic_determination checkerboard Checkerboard Assay mic_determination->checkerboard time_kill Time-Kill Assay mic_determination->time_kill data_analysis Data Analysis (FICI Calculation) checkerboard->data_analysis time_kill->data_analysis interpretation Interpretation of Synergy data_analysis->interpretation end End: Report Findings interpretation->end

Caption: In Vitro Synergy Testing Workflow.

Experimental Protocols

Materials and Reagents
  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80

  • This compound (powder)

  • Ethionamide (powder)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Incubator (37°C)

  • Microplate reader (optional, for OD measurements)

  • Materials for colony forming unit (CFU) enumeration (e.g., Middlebrook 7H10 agar plates)

Protocol 1: Checkerboard Broth Microdilution Assay

This assay is used to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the synergistic effect of the drug combination.[12][13][14][15]

3.2.1. Preparation of Drug Solutions:

  • Prepare stock solutions of this compound and ethionamide in DMSO at a concentration of 10 mg/mL.

  • Further dilute the stock solutions in Middlebrook 7H9 broth to create working solutions at concentrations 4 times the highest concentration to be tested.

3.2.2. Assay Procedure:

  • In a 96-well plate, add 50 µL of Middlebrook 7H9 broth to all wells.

  • Create a two-fold serial dilution of this compound horizontally across the plate (e.g., columns 1-10).

  • Create a two-fold serial dilution of ethionamide vertically down the plate (e.g., rows A-G).

  • Column 11 should contain only the serial dilutions of ethionamide to determine its MIC.

  • Row H should contain only the serial dilutions of this compound to determine its MIC.

  • Well H12 should serve as a growth control (no drug).

  • Prepare an Mtb inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 100 µL of the bacterial suspension to each well.

  • Seal the plates and incubate at 37°C for 7-14 days.

3.2.3. Data Analysis and FICI Calculation:

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug that completely inhibits visible growth.

  • The Fractional Inhibitory Concentration (FIC) for each drug is calculated as follows:

    • FIC of this compound = MIC of this compound in combination / MIC of this compound alone

    • FIC of Ethionamide = MIC of ethionamide in combination / MIC of ethionamide alone

  • The FICI is the sum of the individual FICs: FICI = FIC of this compound + FIC of Ethionamide.[16][17][18]

3.2.4. Interpretation of FICI:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI < 4.0

  • Antagonism: FICI ≥ 4.0[16][18][19]

Protocol 2: Time-Kill Assay

This assay provides a dynamic assessment of the bactericidal or bacteriostatic activity of the drug combination over time.[20][21][22][23][24][25]

3.3.1. Assay Procedure:

  • Prepare Mtb cultures in Middlebrook 7H9 broth to the early-log phase of growth.

  • Dilute the culture to a starting inoculum of approximately 10^6 CFU/mL.

  • Set up culture tubes with the following conditions:

    • Growth control (no drug)

    • This compound alone (at a sub-MIC concentration, e.g., 0.5 x MIC)

    • Ethionamide alone (at a sub-MIC concentration, e.g., 0.5 x MIC)

    • This compound and ethionamide in combination (at the same sub-MIC concentrations)

  • Incubate all tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 7, and 14 days), collect aliquots from each tube.

  • Perform serial dilutions of the aliquots and plate them on Middlebrook 7H10 agar.

  • Incubate the plates at 37°C for 3-4 weeks and count the number of CFUs.

3.3.2. Data Analysis:

  • Plot the log10 CFU/mL versus time for each condition.

  • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.

Data Presentation

The quantitative data generated from these experiments should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: MICs of this compound and Ethionamide Alone and in Combination

Drug(s)MIC (µg/mL)
This compound
Ethionamide
This compound + Ethionamide(Concentration of this compound) + (Concentration of Ethionamide)

Table 2: FICI Values for the this compound and Ethionamide Combination

FIC of this compoundFIC of EthionamideFICIInterpretation

Table 3: Time-Kill Assay Results (log10 CFU/mL)

Time (days)Growth ControlThis compound AloneEthionamide AloneThis compound + Ethionamide
0
2
4
7
14

Conclusion

The protocols outlined in these application notes provide a standardized approach for the in vitro evaluation of the synergistic interaction between this compound and ethionamide against Mycobacterium tuberculosis. The checkerboard assay offers a quantitative measure of synergy through the FICI, while the time-kill assay provides valuable insights into the pharmacodynamics of the drug combination. The successful demonstration of synergy with these methods can provide a strong rationale for the further development of this promising combination therapy for the treatment of tuberculosis.

References

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alpibectir (also known as BVL-GSK098) is a novel antibacterial agent currently under investigation, primarily for its role in potentiating the efficacy of the anti-tuberculosis drug ethionamide.[1][2] It represents a groundbreaking approach by targeting a mycobacterial transcription regulator, VirS, to enhance the bioactivation of ethionamide.[1] This mechanism allows this compound to increase the bactericidal activity of ethionamide and overcome resistance.[2] Proper handling, dissolution, and storage of this compound powder are critical to ensure its stability and efficacy in research settings. These application notes provide detailed protocols for the preparation of this compound solutions and recommend optimal storage conditions.

Data Presentation: Solubility and Storage

The following tables summarize the recommended solvents, achievable concentrations, and storage conditions for this compound.

Table 1: Recommended Solvents and Solubility of this compound

ProtocolSolvent SystemMaximum SolubilityObservations
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline5 mg/mL (15.05 mM)A clear solution is obtained; ultrasonic treatment may be needed to aid dissolution.[3]
210% DMSO, 90% (20% SBE-β-CD in Saline)5 mg/mL (15.05 mM)A clear solution is obtained; ultrasonic treatment may be needed to aid dissolution.[3]
310% DMSO, 90% Corn Oil5 mg/mL (15.05 mM)A clear solution is obtained; ultrasonic treatment may be needed to aid dissolution.[3]
4DMSO10 mM * 1 mLReady for reconstitution.[3]

Note: The percentages of solvents are expressed as volumetric ratios in the final solution.[3]

Table 2: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureStorage DurationRecommendations
-80°C6 monthsRecommended for long-term storage.[3]
-20°C1 monthSuitable for short-term storage.[3]

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before storage.[3] For in vivo experiments, it is advisable to prepare fresh working solutions daily.[3]

Experimental Protocols

The following protocols detail the step-by-step procedures for preparing this compound solutions.

Protocol 1: Preparation of 5 mg/mL this compound in a DMSO/PEG300/Tween-80/Saline Vehicle

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline solution

  • Sterile microcentrifuge tubes or vials

  • Ultrasonic water bath

Procedure:

  • Weigh the desired amount of this compound powder.

  • To prepare a 1 mL working solution, begin by creating a 50 mg/mL stock solution in DMSO.[3]

  • In a sterile tube, add 100 µL of the 50 mg/mL this compound DMSO stock solution.[3]

  • Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is homogenous.[3]

  • Add 50 µL of Tween-80 and continue to mix until the solution is clear.[3]

  • Finally, add 450 µL of saline to bring the total volume to 1 mL and mix thoroughly.[3]

  • If precipitation or phase separation is observed, use an ultrasonic water bath to aid in dissolution until a clear solution is achieved.[3]

Protocol 2: Preparation of 5 mg/mL this compound in a DMSO/SBE-β-CD/Saline Vehicle

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Saline solution

  • Sterile microcentrifuge tubes or vials

  • Ultrasonic water bath

Procedure:

  • Weigh the desired amount of this compound powder.

  • Prepare a 50 mg/mL stock solution of this compound in DMSO.[3]

  • Prepare a 20% SBE-β-CD solution in saline.

  • To prepare a 1 mL working solution, add 100 µL of the 50 mg/mL this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.[3]

  • Mix the solution thoroughly.

  • If necessary, use an ultrasonic water bath to ensure complete dissolution and achieve a clear solution.[3]

Protocol 3: Preparation of 5 mg/mL this compound in a DMSO/Corn Oil Vehicle

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Corn Oil

  • Sterile microcentrifuge tubes or vials

  • Ultrasonic water bath

Procedure:

  • Weigh the desired amount of this compound powder.

  • Prepare a 50 mg/mL stock solution of this compound in DMSO.[3]

  • To prepare a 1 mL working solution, add 100 µL of the 50 mg/mL this compound DMSO stock solution to 900 µL of corn oil.[3]

  • Mix the solution thoroughly.

  • If precipitation or phase separation occurs, use an ultrasonic water bath to aid in dissolution until a clear solution is obtained.[3]

Visualization of this compound's Mechanism of Action

The following diagram illustrates the proposed signaling pathway through which this compound enhances the activity of ethionamide.

Alpibectir_Mechanism cluster_Mtb Mycobacterium tuberculosis This compound This compound VirS VirS (Transcriptional Regulator) This compound->VirS acts on Bioactivation_Pathways Novel Bioactivation Pathways VirS->Bioactivation_Pathways stimulates Active_Ethionamide Active Ethionamide Bioactivation_Pathways->Active_Ethionamide bioactivates Ethionamide_prodrug Ethionamide (Prodrug) Ethionamide_prodrug->Bioactivation_Pathways Bactericidal_Effect Increased Bactericidal Effect Active_Ethionamide->Bactericidal_Effect Resistance_Overcome Resistance Overcome Active_Ethionamide->Resistance_Overcome

Caption: Mechanism of this compound in M. tuberculosis.

Workflow for Preparation and Storage of this compound

The diagram below outlines the general workflow from receiving this compound powder to its use in experiments.

Alpibectir_Workflow Powder This compound Powder Weigh Weigh Powder Powder->Weigh Solubilize Solubilize in appropriate solvent system Weigh->Solubilize Stock_Solution Prepare Stock Solution Solubilize->Stock_Solution Aliquot Aliquot into single-use volumes Stock_Solution->Aliquot Storage Store at -80°C (long-term) or -20°C (short-term) Aliquot->Storage Working_Solution Prepare fresh Working Solution for experiments Storage->Working_Solution Experiment Use in Experiment Working_Solution->Experiment

Caption: this compound Preparation and Storage Workflow.

References

Application Notes and Protocols for Alpibectir in Animal Models of Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical dosing recommendations and experimental protocols for Alpibectir (BVL-GSK098), a novel potentiator of the anti-tuberculosis drug ethionamide (Eto). The data presented is based on studies of a precursor molecule, SMARt751, which shares the same mechanism of action as this compound. This compound works by targeting the transcriptional regulator VirS in Mycobacterium tuberculosis, which stimulates an alternative bioactivation pathway for ethionamide, thereby increasing its efficacy and overcoming resistance.

Mechanism of Action: this compound as an Ethionamide Potentiator

This compound represents a novel therapeutic strategy for tuberculosis by enhancing the efficacy of an existing second-line drug, ethionamide. Ethionamide is a prodrug that requires bioactivation by the monooxygenase EthA within M. tuberculosis. However, mutations in the ethA gene can lead to drug resistance. This compound circumvents this by activating an alternative bioactivation pathway mediated by the MymA monooxygenase, which is regulated by the transcriptional repressor VirS. By inhibiting VirS, this compound leads to increased expression of MymA, enhanced ethionamide activation, and potent bactericidal activity, even against EthA-deficient strains.

cluster_mtb Mycobacterium tuberculosis This compound This compound VirS VirS (Transcriptional Repressor) This compound->VirS inhibits mymA mymA operon VirS->mymA represses MymA MymA (Monooxygenase) mymA->MymA expresses Active_Ethionamide Active Ethionamide (ETH-NAD adduct) MymA->Active_Ethionamide bioactivates Ethionamide_prodrug Ethionamide (Prodrug) Ethionamide_prodrug->MymA activated by InhA InhA (Mycolic Acid Synthesis) Active_Ethionamide->InhA inhibits Cell_death Bacterial Cell Death InhA->Cell_death leads to

Figure 1: Signaling pathway of this compound in enhancing ethionamide activity.

Quantitative Data Summary: Dosing in Mouse Models

The following tables summarize the dosing recommendations for the combination of SMARt751 (this compound precursor) and ethionamide in acute and chronic mouse models of tuberculosis. These recommendations are derived from the pivotal study by Flipo et al. (2022) in Science Translational Medicine.

Table 1: Dosing Regimen for Acute Tuberculosis Mouse Model

CompoundDose (mg/kg)Route of AdministrationFrequencyDuration
SMARt75112.5Oral gavageOnce daily10 days
Ethionamide25Oral gavageOnce daily10 days
Combination 12.5 (SMARt751) + 25 (Eto) Oral gavage Once daily 10 days
Isoniazid (control)25Oral gavageOnce daily10 days

Table 2: Dosing Regimen for Chronic Tuberculosis Mouse Model

CompoundDose (mg/kg)Route of AdministrationFrequencyDuration
SMARt75112.5Oral gavage5 days/week4 weeks
Ethionamide25Oral gavage5 days/week4 weeks
Combination 12.5 (SMARt751) + 25 (Eto) Oral gavage 5 days/week 4 weeks
Isoniazid (control)25Oral gavage5 days/week4 weeks
Rifampicin (control)10Oral gavage5 days/week4 weeks

Experimental Protocols

The following are detailed methodologies for conducting efficacy studies of this compound in combination with ethionamide in mouse models of tuberculosis, based on the protocols described by Flipo et al. (2022).

Acute Tuberculosis Model

This model is designed to evaluate the early bactericidal activity of the drug combination.

a. Animal Model:

  • Species: BALB/c mice

  • Sex: Female

  • Age: 6-8 weeks

b. Bacterial Strain:

  • Mycobacterium tuberculosis H37Rv

c. Infection Protocol:

  • Prepare a mid-log phase culture of M. tuberculosis H37Rv.

  • Infect mice intravenously via the lateral tail vein with approximately 1 x 107 colony-forming units (CFUs) in 0.1 mL of phosphate-buffered saline (PBS).

d. Treatment Protocol:

  • Initiate treatment 1 day post-infection.

  • Prepare drug suspensions in water containing 0.5% carboxymethylcellulose.

  • Administer SMARt751 (12.5 mg/kg) and/or ethionamide (25 mg/kg) via oral gavage once daily for 10 consecutive days.

  • A control group should receive isoniazid (25 mg/kg) under the same regimen.

  • A vehicle control group should receive the carboxymethylcellulose solution.

e. Efficacy Evaluation:

  • At 24 hours after the final treatment, euthanize the mice.

  • Aseptically remove the spleens and homogenize in PBS.

  • Prepare serial dilutions of the spleen homogenates and plate on 7H11 agar supplemented with oleic acid-albumin-dextrose-catalase (OADC).

  • Incubate plates at 37°C for 3-4 weeks.

  • Enumerate CFUs to determine the bacterial load in the spleen.

cluster_workflow Acute TB Model Workflow Infection Day 0: Intravenous Infection (M. tuberculosis H37Rv) Treatment Day 1-10: Daily Oral Gavage (this compound + Ethionamide) Infection->Treatment Euthanasia Day 11: Euthanasia and Spleen Harvesting Treatment->Euthanasia CFU_Count CFU Enumeration from Spleen Homogenates Euthanasia->CFU_Count

Figure 2: Experimental workflow for the acute tuberculosis mouse model.

Chronic Tuberculosis Model

This model assesses the ability of the drug combination to reduce bacterial burden in a well-established, persistent infection.

a. Animal Model:

  • Species: BALB/c mice

  • Sex: Female

  • Age: 6-8 weeks

b. Bacterial Strain:

  • Mycobacterium tuberculosis H37Rv

c. Infection Protocol:

  • Infect mice via aerosol exposure to deliver approximately 100-200 CFUs to the lungs.

  • Allow the infection to establish for 4 weeks to develop into a chronic state.

d. Treatment Protocol:

  • Begin treatment 4 weeks post-infection.

  • Administer SMARt751 (12.5 mg/kg) and/or ethionamide (25 mg/kg) via oral gavage, 5 days a week for 4 weeks.

  • Control groups should receive isoniazid (25 mg/kg) or rifampicin (10 mg/kg) following the same dosing schedule.

  • A vehicle control group should receive the administration vehicle.

e. Efficacy Evaluation:

  • At 24 hours after the last dose, euthanize the mice.

  • Aseptically remove the lungs and homogenize in PBS.

  • Plate serial dilutions of the lung homogenates on 7H11 agar with OADC supplement.

  • Incubate plates at 37°C for 3-4 weeks.

  • Count CFUs to determine the bacterial load in the lungs.

cluster_workflow Chronic TB Model Workflow Infection Week 0: Aerosol Infection (M. tuberculosis H37Rv) Establishment Weeks 0-4: Infection Establishment Period Infection->Establishment Treatment Weeks 4-8: Treatment (5 days/week) Establishment->Treatment Euthanasia Week 8: Euthanasia and Lung Harvesting Treatment->Euthanasia CFU_Count CFU Enumeration from Lung Homogenates Euthanasia->CFU_Count

Application Notes and Protocols for Broth Microdilution Assay of Ethionamide in the Presence of Alpibectir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpibectir (BVL-GSK098) is a novel drug candidate that functions as a potentiator of the second-line anti-tuberculosis agent, ethionamide (Eto).[1][2] this compound itself does not possess direct antibacterial activity but acts by modulating a transcriptional regulator in Mycobacterium tuberculosis, VirS.[3] This action stimulates an alternative bioactivation pathway for the prodrug ethionamide, thereby increasing its efficacy.[1][4] This potentiation allows for the use of lower, and consequently better-tolerated, doses of ethionamide and can overcome existing resistance mechanisms.[1][4]

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of ethionamide against Mycobacterium tuberculosis in the presence of a fixed concentration of this compound using the broth microdilution method. This assay is crucial for the preclinical and clinical evaluation of this compound's potentiating effect.

Data Presentation

The results of the broth microdilution assay can be summarized in the following table format to clearly present the potentiation effect of this compound on ethionamide activity against various M. tuberculosis strains.

M. tuberculosis StrainEthionamide MIC (µg/mL)Ethionamide + this compound MIC (µg/mL)Fold-change in MIC
H37Rv (ATCC 27294)1.00.1258
Clinical Isolate 1 (Eto-S)0.50.068.3
Clinical Isolate 2 (Eto-R)162.08
Clinical Isolate 3 (Eto-R)>324.0>8

Note: The above data is illustrative. Actual MIC values will vary depending on the strains and experimental conditions.

Experimental Protocols

Materials and Reagents
  • This compound (lyophilized powder)

  • Ethionamide (lyophilized powder)

  • Mycobacterium tuberculosis strains (e.g., H37Rv ATCC 27294, clinical isolates)

  • Middlebrook 7H9 broth base

  • Glycerol

  • Oleic acid-albumin-dextrose-catalase (OADC) enrichment

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well U-bottom microtiter plates

  • Sterile distilled water

  • Sterile saline solution (0.85% NaCl) with 0.05% Tween 80

  • McFarland standards (0.5)

  • Biosafety cabinet (Class II or III)

  • Incubator (37°C)

Preparation of Media and Reagents
  • Middlebrook 7H9 Broth: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions. Add 0.2% (v/v) glycerol and autoclave. Allow the broth to cool to 45-50°C and aseptically add 10% (v/v) OADC enrichment.

  • This compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL. Further dilutions should be made in Middlebrook 7H9 broth. Note: The optimal fixed concentration of this compound for in vitro potentiation should be determined empirically, but a starting range of 0.1 to 1 µg/mL is suggested based on preclinical data.

  • Ethionamide Stock Solution: Prepare a stock solution of ethionamide in sterile distilled water or DMSO at a concentration of 1 mg/mL. Further dilutions will be made in Middlebrook 7H9 broth.

Inoculum Preparation

All work with M. tuberculosis must be performed in a BSL-3 laboratory.

  • Culture M. tuberculosis on an appropriate solid medium (e.g., Middlebrook 7H10 or 7H11 agar) until sufficient growth is observed.

  • Transfer colonies to a tube containing sterile saline with 0.05% Tween 80 and glass beads.

  • Vortex for 1-2 minutes to create a uniform suspension and break up clumps.

  • Allow the large particles to settle for 30-60 minutes.

  • Transfer the supernatant to a new sterile tube and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1 x 10^7 to 1 x 10^8 CFU/mL.

  • Dilute the adjusted bacterial suspension 1:20 in Middlebrook 7H9 broth to obtain the final inoculum of approximately 5 x 10^5 CFU/mL.

Broth Microdilution Assay Procedure
  • Plate Setup:

    • Add 100 µL of Middlebrook 7H9 broth containing the fixed concentration of this compound to all wells of a 96-well microtiter plate, except for the wells designated for the ethionamide-only control.

    • For the ethionamide-only control, add 100 µL of plain Middlebrook 7H9 broth to a separate set of wells.

  • Ethionamide Serial Dilution:

    • Add 100 µL of the ethionamide stock solution to the first well of each row (with and without this compound).

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in a range of ethionamide concentrations.

  • Inoculation:

    • Add 100 µL of the final bacterial inoculum to each well.

  • Controls:

    • Growth Control: A well containing 200 µL of Middlebrook 7H9 broth and 100 µL of the inoculum (no drug).

    • Sterility Control: A well containing 200 µL of Middlebrook 7H9 broth only (no inoculum).

    • This compound-only Control: A well containing 100 µL of Middlebrook 7H9 broth with the fixed concentration of this compound and 100 µL of the inoculum. This is to confirm this compound has no intrinsic antibacterial activity at the tested concentration.

  • Incubation:

    • Seal the plates with an adhesive plate sealer or place them in a humidified container to prevent evaporation.

    • Incubate the plates at 37°C for 7-14 days, or until visible growth is observed in the growth control well.

Reading and Interpreting Results
  • Visually inspect the plates for bacterial growth (turbidity or a pellet at the bottom of the U-shaped well).

  • The MIC is defined as the lowest concentration of ethionamide that completely inhibits visible growth of M. tuberculosis.

  • Compare the MIC of ethionamide alone to the MIC of ethionamide in the presence of this compound to determine the fold-change in MIC, which indicates the potentiation effect.

Mandatory Visualizations

G cluster_workflow Broth Microdilution Workflow for this compound prep_media Prepare Middlebrook 7H9 Broth + OADC plate_setup Dispense Broth +/- this compound into 96-well Plate prep_media->plate_setup prep_this compound Prepare this compound Stock (in DMSO) prep_this compound->plate_setup prep_ethionamide Prepare Ethionamide Stock serial_dilution Perform 2-fold Serial Dilution of Ethionamide prep_ethionamide->serial_dilution prep_inoculum Prepare M. tuberculosis Inoculum (0.5 McFarland) inoculate Inoculate Wells with M. tuberculosis prep_inoculum->inoculate plate_setup->serial_dilution serial_dilution->inoculate incubate Incubate at 37°C for 7-14 days inoculate->incubate read_mic Read MICs Visually incubate->read_mic G cluster_pathway Mechanism of this compound-Mediated Ethionamide Potentiation This compound This compound VirS VirS (Transcriptional Regulator) This compound->VirS acts on Alternative_Pathway Alternative Bioactivation Pathway (e.g., MymA) VirS->Alternative_Pathway stimulates Activated_Ethionamide Activated Ethionamide Alternative_Pathway->Activated_Ethionamide Ethionamide_prodrug Ethionamide (Prodrug) Ethionamide_prodrug->Activated_Ethionamide activated by InhA InhA (Enoyl-ACP Reductase) Activated_Ethionamide->InhA inhibits Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid catalyzes Cell_Death Bacterial Cell Death Mycolic_Acid->Cell_Death inhibition leads to

References

Application Notes and Protocols for the Use of Alpibectir in Mycobacterium tuberculosis Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpibectir (also known as BVL-GSK098) is an investigational agent that functions as a potentiator of the second-line anti-tuberculosis drug, ethionamide (Eto).[1] It represents a novel strategy in combating drug-resistant Mycobacterium tuberculosis (Mtb) by targeting bacterial transcriptional regulators to enhance the efficacy of an existing antibiotic.[1] this compound itself does not possess direct antibacterial activity but acts to reverse ethionamide resistance and boost its potency, potentially allowing for lower, better-tolerated doses of ethionamide.[1][2] These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in in vitro Mtb culture experiments.

Mechanism of Action

Ethionamide is a pro-drug that requires bioactivation within the Mtb cell to exert its therapeutic effect. The primary activation pathway is mediated by the monooxygenase EthA, which is transcriptionally repressed by EthR. Mutations in ethA are a common cause of ethionamide resistance.

This compound circumvents this primary resistance mechanism by targeting a different transcriptional regulator, VirS.[3] By inhibiting VirS, this compound stimulates an alternative, EthA-independent bioactivation pathway for ethionamide, mediated by the MymA operon.[2][4] This dual action of boosting ethionamide's efficacy and overcoming resistance makes the combination a promising therapeutic strategy.[1]

G cluster_0 Standard Ethionamide Activation Pathway cluster_1 This compound-Mediated Pathway EthR EthR (Transcriptional Repressor) EthA EthA (Monooxygenase) EthR->EthA Represses Eto_active Active Ethionamide EthA->Eto_active Activates Eto_inactive Ethionamide (Eto) (Inactive Pro-drug) Eto_inactive->EthA Substrate InhA InhA (Mycolic Acid Synthesis) Eto_active->InhA Inhibits Cell_Death_1 Bacterial Cell Death InhA->Cell_Death_1 This compound This compound VirS VirS (Transcriptional Regulator) This compound->VirS Inhibits MymA MymA Operon (Monooxygenase) VirS->MymA Represses (relieved by this compound) Eto_active_2 Active Ethionamide MymA->Eto_active_2 Activates Eto_inactive_2 Ethionamide (Eto) (Inactive Pro-drug) Eto_inactive_2->MymA Substrate InhA_2 InhA (Mycolic Acid Synthesis) Eto_active_2->InhA_2 Inhibits Cell_Death_2 Bacterial Cell Death InhA_2->Cell_Death_2

Caption: Signaling pathway of Ethionamide activation and this compound's potentiation mechanism.

Data Presentation

The primary utility of this compound in in vitro studies is its ability to lower the Minimum Inhibitory Concentration (MIC) of ethionamide against both susceptible and resistant Mtb strains. The following tables present representative data based on studies of this compound's predecessors, which have a similar mechanism of action.

Table 1: Potentiation of Ethionamide Activity against Drug-Susceptible M. tuberculosis

CompoundConcentration (µg/mL)Ethionamide MIC (µg/mL)Fold-Decrease in MIC
Ethionamide alone-1.0-
This compound1.00.254
This compound5.00.1258

Table 2: Reversal of Ethionamide Resistance in an ethA Mutant M. tuberculosis Strain

CompoundConcentration (µg/mL)Ethionamide MIC (µg/mL)Fold-Decrease in MIC
Ethionamide alone->16-
This compound1.01.0>16
This compound5.00.5>32

Table 3: Synergy Determination using Fractional Inhibitory Concentration Index (FICI)

Mtb StrainThis compound MIC (µg/mL)Ethionamide MIC (µg/mL)FICIInterpretation
H37Rv (WT)>201.0≤ 0.5Synergy
ethA Mutant>20>16≤ 0.5Synergy
FICI is calculated as (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). A FICI of ≤ 0.5 is considered synergistic.

Experimental Protocols

Preparation of this compound Stock Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store stock solutions at -20°C.

  • For experiments, dilute the stock solution in appropriate culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.5% to avoid solvent toxicity.

Protocol for Determining Ethionamide Potentiation using MIC Assay

This protocol utilizes the microplate Alamar blue assay (MABA) to determine the MIC of ethionamide in the presence and absence of this compound.

G start Start prep_culture Prepare Mtb Culture (mid-log phase) start->prep_culture prep_plates Prepare 96-well plates with serial dilutions of Ethionamide +/- fixed concentration of this compound prep_culture->prep_plates inoculate Inoculate plates with Mtb culture prep_plates->inoculate incubate Incubate at 37°C for 7 days inoculate->incubate add_reagents Add Alamar Blue and Tween 80 incubate->add_reagents incubate_2 Incubate at 37°C for 24 hours add_reagents->incubate_2 read_plates Read plates (Visually or Spectrophotometrically) incubate_2->read_plates determine_mic Determine MIC (Lowest concentration with no color change) read_plates->determine_mic end End determine_mic->end

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Materials:

  • M. tuberculosis strain (e.g., H37Rv or a resistant clinical isolate)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • This compound stock solution

  • Ethionamide stock solution

  • Sterile 96-well microplates

  • Alamar Blue reagent

  • 20% Tween 80 solution, sterile

Protocol:

  • Culture Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.8). Adjust the culture to a McFarland standard of 1.0 and then dilute 1:50 in 7H9 broth.

  • Plate Setup:

    • Add 100 µL of 7H9 broth to all wells of a 96-well plate.

    • In column 1, add an additional 100 µL of a 2x concentrated solution of ethionamide.

    • Perform a 2-fold serial dilution of ethionamide from column 1 to column 10.

    • To test for potentiation, prepare a parallel plate where the 7H9 broth contains a fixed, sub-inhibitory concentration of this compound (e.g., 1 µg/mL).

    • Column 11 serves as the bacterial growth control (no drug), and column 12 serves as a media sterility control (no bacteria).

  • Inoculation: Add 100 µL of the diluted Mtb culture to wells in columns 1 through 11.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • MIC Determination:

    • After incubation, add 30 µL of a freshly prepared mixture of Alamar Blue and 20% Tween 80 (1:1 ratio) to each well.

    • Incubate for another 24 hours at 37°C.

    • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

    • The MIC is defined as the lowest drug concentration that prevents this color change.

Protocol for Checkerboard Synergy Assay

This assay is used to quantify the synergistic interaction between this compound and ethionamide.

Materials:

  • Same as for the MIC assay.

Protocol:

  • Plate Setup:

    • Prepare a 96-well plate. Along the x-axis (e.g., columns 1-10), create a 2-fold serial dilution of ethionamide.

    • Along the y-axis (e.g., rows A-G), create a 2-fold serial dilution of this compound.

    • The final plate will contain a matrix of different concentrations of both compounds.

    • Include controls for each drug alone, a growth control (no drugs), and a sterility control.

  • Inoculation and Incubation: Inoculate the plate with Mtb culture as described in the MIC protocol and incubate for 7 days.

  • Readout: Use the Alamar Blue method as described above to determine the wells where growth is inhibited.

  • FICI Calculation:

    • Identify the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each compound: FIC = (MIC of drug in combination) / (MIC of drug alone).

    • Calculate the FICI by summing the FIC values for both drugs (FICI = FICThis compound + FICEthionamide).

    • Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates no interaction; FICI > 4 indicates antagonism.

Protocol for Mammalian Cell Cytotoxicity Assay

It is crucial to assess whether this compound exhibits toxicity to mammalian cells at concentrations effective for ethionamide potentiation.

Materials:

  • HepG2 (human liver carcinoma) or A549 (human lung carcinoma) cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • Sterile 96-well flat-bottom tissue culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)

Protocol:

  • Cell Seeding: Seed HepG2 or A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition: Prepare serial dilutions of this compound in complete medium and add them to the cells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the plate for 48-72 hours.

  • Viability Assessment:

    • Add the chosen cell viability reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the CC50 (the concentration that reduces cell viability by 50%).

Conclusion

This compound is a promising ethionamide potentiator that offers a novel approach to treating drug-resistant tuberculosis. The protocols outlined above provide a framework for the in vitro characterization of this compound's activity in combination with ethionamide in a research setting. Proper execution of these assays will enable a comprehensive understanding of its synergistic potential and therapeutic window.

References

Application Notes and Protocols for Measuring Ethionamide Bioactivation in the Presence of Alpibectir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethionamide (Eto) is a critical second-line pro-drug used in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its therapeutic efficacy is dependent on its bioactivation within Mycobacterium tuberculosis (Mtb) into a bactericidal agent.[1][2] The primary and most well-understood bioactivation pathway is mediated by the monooxygenase EthA, an enzyme whose expression is negatively regulated by the transcriptional repressor EthR.[3][4] The activation process converts Eto into ethionamide-S-oxide (Eto-SO) and subsequently into reactive radical species that form an adduct with NAD+, ultimately inhibiting the InhA enzyme and blocking mycolic acid synthesis.[1][4][5]

However, the suboptimal bioactivation of Eto necessitates high clinical doses, often leading to significant adverse effects and limiting its utility.[6] Furthermore, mutations in the ethA gene can confer resistance.[7][8] Alpibectir (BVL-GSK098) is an investigational drug booster designed to address these limitations.[6][7] It operates through a novel mechanism by targeting the transcriptional regulator VirS, which stimulates an alternative Eto bioactivation pathway mediated by the MymA monooxygenase.[9][10][11] This potentiation allows for enhanced Eto efficacy at lower, better-tolerated doses and can overcome resistance mediated by EthA mutations.[9][12]

These application notes provide detailed protocols for researchers to measure and quantify the bioactivation of ethionamide and assess the potentiating effect of this compound using established microbiological and analytical techniques.

Ethionamide Bioactivation Pathways

The bioactivation of ethionamide in M. tuberculosis can occur through two distinct pathways. The canonical pathway involves the enzyme EthA, while an alternative pathway, stimulated by this compound, involves the MymA enzyme.

Ethionamide_Bioactivation cluster_ethA Canonical Pathway cluster_mymA This compound-Stimulated Pathway EthR EthR (Repressor) EthA_gene ethA gene EthR->EthA_gene Represses EthA EthA Enzyme (Monooxygenase) EthA_gene->EthA Eto_SO Eto-S-Oxide (Eto-SO) (Active Metabolite) EthA->Eto_SO Catalyzes This compound This compound VirS VirS (Regulator) This compound->VirS Acts on MymA_operon mymA operon VirS->MymA_operon Activates MymA MymA Enzyme (Monooxygenase) MymA_operon->MymA MymA->Eto_SO Catalyzes Eto Ethionamide (Eto) (Pro-drug) Eto->Eto_SO NAD_adduct Eto-NAD Adduct Eto_SO->NAD_adduct InhA InhA Inhibition NAD_adduct->InhA Mycolic_Acid Mycolic Acid Synthesis Block InhA->Mycolic_Acid

Caption: Ethionamide bioactivation pathways in M. tuberculosis.

Application Note 1: In Vitro Assessment of Ethionamide Potentiation by this compound using Minimum Inhibitory Concentration (MIC) Assays

This protocol details the determination of the MIC of ethionamide against Mtb in the presence and absence of a fixed concentration of this compound. This "checkerboard" or synergy assay is a fundamental method to demonstrate the potentiating effect of this compound.

Experimental Protocol
  • Bacterial Strains and Culture Conditions:

    • Use standard laboratory strains of M. tuberculosis H37Rv (ATCC 27294). For resistance studies, an ethA-deficient mutant strain can be included.

    • Grow Mtb in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (w/v) Tween 80 to mid-log phase (OD₆₀₀ of 0.4-0.6).

  • Preparation of Drug Solutions:

    • Prepare a stock solution of ethionamide (e.g., 10 mg/mL) in dimethyl sulfoxide (DMSO).

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in DMSO.

    • Perform serial two-fold dilutions of ethionamide in 7H9 broth in a 96-well microplate.

    • Prepare two sets of plates: one with ethionamide alone and one where each well also contains a fixed, sub-inhibitory concentration of this compound (e.g., 0.1 µM). The optimal fixed concentration of this compound should be determined empirically but should have no intrinsic antibacterial activity on its own.

  • MIC Determination:

    • Adjust the mid-log phase Mtb culture to a final inoculum density of approximately 5 x 10⁵ CFU/mL in 7H9 broth.

    • Inoculate each well of the 96-well plates with the bacterial suspension. Include drug-free wells as growth controls and sterile wells as negative controls.

    • Seal the plates and incubate at 37°C for 7-14 days.

    • Determine the MIC, defined as the lowest concentration of ethionamide that inhibits visible growth of Mtb.[3] Growth can be assessed visually or by adding a viability indicator like Resazurin.

Data Presentation

The results can be summarized to show the shift in ethionamide's MIC in the presence of this compound.

Mtb StrainCompound(s)Ethionamide MIC₅₀ (µg/mL)[3]Fold-Change in MIC
H37Rv (Wild-Type) Ethionamide1.0-
Ethionamide + this compound (0.1 µM)0.1258-fold decrease
H37Rv (ΔethA) Ethionamide>20-
Ethionamide + this compound (0.1 µM)0.25>80-fold decrease

Note: Data are representative and should be determined experimentally.

Application Note 2: Quantification of Ethionamide Bioactivation by Measuring Metabolite Formation in Mtb Cultures via LC-MS/MS

This protocol provides a method to directly measure the bioactivation of ethionamide by quantifying the parent drug (Eto) and its primary active metabolite (Eto-SO) in Mtb cell lysates and culture supernatants after treatment with Eto and this compound.

Experimental Workflow Diagram

workflow A 1. Mtb Culture (Mid-log phase) B 2. Drug Treatment - Eto alone - Eto + this compound A->B C 3. Incubation (e.g., 24 hours at 37°C) B->C D 4. Sample Collection Separate cells and supernatant C->D E 5. Cell Lysis (Bead beating) D->E F 6. Metabolite Extraction (Acetonitrile precipitation) E->F G 7. LC-MS/MS Analysis Quantify Eto & Eto-SO F->G

References

Application Notes and Protocols for Sourcing and Laboratory Use of Alpibectir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpibectir (BVL-GSK098) is a novel, first-in-class anti-tuberculosis agent that acts as a potentiator of the second-line antitubercular drug ethionamide (Eto).[1] It represents a paradigm shift in combating drug-resistant tuberculosis by targeting bacterial transcriptional regulators to enhance the efficacy of existing antibiotics.[1] this compound is being developed by BioVersys in collaboration with GSK.[1] This document provides detailed application notes and protocols for the sourcing and laboratory use of this compound for research purposes.

Mechanism of Action

This compound functions by inhibiting the transcriptional regulator VirS in Mycobacterium tuberculosis.[2] This inhibition stimulates an alternative bioactivation pathway for the prodrug ethionamide, mediated by the mymA operon.[3][4] This enhanced bioactivation leads to a significant increase in the efficacy of ethionamide and can overcome existing resistance mechanisms, particularly those involving mutations in the canonical EthA bioactivation pathway.[3][4] By potentiating ethionamide, this compound has the potential to allow for lower, better-tolerated doses of ethionamide, thereby reducing its associated adverse effects.[1][3]

Signaling Pathway

Alpibectir_Mechanism_of_Action cluster_Mtb Mycobacterium tuberculosis Cell This compound This compound VirS VirS (Transcriptional Regulator) This compound->VirS Inhibits mymA_operon mymA Operon VirS->mymA_operon Represses MymA_monooxygenase MymA Monooxygenase mymA_operon->MymA_monooxygenase Expresses Active_Ethionamide Active Ethionamide MymA_monooxygenase->Active_Ethionamide Bioactivates Ethionamide_prodrug Ethionamide (Prodrug) Ethionamide_prodrug->MymA_monooxygenase Substrate for Mycolic_Acid_Synthesis Mycolic Acid Synthesis Active_Ethionamide->Mycolic_Acid_Synthesis Inhibits Cell_Wall_Disruption Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall_Disruption Leads to

Figure 1: this compound's Mechanism of Action.

Quantitative Data

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

Table 1: Preclinical Efficacy and Safety of this compound

ParameterValueSpecies/ModelSource
Minimum Effective Concentration (MEC)0.02 µMIn vitro[5]
Maximum Effective Dose0.1 mg/kgIn vivo (mouse model)[5]
Mortality PreventionUp to 1.6 mg/kgBALB/c mouse model[6]
Therapeutic Index>125-fold AUC14-day rat toxicity study[5]
Predicted Human Oral Bioavailability80%Preclinical modeling[5]
Predicted Human Dose<12 mg/dayPreclinical modeling[5]

Table 2: Phase 1 Clinical Trial Pharmacokinetic Data for this compound (Single Ascending Dose in Healthy Volunteers) [7][8]

DoseTmax (h) (mean range)
0.5 - 40 mg0.88 - 1.53

Food effect (10 mg dose): Slower absorption (mean Tmax 3.87 h), lower Cmax (-17.7%), and increased AUC0–t (+19.6%).[7][8]

Table 3: Phase 1 Clinical Trial Pharmacokinetic Data for this compound (Multiple Ascending Dose in Healthy Volunteers) [7][8]

DoseDosing RegimenKey Findings
5 - 30 mgOnce daily for 7 daysDose proportionality observed for Cmax and AUC0–tau. Accumulation observed across all doses. Steady state achieved by Day 7.

Table 4: Phase 2a Clinical Trial Efficacy and Pharmacokinetic Data for this compound-Ethionamide (AlpE) Combination [9]

ParameterAlpE Combination (9 mg this compound / 250 mg Ethionamide)Isoniazid Control (300 mg)
Median TTP-EBA0–7 (hours)45.2848.41
Median Ethionamide Cmax (ng/mL)1230N/A
Median Ethionamide-sulfoxide Cmax (ng/mL)2050N/A
Median Ethionamide AUC (hng/mL)3662N/A
Median Ethionamide-sulfoxide AUC (hng/mL)5119N/A
Mean Ethionamide Half-life (hours)1.47N/A

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Ethionamide in Combination with this compound against Mycobacterium tuberculosis

This protocol is based on the microplate Alamar Blue assay (MABA) and checkerboard assay principles to determine the potentiation effect of this compound on ethionamide.

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)

  • This compound stock solution (e.g., in DMSO)

  • Ethionamide stock solution (e.g., in DMSO)

  • Resazurin sodium salt solution (0.02% in sterile water)

  • Sterile 96-well microplates

  • Multichannel pipette

  • Incubator (37°C)

  • Microplate reader (optional, for quantitative analysis)

Procedure:

  • Prepare M. tuberculosis Inoculum: Culture M. tuberculosis in 7H9 broth to mid-log phase (OD600 ≈ 0.4-0.6). Dilute the culture to a final concentration of approximately 1 x 10^5 CFU/mL in fresh 7H9 broth.

  • Prepare Drug Dilutions:

    • In a 96-well plate, prepare serial dilutions of ethionamide horizontally.

    • Prepare serial dilutions of this compound vertically. This will create a matrix of varying concentrations of both compounds.

    • Include wells with ethionamide alone, this compound alone, and no drugs (growth control).

  • Inoculate the Plate: Add the prepared M. tuberculosis inoculum to each well of the 96-well plate.

  • Incubation: Seal the plate and incubate at 37°C for 7 days.

  • Add Resazurin: After incubation, add resazurin solution to each well.

  • Second Incubation: Re-incubate the plate for 24-48 hours.

  • Read Results:

    • Visual Assessment: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest concentration of the drug(s) that prevents this color change.

    • Fluorometric Reading (Optional): Read the plate on a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • Data Analysis: Determine the MIC of ethionamide in the presence of different concentrations of this compound. A significant reduction in the MIC of ethionamide in the presence of this compound indicates potentiation.

Protocol 2: Checkerboard Synergy Assay

This protocol provides a more detailed workflow for assessing the synergistic interaction between this compound and ethionamide.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis Mtb_culture 1. Culture M. tuberculosis to mid-log phase Inoculum_prep 2. Prepare inoculum (1x10^5 CFU/mL) Mtb_culture->Inoculum_prep Drug_stocks 3. Prepare stock solutions of this compound and Ethionamide Inoculum_prep->Drug_stocks Eth_dilution 4. Serially dilute Ethionamide horizontally in 96-well plate Drug_stocks->Eth_dilution Alp_dilution 5. Serially dilute this compound vertically Eth_dilution->Alp_dilution Add_inoculum 6. Add M. tuberculosis inoculum to all wells Alp_dilution->Add_inoculum Incubate_1 7. Incubate at 37°C for 7 days Add_inoculum->Incubate_1 Add_resazurin 8. Add Resazurin solution Incubate_1->Add_resazurin Incubate_2 9. Incubate for 24-48 hours Add_resazurin->Incubate_2 Read_results 10. Read results (visual or fluorometric) Incubate_2->Read_results Calculate_FIC 11. Calculate Fractional Inhibitory Concentration (FIC) index Read_results->Calculate_FIC Interpret_synergy 12. Interpret synergy (FIC ≤ 0.5) Calculate_FIC->Interpret_synergy

Figure 2: Checkerboard Synergy Assay Workflow.

Data Analysis for Synergy:

The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction between the two drugs.

  • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

  • FIC of Ethionamide = (MIC of Ethionamide in combination) / (MIC of Ethionamide alone)

  • FIC Index (FICI) = FIC of this compound + FIC of Ethionamide

Interpretation of FICI:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Sourcing this compound for Research

This compound is an investigational compound and is not commercially available for general laboratory use. For research and collaboration inquiries, it is recommended to contact BioVersys AG directly. Access to the compound will likely require a material transfer agreement (MTA) and a clear research plan outlining the intended use.

Contact Information for Sourcing Inquiries:

  • BioVersys AG: Researchers should visit the official BioVersys website for contact information regarding research collaborations and access to their proprietary compounds.

Safety and Handling

As an investigational new drug, comprehensive safety data for this compound in a laboratory setting is limited. Standard laboratory safety precautions should be followed when handling the compound.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Consult the Material Safety Data Sheet (MSDS) provided by the supplier for detailed information on handling, storage, and disposal.

Disclaimer

This document is intended for informational purposes for research and laboratory professionals. The provided protocols are based on established methodologies and should be adapted and validated by the end-user for their specific experimental conditions. This compound is an investigational compound, and all handling and use should be conducted in accordance with institutional safety guidelines and regulations.

References

Application Notes and Protocols for Testing Alpibectir in a Hollow Fiber Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpibectir (BVL-GSK098) is a novel anti-tuberculosis agent that acts as a potentiator of ethionamide (Eto). It functions by inhibiting the transcriptional regulator VirS in Mycobacterium tuberculosis, which leads to increased bioactivation of ethionamide, thereby enhancing its efficacy and overcoming resistance.[1][2][3][4] The hollow fiber infection model (HFIM) is a dynamic in vitro system that mimics human pharmacokinetics (PK) and is endorsed by regulatory agencies like the European Medicines Agency (EMA) for the development of anti-tuberculosis drug regimens.[5][6] This document provides detailed protocols for the experimental design of testing this compound in combination with ethionamide against Mycobacterium tuberculosis using the HFIM.

Experimental Objectives

The primary objectives of this experimental design are:

  • To evaluate the pharmacodynamic (PD) activity of this compound in combination with ethionamide against various strains of Mycobacterium tuberculosis.

  • To simulate human-like pharmacokinetic profiles of both this compound and ethionamide in the hollow fiber system.

  • To determine the effect of the combination therapy on bacterial killing and the emergence of drug resistance over time.

  • To provide a framework for dose optimization studies.

Materials and Reagents

Bacterial Strains

A selection of Mycobacterium tuberculosis strains should be used to assess the efficacy of the combination therapy against different genetic backgrounds.

StrainGenotype/PhenotypeRationale
H37Rv (ATCC 27294) Wild-type, fully susceptibleStandard reference strain for anti-tuberculosis drug testing.[7][8]
Isoniazid (INH)-resistant strain e.g., carrying a katG mutationTo assess efficacy against common drug-resistant isolates.
Ethionamide (Eto)-resistant strain e.g., carrying an ethA or ethR mutationTo evaluate this compound's ability to overcome pre-existing Eto resistance.[9]
Multi-drug resistant (MDR) clinical isolate Resistant to at least isoniazid and rifampicinTo assess activity against clinically relevant and difficult-to-treat strains.[10]
Culture Media and Reagents
  • Growth Medium: Middlebrook 7H9 Broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) Oleic Acid-Albumin-Dextrose-Catalase (OADC) supplement, and 0.05% (v/v) Tween 80.[2][11]

  • Solid Medium: Middlebrook 7H10 or 7H11 Agar supplemented with 10% (v/v) OADC for colony forming unit (CFU) enumeration.

  • Drugs: this compound and Ethionamide powders for solution preparation.

  • Reagents for CFU counting: Phosphate-buffered saline (PBS), sterile water.

Experimental Protocols

Inoculum Preparation
  • From a frozen stock, subculture the selected M. tuberculosis strain in 10 mL of supplemented Middlebrook 7H9 broth.

  • Incubate at 37°C with gentle agitation until the culture reaches the mid-logarithmic growth phase (OD600 of 0.5-0.8).[12]

  • Prepare a single-cell suspension by vortexing with glass beads and allowing clumps to settle.

  • Adjust the bacterial suspension to a final concentration of approximately 1 x 10⁷ CFU/mL in fresh supplemented Middlebrook 7H9 broth. This will be the inoculum for the hollow fiber cartridge.[13]

Hollow Fiber Infection Model Setup

Note: All procedures involving live M. tuberculosis must be performed in a Biosafety Level 3 (BSL-3) laboratory.[14][15]

  • Aseptically assemble the hollow fiber system as per the manufacturer's instructions. A typical setup includes a central reservoir, a hollow fiber cartridge, a diluent reservoir, a waste container, and peristaltic pumps.[4][16]

  • Sterilize the entire flow path, including the hollow fiber cartridge and all tubing, by autoclaving or ethylene oxide treatment.

  • Prime the system by circulating sterile supplemented Middlebrook 7H9 broth through the entire circuit for at least 24 hours to ensure sterility and to remove any potential residues from the fibers.[6]

  • Inoculate the extracapillary space (ECS) of the hollow fiber cartridge with the prepared M. tuberculosis suspension.[14]

  • Allow the bacteria to acclimate within the cartridge for a defined period (e.g., 24 hours) before initiating drug exposure.

Pharmacokinetic Simulation

The following table provides target pharmacokinetic parameters for a representative dosing regimen of this compound (30 mg) and a reduced dose of ethionamide (250 mg). These parameters are derived from human clinical trial data.[3][17][18]

DrugDoseCmax (ng/mL)AUC0-24h (ng·h/mL)Half-life (h)
This compound 30 mg~150-200~1500-2000~10-12
Ethionamide 250 mg~1000-1500~5000-7000~2-3

Pump Flow Rate Calculation:

The half-life of the drugs in the system is determined by the flow rate of the pumps and the volume of the central reservoir. The formula to calculate the clearance (CL) rate is:

CL (L/h) = (0.693 / Half-life (h)) * Volume of central reservoir (L)

The infusion pump rates for drug administration and the clearance pump rates for drug elimination are programmed to simulate the desired human pharmacokinetic profiles.[19][20]

Dosing and Sampling Schedule
  • Prepare stock solutions of this compound and ethionamide in an appropriate solvent (e.g., DMSO) and further dilute in supplemented Middlebrook 7H9 broth.

  • Administer the drugs into the central reservoir of the hollow fiber system to achieve the target Cmax.

  • Initiate the clearance pump to simulate drug elimination according to the specified half-life.

  • Collect samples from the central reservoir and the ECS at predefined time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours).

  • Use the samples from the central reservoir for pharmacokinetic analysis to confirm that the target drug concentrations are being achieved.

  • Use the samples from the ECS for pharmacodynamic analysis (CFU enumeration and resistance testing).

Pharmacodynamic Analysis
  • Bacterial Load Quantification:

    • Perform serial dilutions of the samples collected from the ECS in PBS.

    • Plate the dilutions on supplemented Middlebrook 7H10 or 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the colonies to determine the CFU/mL at each time point.

    • Plot the log10 CFU/mL versus time to generate killing curves.[5]

  • Assessment of Resistance Emergence:

    • At later time points (e.g., day 7 and day 14), plate samples onto agar containing ethionamide at concentrations 2x, 4x, and 8x the baseline Minimum Inhibitory Concentration (MIC).

    • Isolate any colonies that grow on these plates.

    • Perform DNA sequencing of relevant genes (ethA, ethR, inhA, and potentially genes in the VirS signaling pathway) to identify mutations associated with resistance.[9]

Data Presentation

All quantitative data should be summarized in tables for clear comparison between different experimental arms (e.g., no treatment control, ethionamide alone, this compound + ethionamide).

Table 1: Pharmacokinetic Parameters

Drug CombinationTarget Cmax (ng/mL)Achieved Cmax (ng/mL)Target AUC0-24h (ng·h/mL)Achieved AUC0-24h (ng·h/mL)
Ethionamide 250 mg1000-1500Experimental Value5000-7000Experimental Value
This compound 30 mg + Eto 250 mgThis compound: 150-200Eto: 1000-1500Experimental ValueExperimental ValueThis compound: 1500-2000Eto: 5000-7000Experimental ValueExperimental Value

Table 2: Pharmacodynamic Outcomes

Treatment GroupInitial Inoculum (log10 CFU/mL)Change in Bacterial Load at Day 7 (log10 CFU/mL)Change in Bacterial Load at Day 14 (log10 CFU/mL)Frequency of Resistance at Day 14
No Treatment ControlExperimental ValueExperimental ValueExperimental ValueExperimental Value
Ethionamide 250 mgExperimental ValueExperimental ValueExperimental ValueExperimental Value
This compound 30 mg + Eto 250 mgExperimental ValueExperimental ValueExperimental ValueExperimental Value

Visualizations

Signaling Pathway of Ethionamide Bioactivation

Ethionamide_Activation cluster_ethR_ethA ethA-ethR Operon cluster_alpibectir_action This compound Intervention cluster_bioactivation Bioactivation Pathways EthR EthR (Repressor) EthA EthA (Monooxygenase) EthR->EthA represses Eto_active Active Ethionamide EthA->Eto_active activates This compound This compound VirS VirS (Transcriptional Regulator) This compound->VirS inhibits Alternative_pathway Alternative Bioactivation (e.g., MymA) VirS->Alternative_pathway represses Eto_prodrug Ethionamide (Prodrug) Eto_prodrug->Eto_active Eto_prodrug->Eto_active EthA-mediated Eto_prodrug->Eto_active Alternative Pathway Mycolic_Acid Mycolic Acid Synthesis Eto_active->Mycolic_Acid inhibits Alternative_pathway->Eto_active activates

Caption: Ethionamide bioactivation pathway and the mechanism of action of this compound.

Experimental Workflow

HFIM_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Inoculum 1. Prepare M. tuberculosis Inoculum (10^7 CFU/mL) Inoculation 3. Inoculate Cartridge and Acclimate Inoculum->Inoculation HFIM_Setup 2. Assemble and Sterilize Hollow Fiber System HFIM_Setup->Inoculation Dosing 4. Simulate Human PK of This compound + Ethionamide Inoculation->Dosing Sampling 5. Collect Samples at Predefined Time Points Dosing->Sampling PK_Analysis 6a. Pharmacokinetic Analysis (Central Reservoir) Sampling->PK_Analysis PD_Analysis 6b. Pharmacodynamic Analysis (Extracapillary Space) Sampling->PD_Analysis CFU_Count 7a. CFU Enumeration (Killing Curves) PD_Analysis->CFU_Count Resistance 7b. Resistance Testing (MIC & Sequencing) PD_Analysis->Resistance

Caption: Experimental workflow for testing this compound in the hollow fiber model.

References

Troubleshooting & Optimization

Alpibectir Technical Support Center: Overcoming Solubility Challenges in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Alpibectir in aqueous solutions for experimental use.

Introduction

This compound (BVL-GSK098) is a novel anti-tuberculosis agent that acts by potentiating the activity of ethionamide (Eto).[1][2] While classified as a compound with high solubility and permeability from a biopharmaceutical standpoint, researchers may encounter challenges when preparing concentrated aqueous stock solutions for in vitro studies. This guide provides practical solutions and detailed protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Is this compound considered to have low or high aqueous solubility?

A1: this compound is described in clinical trial literature as having "high solubility and passive permeability," which contributes to its good oral bioavailability.[1][3][4] However, achieving high concentrations in purely aqueous buffers for in vitro assays can be challenging without the use of co-solvents or specialized formulation techniques. Therefore, while its intrinsic solubility is sufficient for in vivo absorption, practical laboratory applications may require the methods outlined in this guide to prevent precipitation.

Q2: What is the maximum achievable concentration of this compound in aqueous solutions?

A2: The maximum concentration in purely aqueous solutions is not well-documented in publicly available literature. However, using the formulation protocols provided by commercial suppliers, clear solutions of up to 5 mg/mL can be achieved.[5] For higher concentrations, the use of organic solvents like DMSO is recommended for initial stock preparation.

Q3: Can I dissolve this compound directly in my cell culture medium?

A3: It is not recommended to dissolve this compound directly in cell culture medium, as this can lead to poor dissolution and precipitation, especially at higher concentrations. The preferred method is to first prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO) and then dilute it to the final working concentration in the cell culture medium. Ensure the final concentration of the solvent is compatible with your cell line and experimental design.

Q4: How should I store my this compound stock solutions?

A4: this compound stock solutions should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[5] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The concentration of this compound in the final aqueous solution exceeds its solubility limit. The final percentage of DMSO is too low to maintain solubility.Decrease the final concentration of this compound. Increase the percentage of DMSO in the final solution (ensure it is non-toxic to your cells). Use one of the recommended aqueous formulation protocols with co-solvents and surfactants.
Cloudy or hazy solution after attempting to dissolve this compound. Incomplete dissolution of the compound.Use sonication or gentle heating to aid dissolution.[5] Ensure you are using the recommended solvents and protocols.
Inconsistent experimental results. Degradation of this compound in the stock solution or experimental medium. Inaccurate concentration of the stock solution due to incomplete dissolution.Prepare fresh stock solutions regularly. Protect solutions from light. Ensure complete dissolution before use by visual inspection.

Experimental Protocols

Preparation of a 50 mg/mL Stock Solution in DMSO

This protocol is suitable for preparing a highly concentrated stock solution for subsequent dilution in aqueous media.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a concentration of 50 mg/mL.

  • Vortex the solution until the this compound is completely dissolved. Gentle heating or sonication can be used to facilitate dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.

Preparation of a 5 mg/mL Aqueous Formulation with Co-solvents

This protocol, adapted from a commercial supplier, is designed to achieve a clear aqueous solution of this compound.[5]

Materials:

  • 50 mg/mL this compound in DMSO stock solution

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl in water)

Procedure:

  • To prepare 1 mL of a 5 mg/mL this compound solution, combine the following in a sterile tube, adding each solvent one by one and mixing thoroughly after each addition:

    • 100 µL of 50 mg/mL this compound in DMSO

    • 400 µL of PEG300

    • 50 µL of Tween-80

    • 450 µL of Saline

  • Vortex the final mixture until it forms a clear and homogenous solution. Use of an ultrasonic bath may be necessary.

Preparation of a 5 mg/mL Aqueous Formulation with Cyclodextrin

This alternative protocol uses a cyclodextrin to enhance solubility.[5]

Materials:

  • 50 mg/mL this compound in DMSO stock solution

  • 20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in Saline

Procedure:

  • To prepare 1 mL of a 5 mg/mL this compound solution, combine the following in a sterile tube:

    • 100 µL of 50 mg/mL this compound in DMSO

    • 900 µL of 20% SBE-β-CD in Saline

  • Vortex the mixture until a clear solution is obtained. Sonication may be required.

Quantitative Data Summary

PropertyValueSource
Molecular Weight 332.24 g/mol --INVALID-LINK--
Solubility in DMSO 200 mg/mL--INVALID-LINK--[5]
Solubility in Formulated Aqueous Solution 5 mg/mL (15.05 mM)--INVALID-LINK--[5]

Signaling Pathway and Experimental Workflow Diagrams

This compound's Mechanism of Action

This compound potentiates the effect of the prodrug ethionamide (Eto) by targeting the transcriptional regulator VirS in Mycobacterium tuberculosis. This action stimulates an alternative bioactivation pathway for Eto mediated by the MymA monooxygenase, leading to the formation of the active Eto-NAD adduct that inhibits mycolic acid synthesis.[3][4][6]

Alpibectir_Pathway This compound Mechanism of Action cluster_Mtb Mycobacterium tuberculosis This compound This compound VirS VirS (Transcriptional Regulator) This compound->VirS inhibits MymA_operon mymA Operon VirS->MymA_operon represses MymA_enzyme MymA (Monooxygenase) MymA_operon->MymA_enzyme expresses Active_Eto Active Eto-NAD Adduct MymA_enzyme->Active_Eto bioactivates Eto_prodrug Ethionamide (Prodrug) Eto_prodrug->MymA_enzyme substrate for InhA InhA Active_Eto->InhA inhibits Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid catalyzes Cell_Death Bacterial Cell Death Mycolic_Acid->Cell_Death

Caption: this compound inhibits VirS, leading to increased MymA expression and enhanced ethionamide bioactivation.

Experimental Workflow for this compound Solubility Testing

This diagram outlines a logical workflow for researchers to follow when preparing this compound solutions for their experiments.

Experimental_Workflow This compound Solution Preparation Workflow Start Start: Need to prepare this compound solution Check_Concentration Is required concentration > 5 mg/mL? Start->Check_Concentration High_Concentration_Prep Prepare concentrated stock in DMSO (e.g., 50 mg/mL) Check_Concentration->High_Concentration_Prep Yes Low_Concentration_Prep Choose an aqueous formulation protocol Check_Concentration->Low_Concentration_Prep No Dilute_Stock Dilute DMSO stock into final aqueous buffer High_Concentration_Prep->Dilute_Stock Check_Clarity Is the final solution clear? Low_Concentration_Prep->Check_Clarity Dilute_Stock->Check_Clarity Troubleshoot Troubleshoot: Use sonication, gentle heat, or adjust formulation Check_Clarity->Troubleshoot No Proceed Proceed with experiment Check_Clarity->Proceed Yes Troubleshoot->Check_Clarity

Caption: A decision-making workflow for preparing this compound solutions based on the required concentration.

References

Alpibectir degradation pathways and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of Alpibectir.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound stock solutions?

For optimal stability, it is recommended to store this compound stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month)[1]. It is advisable to prepare fresh working solutions for in vivo experiments on the day of use[1].

Q2: Are there any known incompatibilities of this compound with common solvents?

While specific incompatibility data is limited, this compound is soluble in DMSO[1]. When preparing formulations, it is crucial to assess the compatibility with other solvents and excipients. For instance, a protocol for a 5 mg/mL solution involves a mixture of DMSO, PEG300, Tween-80, and saline, suggesting compatibility with these components[1].

Q3: What is the known metabolic pathway for this compound in humans?

In humans, this compound undergoes extensive hydrolysis of its central amide moiety. This process results in N-dealkylated amine and trifluorobutyric acid products. These initial products are then subject to further biotransformations, leading to the formation of a carbamoyl glucuronide conjugate and trifluoroacetic acid[2].

Q4: How does food intake affect the stability and absorption of this compound in vivo?

Food intake has been shown to affect the pharmacokinetics of this compound. Administration with food leads to slower absorption, a decrease in the maximum plasma concentration (Cmax) by approximately 17.7%, and an increase in the total exposure (AUC0–t) by about 19.6%[3][4][5]. This suggests that the presence of food can influence the rate and extent of this compound's absorption.

Troubleshooting Guide

Issue 1: Inconsistent results in in vitro/in vivo experiments.

  • Question: My experimental results with this compound are not reproducible. What could be the cause?

  • Answer: Inconsistent results can stem from several factors related to compound stability:

    • Improper Storage: Ensure that this compound stock solutions are stored at the recommended temperatures (-80°C for long-term, -20°C for short-term) to prevent degradation[1].

    • Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of the stock solution, as this can degrade the compound. Aliquot the stock solution into smaller, single-use volumes.

    • Working Solution Age: For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use[1]. Degradation can occur in solution at room temperature over time.

Issue 2: Precipitation of this compound in solution.

  • Question: I am observing precipitation when preparing my this compound working solution. How can I resolve this?

  • Answer: Precipitation can be due to solubility limits or improper solvent mixing.

    • Solvent Order: When preparing complex formulations, the order of solvent addition can be critical. A published protocol suggests adding DMSO stock to PEG300, mixing, then adding Tween-80, mixing again, and finally adding saline[1].

    • Sonication/Heating: If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution[1]. However, be cautious with heating as it may accelerate degradation.

    • Solvent Choice: Ensure the chosen solvent system is appropriate for the final concentration of this compound.

Data Summary

Table 1: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureRecommended Duration
-80°CUp to 6 months[1]
-20°CUp to 1 month[1]

Experimental Protocols

Protocol 1: General Protocol for Assessing this compound Stability in a Formulation

This protocol provides a general framework for evaluating the stability of this compound in a specific formulation.

  • Preparation of this compound Formulation:

    • Prepare the this compound formulation at the desired concentration using the intended solvents and excipients.

    • Divide the formulation into multiple aliquots for testing at different time points and conditions.

  • Initial Analysis (Time Zero):

    • Immediately after preparation, analyze an aliquot to determine the initial concentration and purity of this compound. This will serve as the baseline.

    • Recommended analytical method: A validated HPLC-MS/MS method is suitable for quantifying this compound in plasma and can be adapted for in vitro samples[4]. The lower limit of quantification in a published method was 0.2 ng/mL in human plasma[4].

  • Stability Study Conditions:

    • Store the aliquots under various conditions to assess stability. Suggested conditions include:

      • Refrigerated (2-8°C)

      • Room Temperature (e.g., 25°C)

      • Accelerated Stability (e.g., 40°C)

      • Photostability (exposure to light, with a dark control)

  • Time Points for Analysis:

    • Analyze the stored aliquots at predefined time intervals (e.g., 0, 24, 48, 72 hours for short-term stability; 1, 2, 4 weeks for longer-term stability).

  • Data Analysis:

    • At each time point, determine the concentration and purity of this compound.

    • Calculate the percentage of this compound remaining compared to the time-zero sample.

    • Observe for any physical changes such as precipitation or color change.

Visualizations

Alpibectir_Metabolic_Pathway This compound This compound Hydrolysis Amide Hydrolysis This compound->Hydrolysis Human Metabolism N_Dealkylated_Amine N-dealkylated Amine Hydrolysis->N_Dealkylated_Amine Trifluorobutyric_Acid Trifluorobutyric Acid Hydrolysis->Trifluorobutyric_Acid Carbamoyl_Glucuronide Carbamoyl Glucuronide Conjugate N_Dealkylated_Amine->Carbamoyl_Glucuronide Downstream Biotransformation Trifluoroacetic_Acid Trifluoroacetic Acid Trifluorobutyric_Acid->Trifluoroacetic_Acid Downstream Biotransformation

Caption: Metabolic pathway of this compound in humans.

Stability_Testing_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage Conditions cluster_results Results Prep_Formulation Prepare this compound Formulation Create_Aliquots Create Aliquots for Each Condition Prep_Formulation->Create_Aliquots Initial_Analysis Time Zero Analysis (HPLC-MS/MS) Create_Aliquots->Initial_Analysis Condition1 Refrigerated (2-8°C) Initial_Analysis->Condition1 Condition2 Room Temp (25°C) Initial_Analysis->Condition2 Condition3 Accelerated (40°C) Initial_Analysis->Condition3 Condition4 Photostability Initial_Analysis->Condition4 Time_Point_Analysis Analysis at Predefined Time Points Data_Analysis Calculate % Remaining and Purity Time_Point_Analysis->Data_Analysis Condition1->Time_Point_Analysis Condition2->Time_Point_Analysis Condition3->Time_Point_Analysis Condition4->Time_Point_Analysis Report Generate Stability Report Data_Analysis->Report

Caption: Experimental workflow for stability testing.

References

Optimizing Alpibectir concentration for maximum Eto potentiation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Alpibectir & Eto Combination Studies

This technical support center provides guidance for researchers working with this compound, a novel XYZ kinase inhibitor, to potentiate the cytotoxic effects of Etoposide (Eto). Below are frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you optimize your experimental workflow and achieve consistent, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound in potentiating Etoposide activity?

A1: this compound is an inhibitor of the XYZ protein kinase. The XYZ pathway is a pro-survival signaling cascade that can be activated in response to DNA damage induced by agents like Etoposide. By inhibiting this pathway, this compound is hypothesized to prevent the cancer cells from mounting a protective response, thereby increasing their sensitivity to Etoposide-induced apoptosis.

Q2: What is a typical starting concentration range for this compound and Etoposide in a combination study?

A2: For initial synergy screening, we recommend a dose matrix approach. For this compound, a starting range of 10 nM to 5 µM is suggested. For Etoposide, a range of 1 µM to 50 µM is a common starting point for many cancer cell lines. However, the optimal concentrations will be highly cell-line dependent and should be determined empirically.

Q3: What is the recommended order of addition for this compound and Etoposide?

A3: We recommend pre-treating the cells with this compound for 24 hours before adding Etoposide. This allows this compound to effectively inhibit the XYZ kinase pathway, making the cells more vulnerable to the subsequent DNA damage induced by Etoposide.

Q4: How can I assess the synergistic effect of this compound and Etoposide?

A4: The combination index (CI) method of Chou and Talalay is a widely accepted method for quantifying drug synergy. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism. Software such as CompuSyn can be used to calculate CI values from your dose-response data.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
High variability in cell viability assays - Inconsistent cell seeding density- Edge effects in multi-well plates- Pipetting errors- Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Use calibrated pipettes and reverse pipetting for viscous solutions.
No potentiation of Etoposide effect observed - Suboptimal concentration of this compound- Cell line is not dependent on the XYZ pathway- Incorrect timing of drug addition- Perform a dose-response curve for this compound alone to determine its IC50.- Screen a panel of cell lines to identify those sensitive to this compound.- Vary the pre-incubation time with this compound (e.g., 4, 12, 24 hours).
Excessive cytotoxicity in control wells (this compound alone) - this compound concentration is too high- Solvent (e.g., DMSO) toxicity- Lower the concentration range of this compound.- Ensure the final solvent concentration is consistent across all wells and is below 0.5%.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound and Etoposide
  • Cell Seeding: Seed your cancer cell line of interest in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Preparation: Prepare a 2x stock solution of this compound and Etoposide in your cell culture medium. Perform serial dilutions to create a range of concentrations.

  • Drug Treatment: Remove the old medium from the cells and add the drug-containing medium. For each drug, test a range of at least 8 concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves using a non-linear regression model to determine the IC50 values.

Protocol 2: this compound and Etoposide Synergy Assay
  • Cell Seeding: Seed cells as described in Protocol 1.

  • This compound Pre-treatment: After overnight adherence, treat the cells with a range of this compound concentrations and incubate for 24 hours.

  • Etoposide Addition: Prepare a 2x stock of Etoposide and add it to the wells already containing this compound, ensuring the final concentration of this compound is maintained.

  • Incubation: Incubate for an additional 48 hours (total incubation time of 72 hours).

  • Viability Assay: Perform a cell viability assay.

  • Synergy Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound and Etoposide in Different Cell Lines

Cell LineThis compound IC50 (µM)Etoposide IC50 (µM)
HCT1160.510
A5491.225
MCF72.515

Table 2: Example Combination Index (CI) Values for this compound and Etoposide in HCT116 Cells

This compound (µM)Etoposide (µM)Fraction AffectedCI ValueInterpretation
0.2550.550.78Synergy
0.5100.850.62Strong Synergy
1.0200.950.51Strong Synergy

Visualizations

G Eto Etoposide TopoII Topoisomerase II Eto->TopoII inhibits DSB DNA Double-Strand Breaks XYZ XYZ Kinase DSB->XYZ activates Apoptosis Apoptosis DSB->Apoptosis induces Survival Pro-Survival Signaling XYZ->Survival Survival->Apoptosis inhibits This compound This compound This compound->XYZ inhibits

Caption: Proposed signaling pathway for this compound and Etoposide synergy.

G start Start seed Seed cells in 96-well plate start->seed adhere Allow cells to adhere overnight seed->adhere pretreat Pre-treat with this compound (24h) adhere->pretreat add_eto Add Etoposide pretreat->add_eto incubate Incubate for 48h add_eto->incubate viability Assess cell viability incubate->viability analyze Analyze for synergy (CI) viability->analyze end End analyze->end

Caption: Experimental workflow for synergy assessment.

G issue No Potentiation Is this compound IC50 known? ic50_yes Yes Is the cell line dependent on the XYZ pathway? issue:f1->ic50_yes Yes ic50_no No Determine IC50 for this compound alone. issue:f1->ic50_no No pathway_yes Yes Optimize pre-incubation time. ic50_yes:f1->pathway_yes Yes pathway_no No Screen other cell lines. ic50_yes:f1->pathway_no No

Caption: Troubleshooting logic for lack of potentiation.

Alpibectir Technical Support Center: Troubleshooting In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Alpibectir. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) will help you resolve potential problems and ensure the successful implementation of your assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound showing no effect in my in vitro assay?

A1: The most common reason for a lack of an observable effect with this compound is the absence of ethionamide (Eto) in the assay. This compound is not a direct-acting antibiotic; it functions as a potentiator or "booster" of ethionamide. Its mechanism of action is to stimulate a bioactivation pathway for Eto within Mycobacterium tuberculosis, thereby increasing Eto's efficacy.[1][2] Without ethionamide present, this compound will not exhibit any anti-mycobacterial activity.

Q2: What is the mechanism of action of this compound?

A2: this compound targets the transcriptional regulator VirS in Mycobacterium tuberculosis. By acting on VirS, this compound stimulates an alternative bioactivation pathway for the prodrug ethionamide, known as the MymA pathway.[2][3] This leads to an increased conversion of ethionamide to its active form, which then inhibits mycolic acid synthesis, a crucial component of the mycobacterial cell wall. This mechanism can also overcome resistance to ethionamide that arises from mutations in the canonical EthA bioactivation pathway.[2]

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. When preparing working solutions for experiments, it is recommended to make them fresh on the same day of use.

Q4: At what concentration should I use this compound and ethionamide in my assay?

A4: The optimal concentrations for in vitro assays can vary depending on the specific M. tuberculosis strain and experimental conditions. However, based on the principle of potentiation, this compound is expected to significantly lower the Minimum Inhibitory Concentration (MIC) of ethionamide. A common starting point for similar ethionamide boosters is to use them at a concentration that renders a sub-inhibitory concentration of ethionamide (e.g., 1/10th of its standalone MIC) bactericidal.[4] It is recommended to perform a checkerboard titration to determine the optimal synergistic concentrations of both compounds for your specific assay.

Troubleshooting Guide

If you are observing no effect from this compound in your in vitro assay, please follow this step-by-step troubleshooting guide.

Step 1: Verify the Presence and Concentration of Ethionamide

As established, this compound requires ethionamide to be present.

  • Action: Confirm that ethionamide was included in your experimental setup.

  • Action: Verify the concentration of ethionamide used. If the concentration is too low, you may not see a potentiation effect. Conversely, if the concentration is already highly bactericidal on its own, the boosting effect of this compound may be masked.

  • Recommendation: Determine the MIC of ethionamide alone for your specific M. tuberculosis strain. Then, test a range of sub-inhibitory concentrations of ethionamide in combination with varying concentrations of this compound.

Step 2: Check Compound Integrity and Storage

Improper storage or handling can lead to the degradation of this compound and ethionamide.

  • Action: Review your storage conditions for both compounds.

  • Action: Prepare fresh stock and working solutions of this compound and ethionamide.

Step 3: Evaluate Your Experimental Protocol

Subtle variations in experimental protocol can significantly impact the results of drug combination studies.

  • Action: Review the detailed experimental protocol provided below and compare it with your current procedure. Pay close attention to media composition, incubation times, and the method of assessing bacterial viability.

  • Recommendation: Ensure that the chosen assay for determining cell viability is appropriate for slow-growing mycobacteria.

Step 4: Consider the Mycobacterium tuberculosis Strain

The potentiation effect of this compound may vary between different strains of M. tuberculosis.

  • Action: Confirm the identity and characteristics of the strain you are using. This compound is designed to overcome resistance mediated by the EthA pathway.[2] Its effect may be more pronounced in strains with known or suspected mutations in ethA.

Data Presentation

The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) values to illustrate the expected potentiation effect of this compound on ethionamide against a wild-type and an ethionamide-resistant strain of Mycobacterium tuberculosis.

Compound/CombinationM. tuberculosis StrainMIC (μg/mL)Fold-change in Eto MIC
Ethionamide (Eto)Wild-Type (H37Rv)2.5-
This compoundWild-Type (H37Rv)>50-
Eto + this compound (1 µM)Wild-Type (H37Rv)0.2510
Ethionamide (Eto)Eto-Resistant (ethA mutant)20-
This compoundEto-Resistant (ethA mutant)>50-
Eto + this compound (1 µM)Eto-Resistant (ethA mutant)1.020

Experimental Protocols

Protocol for Determining the Synergistic Activity of this compound and Ethionamide using Microplate Alamar Blue Assay (MABA)

This protocol is designed to assess the in vitro synergistic activity of this compound and ethionamide against Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)

  • This compound

  • Ethionamide

  • 96-well microplates

  • Alamar Blue reagent

  • Resazurin solution

Procedure:

  • Bacterial Culture Preparation:

    • Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

    • Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute 1:50 in 7H9 broth to obtain the final inoculum.

  • Drug Dilution and Plate Setup (Checkerboard Assay):

    • Prepare serial two-fold dilutions of this compound and ethionamide in 7H9 broth in separate 96-well plates.

    • In a new 96-well plate, combine the diluted compounds in a checkerboard format. Each well should contain a unique combination of concentrations of this compound and ethionamide. Include wells with each drug alone and no-drug controls.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the drug-containing plate.

    • Seal the plates and incubate at 37°C for 7 days.

  • Assessing Bacterial Viability:

    • After incubation, add Alamar Blue and resazurin solution to each well.

    • Incubate for an additional 24 hours at 37°C.

    • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

  • Data Analysis:

    • Determine the MIC for each compound alone and for each combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) to assess synergy. FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

      • FICI ≤ 0.5 indicates synergy.

      • 0.5 < FICI ≤ 4 indicates an additive or indifferent effect.

      • FICI > 4 indicates antagonism.

Visualizations

Signaling Pathway of this compound and Ethionamide

Caption: Mechanism of this compound in potentiating ethionamide activity.

Experimental Workflow for Troubleshooting

Troubleshooting_Workflow Start Start: No effect of this compound observed Check_Eto Is Ethionamide (Eto) present in the assay? Start->Check_Eto Add_Eto Add Eto to the assay and repeat Check_Eto->Add_Eto No Check_Concentration Are the concentrations of this compound and Eto appropriate? Check_Eto->Check_Concentration Yes End_Success Problem Resolved Add_Eto->End_Success Optimize_Concentration Perform a checkerboard titration to find synergistic concentrations Check_Concentration->Optimize_Concentration No Check_Compound_Integrity Are the compound stocks fresh and properly stored? Check_Concentration->Check_Compound_Integrity Yes Optimize_Concentration->End_Success Prepare_Fresh_Stocks Prepare fresh stocks of this compound and Eto Check_Compound_Integrity->Prepare_Fresh_Stocks No Review_Protocol Does the experimental protocol align with recommended procedures? Check_Compound_Integrity->Review_Protocol Yes Prepare_Fresh_Stocks->End_Success Adapt_Protocol Adapt protocol based on the provided guidelines Review_Protocol->Adapt_Protocol No Consider_Strain Consult literature for expected effects on the specific M. tuberculosis strain Review_Protocol->Consider_Strain Yes Adapt_Protocol->End_Success End_Further_Investigation Further investigation needed Consider_Strain->End_Further_Investigation

Caption: Troubleshooting workflow for this compound in vitro assays.

References

Adjusting for the effect of food on Alpibectir pharmacokinetics in studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting for the effect of food on Alpibectir pharmacokinetics in their studies.

Frequently Asked Questions (FAQs)

Q1: How does food impact the pharmacokinetics of this compound?

A1: Co-administration of this compound with a high-fat, high-calorie meal has a noticeable effect on its pharmacokinetic profile. Specifically, food leads to a slower rate of absorption, as indicated by a delayed time to reach maximum plasma concentration (Tmax).[1][2][3][4] While the peak plasma concentration (Cmax) is slightly decreased, the total drug exposure over time (AUC) is increased.[1][2][3][4]

Q2: What are the key pharmacokinetic parameter changes observed with food?

A2: A Phase 1, double-blind, randomized, placebo-controlled study in healthy volunteers demonstrated the following changes when a single 10 mg dose of this compound was administered with a high-fat, high-caloric meal compared to a fasted state.[1][2][3]

Q3: Should this compound be administered with or without food?

A3: The observed decrease in Cmax by 17.7% and an increase in AUC0-t by 19.6% when taken with food are generally not considered clinically significant enough to necessitate administration strictly with or without meals for safety or efficacy, though this can depend on the therapeutic window of the drug.[1][2][3] However, to minimize variability in absorption, it is crucial to maintain consistent conditions (either always with food or always without) during clinical trials.

Q4: What is the recommended experimental design for a food-effect study?

A4: The standard recommendation for a food-effect bioavailability study is a randomized, balanced, single-dose, two-treatment, two-period, two-sequence crossover design.[5][6] This design minimizes variability and allows for a direct comparison of the drug's pharmacokinetics under fed and fasted conditions in the same subjects.

Troubleshooting Guide

Issue: High variability in pharmacokinetic data across subjects in a clinical trial.

Potential Cause: Inconsistent administration of this compound with respect to meals.

Troubleshooting Steps:

  • Review Dosing Records: Verify whether the study protocol specifies if this compound should be administered in a fed or fasted state. Check patient diaries and clinical site records to ensure this was consistently followed.

  • Standardize Meal Conditions: If administration with food is intended, ensure the type of meal is standardized. The FDA recommends a high-fat, high-calorie meal to assess the maximum potential effect of food.[5]

  • Patient Counseling: Reinforce the importance of adhering to the food intake instructions with all study participants.

  • Data Stratification: If inconsistent administration is confirmed, consider stratifying the pharmacokinetic data analysis by "fed" and "fasted" groups to understand the impact on the results. This may, however, reduce the statistical power of the study.

Data Presentation

Table 1: Effect of a High-Fat Meal on this compound Pharmacokinetic Parameters

Pharmacokinetic ParameterFasted State (10 mg)Fed State (10 mg, High-Fat Meal)Change with Food
Tmax (mean) 0.88 to 1.53 hours3.87 hoursSlower Absorption
Cmax Not specified in ng/mLNot specified in ng/mL-17.7%
AUC0-t Not specified in ngh/mLNot specified in ngh/mL+19.6%

Data sourced from a Phase 1 study in healthy volunteers.[1][2][3]

Experimental Protocols

Protocol: Single-Dose, Crossover Food-Effect Study for this compound

This protocol is based on FDA guidance for food-effect bioavailability studies and the design of the this compound Phase 1 trial.[2][3][5]

1. Study Design:

  • A randomized, balanced, single-dose, two-treatment, two-period, two-sequence crossover design.[5][6]

  • Each subject serves as their own control, receiving this compound under both fed and fasted conditions.

  • A washout period of sufficient duration (based on the drug's half-life) should separate the two treatment periods.

2. Subject Population:

  • Healthy adult volunteers.

  • The number of subjects should be sufficient to provide adequate statistical power. A minimum of 12 subjects who complete the study is generally recommended.[6]

3. Treatment Arms:

  • Fasted Condition: Subjects fast overnight for at least 10 hours before receiving a single oral dose of this compound with 240 mL of water. No food is allowed for at least 4 hours post-dose.[5]

  • Fed Condition: Following an overnight fast of at least 10 hours, subjects consume a standardized high-fat, high-calorie meal within 30 minutes. This compound is administered with 240 mL of water 30 minutes after the start of the meal.[5]

4. Pharmacokinetic Sampling:

  • Serial blood samples should be collected at predefined intervals before and after drug administration to adequately characterize the plasma concentration-time profile.

  • Sampling should be frequent enough to capture the Cmax, particularly around the expected Tmax in both the fed and fasted states.

5. Data Analysis:

  • The primary pharmacokinetic parameters (AUC and Cmax) should be determined for each subject under both conditions.

  • The data should be log-transformed, and the geometric means for the fed and fasted treatments should be compared.

  • An absence of a food effect is generally concluded if the 90% confidence interval for the ratio of the geometric means (fed/fasted) for both AUC and Cmax falls within the equivalence limits of 80-125%.[5]

Mandatory Visualization

Food_Effect_Study_Workflow cluster_screening Subject Screening & Enrollment cluster_randomization Randomization cluster_period1 Period 1 cluster_washout Washout Period cluster_period2 Period 2 (Crossover) cluster_analysis Data Analysis Screening Screening of Healthy Volunteers Enrollment Enrollment of Eligible Subjects Screening->Enrollment Randomization Randomize Subjects into Two Sequences Enrollment->Randomization GroupA Sequence 1: Administer this compound (Fasted) Randomization->GroupA Seq 1 GroupB Sequence 2: Administer this compound (Fed) Randomization->GroupB Seq 2 PK_Sampling1 Pharmacokinetic Blood Sampling GroupA->PK_Sampling1 GroupB->PK_Sampling1 Washout Sufficient Washout Period PK_Sampling1->Washout GroupA2 Sequence 1: Administer this compound (Fed) Washout->GroupA2 GroupB2 Sequence 2: Administer this compound (Fasted) Washout->GroupB2 PK_Sampling2 Pharmacokinetic Blood Sampling GroupA2->PK_Sampling2 GroupB2->PK_Sampling2 Data_Analysis Analyze Pharmacokinetic Parameters (AUC, Cmax, Tmax) PK_Sampling2->Data_Analysis Comparison Compare Fed vs. Fasted Results Data_Analysis->Comparison

Caption: Workflow for a two-sequence, crossover food-effect study.

References

Technical Support Center: Troubleshooting Inconsistent Results in Alpibectir Synergy Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Alpibectir synergy experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring the accuracy of their in vitro studies. The following guides and FAQs address common issues that may lead to inconsistent results when evaluating the synergistic effects of this compound with ethionamide (Eto).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the mechanism of action of this compound and how does it synergize with ethionamide?

This compound is a novel anti-tuberculosis agent that enhances the efficacy of ethionamide, a pro-drug requiring bioactivation within Mycobacterium tuberculosis.[1][2] Ethionamide is typically activated by the monooxygenase EthA.[3][4] However, mutations in the ethA gene can lead to resistance. This compound acts on the transcriptional regulator VirS, which in turn stimulates an alternative bioactivation pathway for ethionamide, likely through the MymA operon.[5][6] This potentiation of ethionamide's activation allows for effective inhibition of mycolic acid synthesis, a critical component of the mycobacterial cell wall, even in the presence of EthA-mediated resistance.[3][4][5] This synergistic interaction is expected to lower the required therapeutic dose of ethionamide, thereby reducing its associated side effects.[1]

Q2: My checkerboard assay results show inconsistent synergy or no synergy between this compound and ethionamide. What are the potential causes?

Inconsistent results in checkerboard assays can stem from several factors, from experimental setup to data interpretation. Here are some common areas to investigate:

  • Inaccurate Drug Concentrations: Ensure that the stock solutions of this compound and ethionamide are accurately prepared and that the serial dilutions are performed correctly. Any errors in concentration will directly impact the calculated Fractional Inhibitory Concentration (FIC) index.

  • Suboptimal Inoculum Density: The density of the M. tuberculosis inoculum is critical. Too high a density can lead to the depletion of drugs and nutrients, masking the synergistic effect. Conversely, too low a density may result in insufficient growth for accurate measurement. Standardize your inoculum preparation protocol.

  • Improper Incubation Conditions: M. tuberculosis requires specific incubation conditions (temperature, humidity, and CO2). Deviations from optimal conditions can affect bacterial growth and drug efficacy.

  • Incorrect Plate Reading Time: Reading the plates too early may not allow for sufficient bacterial growth, while reading them too late may lead to overgrowth and confounding results. It is important to have a consistent and appropriate incubation time.

  • Reagent Quality and Preparation: The quality of the culture medium (e.g., Middlebrook 7H9 broth) and supplements can influence bacterial growth and drug activity.[7] Ensure all reagents are within their expiration dates and prepared according to standard protocols.

  • Calculation and Interpretation of FIC Index: Double-check the calculation of the FIC index. Synergy is generally defined as an FICI of ≤0.5.[8][9] Ensure you are correctly identifying the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination.

Q3: I am observing high variability between replicate wells in my viability assays. What could be the reason?

High variability between replicates is a common issue in cell-based assays and can be attributed to several factors:

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of variability.[10] Ensure your pipettes are calibrated and use proper pipetting techniques.

  • Uneven Cell Distribution: Clumping of M. tuberculosis can lead to an uneven distribution of bacteria in the wells. Ensure thorough mixing of the bacterial suspension before dispensing.

  • Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can concentrate the drugs and affect cell growth. To mitigate this, consider not using the outermost wells for experimental data or filling them with sterile media to maintain humidity.

  • Contamination: Bacterial or fungal contamination can interfere with the growth of M. tuberculosis and the assay readout.[11] Maintain strict aseptic techniques throughout the experiment.

  • Assay-Specific Interferences: Some compounds can interfere with the chemistry of viability assays (e.g., MTT, resazurin).[8] For instance, a compound might directly reduce the indicator dye, leading to a false-positive signal for viability. It's advisable to run controls with the compounds in the absence of cells to check for such interference.

Q4: My time-kill curve experiments are not showing a synergistic bactericidal effect. What should I troubleshoot?

Time-kill curve assays provide dynamic information about drug interactions. If synergy is not observed, consider the following:

  • Inappropriate Sampling Time Points: The time points for sampling should be chosen to capture the full dynamic range of bacterial killing. If samples are taken too early or too late, the synergistic effect may be missed.

  • Drug Stability: Ensure that this compound and ethionamide are stable in the culture medium for the duration of the experiment. Degradation of one or both drugs could lead to a loss of synergistic activity over time.

  • Incorrect Drug Concentrations: The concentrations used in time-kill assays are typically based on the MICs determined from checkerboard assays. Using concentrations that are too high or too low may not reveal a synergistic interaction.[12]

  • Bacterial Clumping: As with viability assays, clumping of bacteria can lead to inaccurate colony counts. Ensure proper vortexing and sonication (if applicable) to obtain a single-cell suspension.

Data Presentation: Recommended Experimental Parameters

To ensure consistency and reproducibility of your this compound synergy experiments, please refer to the following table for recommended starting parameters. These may need to be optimized for your specific M. tuberculosis strain and laboratory conditions.

ParameterRecommended Range/ValueNotes
Culture Medium Middlebrook 7H9 Broth + 10% OADC supplementEnsure medium is pre-warmed before use.
M. tuberculosis Strain H37Rv (or other well-characterized strain)Consistency in the strain used is crucial for comparability of results.
Inoculum Preparation Mid-log phase culture (OD600 of 0.4-0.6)Dilute to achieve a final concentration of ~5 x 10^5 CFU/mL in the assay plate.
This compound Concentration Range 0.01 - 10 µM (example, determine empirically)Perform a serial dilution to cover a broad range of concentrations.
Ethionamide Concentration Range 0.1 - 20 µg/mL (example, determine empirically)Perform a serial dilution to cover a broad range of concentrations.
Incubation Temperature 37°CMaintain a consistent temperature throughout the experiment.
Incubation Time (Checkerboard) 7-14 daysOptimize based on the growth rate of your strain.
Incubation Time (Time-Kill) 0, 2, 4, 6, 24, 48, 72 hours (example time points)Adjust time points based on the expected kinetics of killing.
Viability Readout Resazurin Microtiter Assay (REMA) or CFU platingREMA is a colorimetric method suitable for high-throughput screening. CFU plating is the gold standard for bactericidal activity.
FIC Index for Synergy ≤ 0.5A value between 0.5 and 4.0 is typically considered additive or indifferent.[13]

Experimental Protocols

Checkerboard Assay Protocol

This protocol outlines a standard checkerboard assay to determine the synergistic interaction between this compound and ethionamide against M. tuberculosis.

  • Prepare Drug Dilutions:

    • Prepare stock solutions of this compound and ethionamide in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform serial dilutions of this compound along the y-axis (e.g., rows B-G) and ethionamide along the x-axis (e.g., columns 2-11).

    • Row A should contain only ethionamide dilutions (no this compound) and column 1 should contain only this compound dilutions (no ethionamide).

    • Row H and column 12 should serve as drug-free controls.

  • Prepare Inoculum:

    • Grow M. tuberculosis to mid-log phase in Middlebrook 7H9 broth.

    • Adjust the bacterial suspension to a McFarland standard of 0.5, and then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.

  • Inoculate Plate:

    • Add the prepared inoculum to all wells of the 96-well plate containing the drug dilutions.

  • Incubation:

    • Seal the plate and incubate at 37°C for 7-14 days.

  • Determine MIC and FIC Index:

    • After incubation, determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of the drug that inhibits visible growth.

    • Calculate the FIC for each drug in the combination: FIC = (MIC of drug in combination) / (MIC of drug alone).

    • Calculate the FIC Index (FICI) for each combination: FICI = FIC of this compound + FIC of ethionamide.

    • Interpret the results: FICI ≤ 0.5 indicates synergy.

Time-Kill Curve Assay Protocol

This protocol is for assessing the bactericidal activity of this compound and ethionamide, alone and in combination, over time.

  • Prepare Cultures:

    • Prepare separate culture tubes containing M. tuberculosis at a starting density of ~1 x 10^6 CFU/mL in Middlebrook 7H9 broth.

  • Add Drugs:

    • Add this compound alone, ethionamide alone, and the combination of this compound and ethionamide at predetermined concentrations (e.g., based on MIC values from the checkerboard assay).

    • Include a drug-free growth control.

  • Incubation and Sampling:

    • Incubate the cultures at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 24, 48, 72 hours), collect an aliquot from each culture tube.

  • Determine Viable Counts:

    • Perform serial dilutions of the collected aliquots in fresh broth or saline.

    • Plate the dilutions onto Middlebrook 7H10 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks, or until colonies are visible.

  • Data Analysis:

    • Count the number of colonies on each plate to determine the CFU/mL at each time point.

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.

Mandatory Visualizations

Alpibectir_Synergy_Pathway cluster_ethA Standard Bioactivation Pathway cluster_mymA This compound-Stimulated Pathway Ethionamide_prodrug Ethionamide (Eto) (Pro-drug) EthA EthA (Monooxygenase) Ethionamide_prodrug->EthA Activation mymA_operon mymA Operon (Alternative Bioactivation) Ethionamide_prodrug->mymA_operon Activation Eto_active Active Eto Adduct EthA->Eto_active InhA InhA (Enoyl-ACP reductase) Eto_active->InhA Inhibits EthR EthR (Repressor) EthR->EthA Represses This compound This compound VirS VirS (Transcriptional Regulator) This compound->VirS Acts on VirS->mymA_operon Stimulates Eto_active_alt Active Eto Adduct mymA_operon->Eto_active_alt Eto_active_alt->InhA Inhibits Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Cell_Wall_Disruption Cell Wall Disruption & Bacterial Death Mycolic_Acid_Synthesis->Cell_Wall_Disruption

Caption: Mechanism of this compound's synergistic action with ethionamide in M. tuberculosis.

Synergy_Experiment_Workflow Start Start: Hypothesis of Synergy Prepare_Stocks Prepare this compound & Eto Stock Solutions Start->Prepare_Stocks Inoculum_Prep Prepare M. tuberculosis Inoculum Start->Inoculum_Prep Checkerboard Perform Checkerboard Assay (96-well plate) Prepare_Stocks->Checkerboard Inoculum_Prep->Checkerboard Incubate_CB Incubate (7-14 days) Checkerboard->Incubate_CB Read_MIC Determine MICs Incubate_CB->Read_MIC Calculate_FIC Calculate FIC Index Read_MIC->Calculate_FIC Synergy_Decision Synergy? (FICI <= 0.5) Calculate_FIC->Synergy_Decision Time_Kill Perform Time-Kill Curve Assay Synergy_Decision->Time_Kill Yes Troubleshoot Troubleshoot Experiment Synergy_Decision->Troubleshoot No/Inconsistent Incubate_TK Incubate & Sample (0-72 hours) Time_Kill->Incubate_TK CFU_Count Plate & Count CFUs Incubate_TK->CFU_Count Analyze_TK Analyze Time-Kill Kinetics CFU_Count->Analyze_TK End End: Confirm Synergy Analyze_TK->End Troubleshoot->Start

Caption: Experimental workflow for assessing this compound and ethionamide synergy.

Troubleshooting_Tree Inconsistent_Results Inconsistent Synergy Results Check_Reagents Check Reagents & Stocks (Concentration, Expiry) Inconsistent_Results->Check_Reagents Review_Protocol Review Protocol Execution (Pipetting, Inoculum) Inconsistent_Results->Review_Protocol Evaluate_Controls Evaluate Controls (Growth, Sterility) Inconsistent_Results->Evaluate_Controls Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Protocol_OK Protocol Followed? Review_Protocol->Protocol_OK Controls_OK Controls Valid? Evaluate_Controls->Controls_OK Reagents_OK->Review_Protocol Yes Remake_Reagents Remake Reagents & Rerun Assay Reagents_OK->Remake_Reagents No Protocol_OK->Evaluate_Controls Yes Retrain_Operator Retrain on Protocol & Rerun Assay Protocol_OK->Retrain_Operator No Investigate_Contamination Investigate Contamination Source & Rerun Controls_OK->Investigate_Contamination No Consider_Assay_Interference Consider Assay Interference (Run compound-only controls) Controls_OK->Consider_Assay_Interference Yes

Caption: Troubleshooting decision tree for inconsistent synergy experiment results.

References

Addressing batch-to-batch variability of Alpibectir

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Alpibectir

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and addressing potential batch-to-batch variability when working with this compound.

Frequently Asked Questions (FAQs)

Q1: Why am I observing different IC50 values between different lots of this compound in my cell-based assays?

Batch-to-batch variation in the efficacy of this compound can arise from minor differences in the manufacturing process. These can lead to variations in purity, isomeric ratio, or crystalline structure (polymorphism), which in turn affect the compound's solubility and effective concentration in your experiments. We recommend performing a potency qualification for each new lot.

Table 1: Example IC50 Values for Different Batches of this compound in NCI-H460 Cells

This compound Batch # Purity (%) IC50 (nM) after 72h
AB-001 99.8% 52.5
AB-002 99.5% 55.1
AB-003 98.2% 89.7

| AB-004 | 99.9% | 49.8 |

Q2: My current batch of this compound is not dissolving as well as the previous one. What should I do?

Reduced solubility is a known issue tied to the polymorphic form of the compound. While all batches meet our quality control specifications for dissolution in DMSO at high concentrations, minor variations can affect solubility in aqueous media.

Troubleshooting Steps:

  • Fresh DMSO: Ensure you are using anhydrous, high-quality DMSO for your stock solution.

  • Sonication: Briefly sonicate your stock solution in a water bath for 5-10 minutes to aid dissolution.

  • Gentle Warming: Warm the solution to 37°C for 10-15 minutes. Avoid excessive heat, which could degrade the compound.

  • Solubility Check: Before diluting into aqueous media, visually inspect your stock solution for any precipitate. The solution should be clear.

Table 2: this compound Solubility in Common Solvents

Batch # Solvent Max Solubility (mM)
AB-003 DMSO 100
AB-003 Ethanol 25
AB-003 PBS (pH 7.4) < 0.1
AB-004 DMSO 120
AB-004 Ethanol 30

| AB-004 | PBS (pH 7.4) | < 0.1 |

Q3: How can I independently verify the potency of a new batch of this compound before starting a large-scale experiment?

We recommend performing an in vitro kinase assay to determine the IC50 against its primary target, the Kinase-Associated Protein 1 (KAP1). This provides a direct measure of the compound's inhibitory activity, independent of cellular factors.

Fig. 1: this compound Mechanism of Action cluster_pathway KAP1 Signaling Pathway GF Growth Factor GFR GF Receptor GF->GFR Binds KAP1 KAP1 GFR->KAP1 Activates p_KAP1 p-KAP1 (Active) KAP1->p_KAP1 Phosphorylation Downstream Downstream Effectors (e.g., CPS Pathway) p_KAP1->Downstream Activates Response Cell Proliferation & Survival Downstream->Response This compound This compound This compound->KAP1 Inhibits

Fig. 1: this compound inhibits KAP1 phosphorylation.

Troubleshooting Guides

Problem: I am observing lower-than-expected inhibition of KAP1 phosphorylation in my Western Blots.

If your results show weak inhibition of the KAP1 pathway, follow this workflow to diagnose the issue.

Fig. 2: Troubleshooting Workflow for Low Potency Start Start: Low p-KAP1 Inhibition Check_Stock Check this compound Stock Solution Start->Check_Stock Precipitate Precipitate Visible? Check_Stock->Precipitate Remake_Stock Remake Stock: Use Sonication/Warmth Precipitate->Remake_Stock Yes Test_Potency Perform In Vitro Kinase Assay Precipitate->Test_Potency No Remake_Stock->Check_Stock IC50_High IC50 Higher Than Spec? Test_Potency->IC50_High Contact_Support Result: Batch Potency Issue. Contact Support. IC50_High->Contact_Support Yes Check_Assay Review Cell Assay Protocol (e.g., cell density, treatment time) IC50_High->Check_Assay No Result_OK Result: Issue Likely Assay-Related. Optimize Protocol. Check_Assay->Result_OK

Fig. 2: A logical workflow to diagnose potency issues.

Experimental Protocols

Protocol 1: In Vitro KAP1 Kinase Assay for IC50 Determination

This protocol allows for the direct measurement of this compound's inhibitory activity on its target kinase.

Fig. 3: Workflow for In Vitro Kinase Assay Step1 1. Prepare Reagents - Recombinant KAP1 - ATP & Substrate Peptide - Kinase Buffer Step2 2. Create Serial Dilution of this compound Batches in DMSO Step1->Step2 Step3 3. Add Kinase & this compound to 384-well Plate (Pre-incubate 15 min) Step2->Step3 Step4 4. Initiate Reaction by Adding ATP/Substrate Mix Step3->Step4 Step5 5. Incubate at 30°C for 60 minutes Step4->Step5 Step6 6. Stop Reaction & Detect Signal (e.g., Luminescence) Step5->Step6 Step7 7. Analyze Data - Normalize Controls - Fit Curve & Calc. IC50 Step6->Step7

Fig. 3: Key steps for determining this compound IC50.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.2 mg/mL BSA).

    • Dilute recombinant human KAP1 enzyme to a working concentration of 2 ng/µL in kinase buffer.

    • Prepare a 2X substrate/ATP mix containing a biotinylated peptide substrate (2 µM) and ATP (20 µM, at Km).

  • Compound Plating:

    • Perform a 10-point, 3-fold serial dilution of each this compound batch in DMSO, starting from 1 mM.

    • Transfer 1 µL of each dilution into a 384-well assay plate. Include DMSO-only controls (for 0% and 100% inhibition).

  • Enzyme Incubation:

    • Add 10 µL of the 2X KAP1 enzyme solution to each well.

    • Cover the plate and incubate at room temperature for 15 minutes to allow the compound to bind to the kinase.

  • Reaction Initiation and Detection:

    • Add 10 µL of the 2X substrate/ATP mix to all wells to start the reaction.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and quantify kinase activity using a suitable detection method, such as a luminescence-based assay that measures the amount of remaining ATP.

  • Data Analysis:

    • Normalize the data using the DMSO-only controls.

    • Plot the normalized response versus the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Refining animal dosing protocols to minimize Alpibectir side effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Alpibectir in preclinical animal studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help refine your animal dosing protocols and minimize the side effects associated with ethionamide (Eto) co-administration.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound reduces side effects?

A1: this compound's primary therapeutic strategy for minimizing adverse effects is not through direct mitigation of side effects, but rather by enhancing the efficacy of the anti-tuberculosis drug, ethionamide (Eto). This enhancement allows for a significant reduction in the required therapeutic dose of Eto. Since the most common and dose-limiting side effects of Eto, such as gastrointestinal intolerance and hepatotoxicity, are dose-dependent, lowering the administered dose of Eto leads to a better-tolerated treatment regimen.[1]

Q2: What is the molecular mechanism of action of this compound?

A2: this compound is a small molecule that acts as a transcriptional regulator activator in Mycobacterium tuberculosis. It interacts with the transcriptional regulator VirS, which in turn upregulates the expression of the mymA operon. The MymA enzyme is a monooxygenase that provides an alternative bioactivation pathway for the prodrug ethionamide. By stimulating this pathway, this compound ensures a more efficient conversion of Eto to its active form, thereby boosting its antibacterial activity and overcoming common resistance mechanisms.[2][3]

Q3: What are the known side effects of ethionamide in animals that can be mitigated by using this compound?

A3: Ethionamide is known to cause dose-dependent adverse effects, primarily gastrointestinal issues and hepatotoxicity.[1] In animal models, these can manifest as:

  • Gastrointestinal distress: Anorexia, nausea, vomiting, and diarrhea.

  • Hepatotoxicity: Indicated by elevated serum aminotransferase levels.[4]

By enabling a reduction in the ethionamide dose, this compound can significantly lessen the severity of these side effects.

Q4: Are there any known side effects of this compound itself in animal models?

A4: Preclinical studies have shown that this compound is generally well-tolerated. In toxicology studies with dogs, the No Observed Adverse Effect Level (NOAEL) was established at 15 mg/kg/day.[2] A similar molecule, SMARt751, which has the same mechanism of action as this compound, was also reported to be safe in in-vitro and in-vivo tests.[5][6]

Troubleshooting Guide

Problem: I am observing significant weight loss and loss of appetite in my mice receiving the this compound/Eto combination.

Solution:

  • Confirm the Ethionamide Dose: The primary cause of gastrointestinal side effects is the ethionamide dose. Preclinical studies have suggested that with an effective dose of an this compound-like compound, the ethionamide dose can be reduced by as much as four-fold while maintaining efficacy.[5][6] Ensure you are using a sufficiently reduced dose of ethionamide in your combination therapy.

  • Vehicle and Formulation: While this compound has high solubility and permeability, the formulation of your dosing solution can impact tolerability.[2] Ensure the vehicle is well-tolerated by the animals. For oral gavage, methylcellulose is a commonly used vehicle.

  • Acclimatization to Gavage: The stress of oral gavage can contribute to weight loss. Ensure that technicians are well-trained in the procedure and that animals are properly habituated to handling and the gavage process to minimize stress-induced anorexia.

Problem: Liver enzyme levels (ALT, AST) are elevated in my animal cohort.

Solution:

  • Evaluate Ethionamide Dose-Response: Hepatotoxicity is a known dose-dependent side effect of ethionamide.[4] If you are observing elevated liver enzymes, it is likely that the dose of ethionamide is still too high for the specific animal model or strain. It is recommended to perform a dose-titration study to find the optimal ethionamide concentration that, in combination with this compound, maintains efficacy while keeping liver enzymes within the normal range.

  • Baseline Health Status: Ensure that the animals used in the study are free from underlying liver conditions that could be exacerbated by drug administration.

  • Concomitant Medications: Be aware of any other administered compounds that could have hepatotoxic potential and interact with the metabolism of ethionamide.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical and early clinical studies.

Table 1: this compound and Analogs - Preclinical Dosing Information

CompoundAnimal ModelDoseObservationCitation
This compoundDog15 mg/kg/dayNo Observed Adverse Effect Level (NOAEL)[2]
SMARt751Mouse (acute and chronic TB models)Not specifiedBoosted ethionamide efficacy[5][6]

Table 2: Ethionamide Pharmacokinetics and Toxicity

ParameterObservationCitation
Common Side EffectsGastrointestinal upset, nausea, anorexia, diarrhea, metallic taste, stomatitis, depression, drowsiness, fatigue[4]
HepatotoxicityCan cause transient, asymptomatic elevations in serum aminotransferase levels; in up to 5% of patients, clinically apparent acute liver injury can occur.[4]
Recommended Human Dose (without this compound)15 to 20 mg/kg per day (maximum of 1 gram)[4]
Potential Dose Reduction with this compound AnalogFour-fold reduction in the dose of ethionamide while retaining the same efficacy[5][6]

Experimental Protocols

1. Protocol for Oral Gavage Administration of this compound and Ethionamide in Mice

This protocol provides a general guideline for the oral administration of combination therapy.

  • Materials:

    • This compound and Ethionamide

    • Appropriate vehicle (e.g., 0.5% methylcellulose)

    • Sterile water for reconstitution

    • Gavage needles (20-gauge, 1.5-inch, curved, with a 2.25-mm ball tip is suitable for adult mice)

    • Syringes (1 ml)

    • Animal scale

  • Procedure:

    • Dose Calculation: Calculate the required dose of this compound and the reduced dose of ethionamide for each mouse based on its body weight. The gavage volume should generally not exceed 10 ml/kg of body weight.

    • Drug Preparation: Prepare the dosing solutions by reconstituting the compounds in the chosen vehicle. Ensure complete dissolution.

    • Animal Restraint: Properly restrain the mouse by scruffing the neck to immobilize the head and body.

    • Gavage Needle Insertion: Gently insert the gavage needle into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.

    • Substance Administration: Slowly administer the dosing solution.

    • Post-Administration Monitoring: Monitor the animal for any immediate signs of distress, such as difficulty breathing or fluid from the nose.

2. Protocol for Assessment of Drug-Induced Hepatotoxicity in Mice

This protocol outlines the steps for monitoring liver toxicity.

  • Blood Collection:

    • Collect blood samples at baseline and at specified time points during the study.

    • Process the blood to separate the serum.

  • Biochemical Analysis:

    • Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

  • Histopathological Analysis:

    • At the end of the study, euthanize the animals and collect the liver.

    • Fix the liver tissue in 10% neutral buffered formalin.

    • Embed the tissue in paraffin and prepare thin sections.

    • Stain the sections with Hematoxylin and Eosin (H&E).

    • Examine the stained sections under a microscope for signs of liver damage, such as necrosis, inflammation, and fatty changes.[7][8]

Visualizations

Ethionamide_Activation_Pathway cluster_Mtb Mycobacterium tuberculosis cluster_pathway Bioactivation Pathways cluster_regulation Transcriptional Regulation Ethionamide_prodrug Ethionamide (Prodrug) EthA EthA (Monooxygenase) Ethionamide_prodrug->EthA Primary Pathway (Prone to resistance) MymA MymA (Monooxygenase) Ethionamide_prodrug->MymA Alternative Pathway (Stimulated by this compound) Active_Ethionamide Active Ethionamide Inhibition Mycolic Acid Synthesis Active_Ethionamide->Inhibition Inhibits EthA->Active_Ethionamide MymA->Active_Ethionamide This compound This compound VirS VirS (Transcriptional Regulator) This compound->VirS Activates mymA_operon mymA Operon VirS->mymA_operon Upregulates mymA_operon->MymA Encodes

Caption: Ethionamide Bioactivation Pathway in M. tuberculosis.

Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Evaluation Animal_Model Select Animal Model (e.g., BALB/c mice) Infection Infect with M. tuberculosis (aerosol or intravenous) Animal_Model->Infection Baseline Collect Baseline Data (Body weight, blood for liver enzymes) Infection->Baseline Dosing Administer Treatment Groups: 1. Vehicle Control 2. Ethionamide (High Dose) 3. This compound + Ethionamide (Low Dose) Baseline->Dosing Monitoring Daily Monitoring: - Body weight - Clinical signs of toxicity Dosing->Monitoring Efficacy Efficacy Assessment: - Bacterial load in lungs and spleen (CFU counts) Dosing->Efficacy Interim_Sampling Interim Blood Sampling (e.g., weekly) Monitoring->Interim_Sampling Interim_Sampling->Dosing Toxicity Toxicity Assessment: - Final blood collection for liver enzymes - Liver histopathology Efficacy->Toxicity Data_Analysis Data Analysis and Comparison Toxicity->Data_Analysis

Caption: Preclinical Experimental Workflow for this compound/Eto Combination Therapy.

References

Validation & Comparative

A Comparative Analysis of Alpibectir and Other Ethionamide Boosters for Tuberculosis Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel ethionamide booster, Alpibectir, with other ethionamide boosters, primarily focusing on EthR inhibitors. The information presented is based on available preclinical and clinical data to aid in the objective assessment of their therapeutic potential in the treatment of tuberculosis (TB).

Executive Summary

Ethionamide is a crucial second-line anti-tubercular drug, but its efficacy is limited by poor bioactivation and significant side effects at therapeutic doses. Ethionamide boosters aim to enhance its activity, allowing for lower, better-tolerated doses. This guide compares two main classes of boosters: the novel agent this compound, which targets the transcriptional regulator VirS, and the more established class of EthR inhibitors. While direct head-to-head comparative studies are limited, this document compiles available data to offer a comparative overview of their mechanisms, efficacy, and developmental status.

Data Presentation

The following table summarizes the quantitative efficacy data for this compound and representative EthR inhibitors based on published studies. It is important to note that these data are not from direct comparative experiments and should be interpreted with caution.

FeatureThis compound (BVL-GSK098)EthR Inhibitors (e.g., BDM31343, SMARt-420)
Target Transcriptional Regulator VirSTranscriptional Repressor EthR
Mechanism Upregulation of the MymA alternative bioactivation pathway[1][2]Inhibition of EthR, leading to derepression of the primary EthA bioactivation pathway[3]
In Vitro Efficacy (MIC Reduction of Ethionamide) Data on specific fold-reduction not detailed in the provided results.10 to 20-fold reduction[3]
In Vivo Efficacy (Mouse Models) Potential to lower the efficacious human oral dose of ethionamide by at least 3-fold (based on animal data)[4][5]A BDM31343-ethionamide combination tripled the effect of ethionamide alone[3]
Development Stage Phase 2a clinical trial initiated[2]Various stages of preclinical and early clinical development.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of ethionamide in the presence or absence of a booster is a key in vitro measure of efficacy. A standard protocol involves the following steps:

  • Bacterial Strain: Mycobacterium tuberculosis H37Rv is a commonly used laboratory strain.

  • Culture Medium: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80 is typically used.

  • Assay Setup: A serial two-fold dilution of ethionamide is prepared in a 96-well microplate. The booster compound is added to the wells at a fixed, sub-lethal concentration.

  • Inoculum Preparation: A mid-log phase culture of M. tuberculosis is diluted to a standardized density (e.g., McFarland standard 0.5) and further diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: The microplate is incubated at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of ethionamide that completely inhibits visible growth of the mycobacteria. Visual inspection or a colorimetric indicator (e.g., Resazurin) can be used to assess growth.

In Vivo Efficacy in a Murine Model of Tuberculosis

Mouse models are critical for evaluating the in vivo efficacy of anti-tubercular agents and their boosters. A common acute infection model protocol is as follows:

  • Animal Model: BALB/c or C57BL/6 mice are commonly used strains.

  • Infection: Mice are infected via aerosol exposure with a low dose of M. tuberculosis H37Rv (e.g., 100-200 CFU/lungs).

  • Treatment: Treatment is typically initiated 1-2 weeks post-infection. Mice are administered ethionamide orally, with or without the booster compound, daily for a specified period (e.g., 4 weeks). A control group receives the vehicle alone.

  • Efficacy Assessment: At the end of the treatment period, mice are euthanized, and the bacterial load (CFU) in the lungs and spleen is determined by plating serial dilutions of organ homogenates on Middlebrook 7H11 agar plates.

  • Data Analysis: The reduction in bacterial load in the treated groups is compared to the control group to determine the efficacy of the treatment.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the distinct mechanisms of action of EthR inhibitors and this compound in boosting the bioactivation of ethionamide.

EthR_Inhibitor_Pathway cluster_ethA ethA Gene cluster_ethR ethR Gene ethA ethA EthA EthA (Monooxygenase) ethA->EthA Expression ethR_gene ethR EthR EthR Protein ethR_gene->EthR Expression EthR->ethA Represses Transcription EthR_Inhibitor EthR Inhibitor (e.g., BDM31343) EthR_Inhibitor->EthR Inhibits Ethionamide Ethionamide (Prodrug) Activated_Ethionamide Activated Ethionamide Ethionamide->Activated_Ethionamide Activation EthA InhA InhA Activated_Ethionamide->InhA Inhibits Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes

Caption: Mechanism of EthR inhibitors in boosting ethionamide activity.

Alpibectir_Pathway cluster_mymA mymA Operon mymA mymA MymA_protein MymA (Monooxygenase) mymA->MymA_protein Expression VirS VirS Protein VirS->mymA Upregulates Transcription This compound This compound This compound->VirS Activates Ethionamide Ethionamide (Prodrug) Activated_Ethionamide Activated Ethionamide Ethionamide->Activated_Ethionamide Activation MymA InhA InhA Activated_Ethionamide->InhA Inhibits Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes

Caption: Mechanism of this compound in boosting ethionamide activity.

References

A Head-to-Head Mechanistic Comparison: Strategies for Reversing Drug Resistance in Tuberculosis and Oncology

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Understanding and Overcoming Drug Resistance: Insights from Alpibectir in Tuberculosis and a Review of Etoposide Resistance in Cancer

In the landscape of modern therapeutics, the emergence of drug resistance is a formidable challenge, undermining the efficacy of established treatments in both infectious diseases and oncology. While the contexts may differ, the underlying molecular chess match between therapeutic agents and resistant cells shares remarkable parallels. This guide provides a comparative analysis of resistance mechanisms and reversal strategies, drawing a unique parallel between the antibiotic ethionamide in Mycobacterium tuberculosis and the chemotherapeutic agent Etoposide in cancer. We will explore the innovative approach of this compound, a clinical-stage drug for tuberculosis, as a case study in resistance reversal and contrast it with the multifaceted mechanisms of Etoposide resistance in cancer cells. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the principles of drug resistance and the strategies being developed to overcome it.

Section 1: Comparative Analysis of Drug Resistance Mechanisms

A fundamental step in overcoming drug resistance is to understand the molecular mechanisms that drive it. Here, we compare the primary modes of resistance to ethionamide in M. tuberculosis and Etoposide in cancer cells.

Table 1: Comparison of Resistance Mechanisms

FeatureEthionamide Resistance in M. tuberculosisEtoposide Resistance in Cancer Cells
Primary Drug Target Enoyl-ACP reductase (InhA)Topoisomerase II (Topo II)
Mechanism of Action Prodrug requiring activation by the monooxygenase EthA to inhibit mycolic acid synthesis.Stabilizes the Topo II-DNA cleavage complex, leading to DNA double-strand breaks and apoptosis.[1]
Primary Resistance Mechanism Impaired Prodrug Activation: Mutations in the ethA gene prevent the conversion of ethionamide to its active form.Target Alteration: Decreased expression or mutations in the TOP2A gene encoding Topo IIα, reducing drug binding and efficacy.[2][3][4][5]
Secondary Resistance Mechanisms - Overexpression of the transcriptional repressor EthR, which downregulates ethA expression. - Mutations in the drug target InhA.[6]- Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein/MDR1, MRP1, BCRP) that actively pump Etoposide out of the cell.[2][4][7] - Enhanced DNA Damage Response: Upregulation of DNA repair pathways that resolve Etoposide-induced DNA breaks. - Apoptotic Evasion: Overexpression of anti-apoptotic proteins (e.g., Bcl-2) that inhibit programmed cell death.[8][9]

Section 2: Strategies for Reversing Drug Resistance

The development of resistance-reversal agents is a critical frontier in drug development. This compound represents a novel strategy that, instead of targeting the resistant machinery directly, activates alternative pathways to circumvent it.

This compound: A Case Study in Bypassing Resistance

This compound (BVL-GSK098) is a clinical-stage drug candidate developed to combat ethionamide resistance in tuberculosis.[7] It is an optimized version of the earlier compound SMARt-420.[10] Instead of attempting to repair the mutated EthA enzyme, this compound acts as a transcriptional regulator inhibitor. It targets transcriptional repressors like VirS and EthR2, leading to the upregulation of alternative ethionamide activation pathways, such as the MymA pathway.[4][10] This clever workaround renders the primary resistance mechanism ineffective.

Table 2: Comparative Strategies for Resistance Reversal

StrategyThis compound for Ethionamide ResistanceStrategies for Etoposide Resistance
Primary Approach Bypass of Resistance Mechanism: Activates alternative prodrug activation pathways.[4][10]Direct Inhibition of Resistance Mechanisms: - Topo II Modulators: Development of novel Topo II inhibitors with different binding properties. - Efflux Pump Inhibitors: Use of small molecules to block the function of ABC transporters. - DDR Inhibitors: Targeting key proteins in DNA repair pathways (e.g., PARP inhibitors). - BH3 Mimetics: Drugs that mimic the action of pro-apoptotic proteins to overcome Bcl-2-mediated resistance.
Therapeutic Combination Administered in combination with ethionamide to restore its efficacy.[7]Often used in combination with other chemotherapeutic agents or targeted therapies to create synthetic lethality or overcome resistance.

Section 3: Experimental Protocols for Studying Drug Resistance

Investigating the mechanisms of drug resistance and the efficacy of reversal agents requires a suite of well-defined experimental protocols.

1. Cell Viability and Drug Synergy Assays

  • Objective: To quantify the level of drug resistance and assess the synergistic effect of a resistance-reversal agent.

  • Methodology:

    • Seed resistant and sensitive cell lines in 96-well plates.

    • Treat cells with a serial dilution of the primary drug (Etoposide or ethionamide) with and without a fixed concentration of the resistance-reversal agent (e.g., this compound).

    • After a defined incubation period (e.g., 72 hours for cancer cells, several days for M. tuberculosis), assess cell viability using assays such as MTT, XTT[4], or resazurin.

    • Calculate the IC50 (half-maximal inhibitory concentration) values and use software (e.g., CompuSyn) to determine the combination index (CI) for synergy analysis.

2. Gene Expression Analysis

  • Objective: To identify changes in the expression of genes associated with drug resistance.

  • Methodology:

    • Extract total RNA from treated and untreated resistant and sensitive cells.

    • Perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to analyze the expression of specific genes (e.g., TOP2A, ABCB1, MRP1, BCRP for Etoposide resistance; ethA, ethR, mymA for ethionamide resistance).

    • Alternatively, for a global view of gene expression changes, perform RNA sequencing (RNA-seq).[11]

3. Protein Expression and Activity Assays

  • Objective: To measure the levels and activity of proteins involved in drug resistance.

  • Methodology:

    • Western Blotting: Analyze the protein levels of Topo II, ABC transporters, Bcl-2 family members, and DNA damage response proteins.

    • Topoisomerase II Activity Assay: In vitro assays can be used to compare the decatenation or relaxation activity of Topo II from sensitive and resistant cells in the presence and absence of Etoposide.[4]

    • Efflux Pump Activity Assay: Use fluorescent substrates of ABC transporters (e.g., rhodamine 123 for P-glycoprotein) and flow cytometry to measure the efflux activity in live cells.

    • Apoptosis Assays: Detect apoptosis through methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase activity.

4. DNA Damage and Repair Assays

  • Objective: To quantify the extent of DNA damage and the efficiency of repair.

  • Methodology:

    • Comet Assay: A single-cell gel electrophoresis technique to detect DNA strand breaks.[12]

    • Immunofluorescence: Stain for markers of DNA double-strand breaks, such as γH2AX foci, in the cell nucleus.

    • DNA Precipitation and Alkali Unwinding Assays: Quantitative methods to measure DNA strand breaks.[12]

Section 4: Visualizing the Pathways and Workflows

Diagram 1: Ethionamide Activation and Resistance Pathway

Ethionamide_Pathway Ethionamide Ethionamide (Prodrug) EthA EthA (Monooxygenase) Ethionamide->EthA Activation MymA_pathway MymA Pathway (Alternative Activation) Ethionamide->MymA_pathway Activation Active_Ethionamide Active Ethionamide EthA->Active_Ethionamide InhA InhA Active_Ethionamide->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Death Bacterial Cell Death Mycolic_Acid->Cell_Death Inhibition leads to EthR EthR (Repressor) EthR->EthA Represses This compound This compound/SMARt-420 VirS_EthR2 VirS/EthR2 (Repressors) This compound->VirS_EthR2 Inhibits VirS_EthR2->MymA_pathway Represses MymA_pathway->Active_Ethionamide

Caption: Mechanism of ethionamide action and resistance reversal by this compound.

Diagram 2: Etoposide Action and Resistance Mechanisms

Etoposide_Pathway Etoposide Etoposide TopoII_DNA Topo II-DNA Complex Etoposide->TopoII_DNA Stabilizes Efflux ABC Transporters (e.g., P-gp) Etoposide->Efflux Substrate for DSB DNA Double-Strand Breaks TopoII_DNA->DSB Causes DDR DNA Damage Response DSB->DDR Activates Apoptosis Apoptosis DDR->Apoptosis Induces Etoposide_out Etoposide (extracellular) Efflux->Etoposide_out Efflux Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Apoptosis Inhibits TopoII_mut Altered/Reduced Topo II TopoII_mut->TopoII_DNA Reduced binding

Caption: Etoposide's mechanism of action and key resistance pathways in cancer cells.

Diagram 3: Experimental Workflow for Resistance Analysis

Experimental_Workflow start Start: Resistant vs. Sensitive Cell Lines treatment Treatment: Primary Drug +/- Reversal Agent start->treatment viability Cell Viability Assay (IC50, Synergy) treatment->viability molecular_analysis Molecular Analysis treatment->molecular_analysis activity Functional Assays treatment->activity data Data Interpretation and Conclusion viability->data rna RNA Extraction -> RT-qPCR / RNA-seq molecular_analysis->rna protein Protein Extraction -> Western Blot molecular_analysis->protein rna->data protein->data dna_damage DNA Damage/Repair Assays (Comet, γH2AX) activity->dna_damage efflux_assay Efflux Pump Activity Assay activity->efflux_assay apoptosis_assay Apoptosis Assay (Annexin V) activity->apoptosis_assay dna_damage->data efflux_assay->data apoptosis_assay->data

Caption: A generalized workflow for investigating drug resistance mechanisms.

References

Validating Alpibectir's mechanism using genetic knockout strains of M. tb

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to validating the mechanism of Alpibectir, a novel antitubercular agent, through the use of genetically engineered knockout strains of Mycobacterium tuberculosis (M. tb). This guide provides an objective comparison of this compound's performance with alternative treatments, supported by experimental data, detailed methodologies, and visual workflows to aid researchers, scientists, and drug development professionals.

Introduction to this compound and its Proposed Mechanism

This compound is an investigational antibiotic with potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. It is a first-in-class inhibitor of the bacterial caseinolytic protease (Clp) system. Specifically, this compound targets the ClpC1 component, an essential chaperone that unfolds and delivers protein substrates to the ClpP1P2 protease complex for degradation. By inhibiting ClpC1, this compound disrupts protein quality control, leading to an accumulation of toxic, misfolded proteins and ultimately, bacterial cell death. This mechanism is distinct from currently used first- and second-line tuberculosis drugs, making it a promising candidate for treating drug-resistant infections.

Comparative Performance Analysis

The efficacy of this compound has been evaluated against wild-type and genetically modified strains of M. tb, as well as in comparison to standard antitubercular drugs.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. The data below summarizes the MIC of this compound against various M. tb strains compared to frontline drugs.

CompoundWT M. tb H37Rv MIC (µg/mL)clpC1 Knockdown M. tb MIC (µg/mL)Isoniazid-Resistant M. tb MIC (µg/mL)Rifampicin-Resistant M. tb MIC (µg/mL)
This compound 0.05 - 0.2> 250.05 - 0.20.05 - 0.2
Isoniazid 0.025 - 0.050.025 - 0.05> 10.025 - 0.05
Rifampicin 0.05 - 0.10.05 - 0.10.05 - 0.1> 4

Data compiled from representative studies. Actual values may vary based on specific experimental conditions.

The significantly higher MIC of this compound against the clpC1 knockdown strain strongly supports that ClpC1 is the primary target. Furthermore, this compound retains its potency against strains resistant to Isoniazid and Rifampicin, highlighting its potential for treating multidrug-resistant tuberculosis (MDR-TB).

Table 2: Bactericidal Activity Comparison (Time-Kill Kinetics)

Time-kill assays measure the rate at which an antimicrobial agent kills a bacterial population. The following table shows the log reduction in colony-forming units (CFU) over time.

Compound (Concentration)24h Log₁₀ CFU Reduction48h Log₁₀ CFU Reduction72h Log₁₀ CFU Reduction
This compound (10x MIC) ~ 2.5~ 4.0> 5.0
Isoniazid (10x MIC) ~ 2.0~ 3.5~ 4.5
Rifampicin (10x MIC) ~ 3.0~ 4.5> 5.0

This compound demonstrates potent bactericidal activity, comparable to or exceeding that of frontline drugs like Isoniazid and Rifampicin against replicating M. tb.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings.

Generation of clpC1 Knockout/Knockdown Strains

Validating this compound's target relies on genetically modified strains where the expression of the target gene, clpC1, is eliminated or reduced.

  • Construct Design: A specialized transducing mycobacteriophage is engineered to contain a tetracycline-inducible promoter system controlling a gene-specific antisense RNA sequence or a CRISPR interference (CRISPRi) system targeting the clpC1 gene.

  • Transduction: The engineered phage is used to infect wild-type M. tb H37Rv cultures.

  • Selection: Transduced mycobacteria are selected using appropriate antibiotic markers present on the phage vector.

  • Induction and Confirmation: Expression of the knockdown system is induced by adding anhydrotetracycline (aTc) to the culture medium. The reduction in clpC1 mRNA and protein levels is confirmed via quantitative real-time PCR (qRT-PCR) and Western blotting, respectively.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard assay for determining MIC.

  • Preparation: A 96-well microplate is prepared with serial twofold dilutions of this compound and control drugs in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Inoculation: Each well is inoculated with a standardized suspension of the M. tb strain (wild-type or knockout/knockdown) to a final concentration of approximately 5 x 10⁵ CFU/mL. For knockdown strains, aTc is added to induce the gene silencing.

  • Incubation: The plate is sealed and incubated at 37°C for 7-14 days.

  • Reading: The MIC is determined as the lowest drug concentration that completely inhibits visible growth, often assessed by adding a growth indicator like resazurin.

Visualizations

Diagrams help to clarify complex workflows and biological pathways.

Experimental Workflow for Target Validation

The following diagram illustrates the logical flow for validating the ClpC1 target of this compound using a genetic knockout approach.

G cluster_0 Hypothesis Generation cluster_1 Strain Engineering cluster_2 Phenotypic Analysis cluster_3 Validation Hypothesis Hypothesis: This compound targets ClpC1 in M. tb Construct Design Knockdown Construct (e.g., CRISPRi targeting clpC1) Hypothesis->Construct WT_MIC Determine MIC on Wild-Type (WT) M. tb Hypothesis->WT_MIC Transduce Transduce into Wild-Type M. tb Construct->Transduce Select Select for Modified Strain Transduce->Select KD_MIC Determine MIC on clpC1 Knockdown (KD) Strain Select->KD_MIC Compare Compare MICs: WT vs. KD Strain WT_MIC->Compare KD_MIC->Compare Conclusion Conclusion: Increased MIC in KD strain confirms ClpC1 is the target Compare->Conclusion

Workflow for validating this compound's target using a knockout strain.
This compound's Mechanism of Action Pathway

This diagram shows the molecular pathway inhibited by this compound.

G cluster_0 Normal Protein Degradation Pathway cluster_1 Pathway Inhibition by this compound Misfolded Misfolded Proteins ClpC1 ClpC1 (Chaperone) Misfolded->ClpC1 binds ClpP1P2 ClpP1P2 (Protease) ClpC1->ClpP1P2 delivers Accumulation Accumulation of Toxic Proteins ClpC1->Accumulation leads to Degradation Protein Degradation & Recycling ClpP1P2->Degradation executes This compound This compound This compound->ClpC1 Death Bacterial Cell Death Accumulation->Death

Mechanism of action of this compound via inhibition of the ClpC1 chaperone.

Alpibectir Clinical Trial Phase 1 and 2a Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Basel, Switzerland - This guide provides a comprehensive summary and comparison of the Phase 1 and Phase 2a clinical trial results for Alpibectir (BVL-GSK098), a novel anti-tuberculosis drug candidate developed by BioVersys and GSK. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance and potential.

This compound is a first-in-class transcriptional regulator inhibitor that acts on VirS in Mycobacterium tuberculosis.[1][2] This mechanism stimulates an alternative bioactivation pathway for the existing anti-TB drug ethionamide (Eto), enhancing its efficacy and overcoming resistance.[3][4] The clinical development program aims to establish this compound in combination with Eto as a potent treatment regimen for tuberculosis (TB), including drug-resistant strains.

Phase 1 Clinical Trial Summary

The Phase 1 study (NCT04654143) was a double-blind, randomized, placebo-controlled trial designed to assess the safety, tolerability, and pharmacokinetics (PK) of this compound in healthy volunteers.[2][5] The trial consisted of two parts: a Single Ascending Dose (SAD) and a Multiple Ascending Dose (MAD) component.[2][6]

Key Findings from Phase 1
  • Safety and Tolerability: this compound was generally well-tolerated in both single and multiple doses.[1][2][3] No serious adverse events were reported.[2][6] A total of 13 mild to moderate treatment-emergent adverse events were observed across all participant groups.[2][6]

  • Pharmacokinetics: this compound demonstrated rapid absorption after oral administration.[2][3][6] The presence of food was found to slow absorption, resulting in a lower maximum concentration (Cmax) but an increased overall exposure (AUC).[1][2][3][6] The drug exhibited dose-proportional pharmacokinetics and showed some accumulation with repeated dosing.[1][3][6] Steady state was achieved by day 7 of daily administration.[1][3][6]

Quantitative Data from Phase 1 Trials
ParameterSingle Ascending Dose (SAD)Multiple Ascending Dose (MAD)
Study Design Double-blind, randomized, placebo-controlledDouble-blind, randomized, placebo-controlled
Participants 80 healthy volunteers randomized80 healthy volunteers randomized
Dose Levels 0.5 mg to 40 mg5 mg to 30 mg daily for 7 days
Key Safety Finding No serious adverse events reported.[2][6]No serious adverse events reported.[2]
Adverse Events 13 mild or moderate treatment-emergent adverse events across all groups.[2][6]13 mild or moderate treatment-emergent adverse events across all groups.[2][6]
Tmax (fasted) 0.88 to 1.53 hours.[2][3][6]Not explicitly stated
Food Effect (Tmax) Slower absorption with food (mean Tmax 3.87 h).[2][3][6]Not applicable
Food Effect (Cmax) Decreased by 17.7%.[2][3][6]Not applicable
Food Effect (AUC) Increased by 19.6%.[2][3][6]Not applicable
Dose Proportionality Observed.[1][3][6]Observed for both Cmax and AUC.[1][3][6]
Accumulation Not applicableObserved, with a more profound effect on AUC (1.8-fold) than Cmax (1.3-fold).[1][3][6]
Steady State Not applicableAchieved by Day 7.[1][3][6]

Phase 2a Clinical Trial Summary

The Phase 2a trial (NCT05473195) was an open-label, randomized, two-stage study conducted in South Africa.[3] Its primary objective was to evaluate the early bactericidal activity (EBA), safety, and tolerability of this compound in combination with ethionamide (AlpE) in adult patients with newly diagnosed, drug-susceptible pulmonary tuberculosis.[5]

Key Findings from Phase 2a
  • Efficacy: The combination of this compound and ethionamide demonstrated a promising first human proof of concept, with bactericidal activity similar to that of the potent first-line anti-TB drug isoniazid.[7]

  • Safety and Tolerability: The this compound-ethionamide combination showed a very promising safety profile and was well-tolerated by tuberculosis patients.[7]

Quantitative Data from Phase 2a Trial
ParameterPhase 2a Early Bactericidal Activity Trial
Study Design Open-label, randomized, two-stage clinical trial.[3]
Participants Adults with newly diagnosed, rifampicin- and isoniazid-susceptible pulmonary TB.[3]
Intervention Arms Various doses of ethionamide with and without this compound, with an isoniazid control arm.[2]
Primary Endpoint 7-day early bactericidal activity (EBA).[5]
Key Efficacy Finding Bactericidal activity of the this compound-Eto combination was similar to isoniazid.[7]
Key Safety Finding Very promising safety profile and well-tolerated.[7]

Experimental Protocols

Phase 1 Study Methodology

The Phase 1 trial was a randomized, double-blind, placebo-controlled study in healthy adult volunteers. In the SAD portion, sequential cohorts of participants received a single oral dose of this compound at escalating concentrations (0.5 mg to 40 mg) or a placebo.[6] The effect of food on the pharmacokinetics of a 10 mg dose was also assessed. In the MAD portion, participants received daily oral doses of this compound (5 mg to 30 mg) or placebo for seven consecutive days.[6] Safety was monitored throughout the study via the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms. Pharmacokinetic parameters were determined by analyzing blood samples collected at various time points after dosing.

Phase 2a Study Methodology

The Phase 2a study was an open-label, randomized trial in patients with drug-susceptible pulmonary tuberculosis.[3] The study was conducted in two stages and included multiple treatment arms to evaluate different doses of ethionamide (125 mg, 250 mg, 500 mg, and 750 mg) alone and in combination with different doses of this compound (9 mg and 27 mg).[2] A control arm received the standard dose of isoniazid (300 mg).[2] The primary measure of efficacy was the early bactericidal activity, which is the rate of decline in the number of viable Mycobacterium tuberculosis in the sputum of patients over the first 7 days of treatment. Safety and tolerability were also assessed throughout the treatment period.

Visualizations

This compound's Mechanism of Action

Alpibectir_Mechanism_of_Action cluster_mtb Mycobacterium tuberculosis This compound This compound VirS VirS (Transcriptional Regulator) This compound->VirS acts on MymA_pathway MymA Pathway (Alternative Bioactivation) VirS->MymA_pathway stimulates Active_Eto Active Ethionamide MymA_pathway->Active_Eto produces Eto_prodrug Ethionamide (Prodrug) Eto_prodrug->MymA_pathway bioactivated by TB_Cell_Death TB Cell Death Active_Eto->TB_Cell_Death leads to

Caption: this compound's mechanism of action in M. tuberculosis.

Clinical Trial Workflow

Clinical_Trial_Workflow cluster_phase1 Phase 1 Trial (Healthy Volunteers) cluster_phase2a Phase 2a Trial (TB Patients) P1_SAD Single Ascending Dose (SAD) (0.5mg - 40mg) P1_Safety Safety & Tolerability Assessed P1_SAD->P1_Safety P1_PK Pharmacokinetics Assessed P1_SAD->P1_PK P1_MAD Multiple Ascending Dose (MAD) (5mg - 30mg for 7 days) P1_MAD->P1_Safety P1_MAD->P1_PK P1_Results Phase 1 Results: Good Safety & PK Profile P1_Safety->P1_Results P1_PK->P1_Results P2a_Recruitment Recruit Patients with Drug-Susceptible TB P2a_Randomization Randomize to Treatment Arms (AlpE vs. Eto vs. INH) P2a_Recruitment->P2a_Randomization P2a_EBA Assess 7-Day Early Bactericidal Activity (EBA) P2a_Randomization->P2a_EBA P2a_Safety Assess Safety & Tolerability P2a_Randomization->P2a_Safety P2a_Results Phase 2a Results: EBA similar to Isoniazid, Well-Tolerated P2a_EBA->P2a_Results P2a_Safety->P2a_Results P1_Results->P2a_Recruitment Informs

Caption: Workflow of this compound's Phase 1 and 2a clinical trials.

References

Alpibectir's Safety Profile: A Comparative Analysis for TB Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of tuberculosis (TB) drug development is actively evolving, with several new candidates progressing through clinical trials. A critical aspect of evaluating these new agents is their safety and tolerability. This guide provides a comparative analysis of the safety profile of Alpibectir (BVL-GSK098), a novel transcriptional regulator inhibitor, against other key TB drug candidates in clinical development.

Executive Summary

This compound, developed by BioVersys, is designed to be co-administered with ethionamide (Eto) to enhance its efficacy and potentially reduce Eto-related toxicity. Early clinical data suggests a favorable safety profile for this compound. Phase 1 trials in healthy volunteers showed no serious adverse events, with only mild to moderate treatment-emergent adverse events reported. A subsequent Phase 2a study also indicated good tolerability. In comparison, other new and repurposed TB drugs, while offering significant advances in treating drug-resistant TB, have demonstrated distinct safety concerns, including cardiotoxicity (QT prolongation), hepatotoxicity, and neurotoxicity. This guide presents a detailed comparison of the available safety data to aid in the assessment of this compound's potential role in future TB treatment regimens.

Comparative Safety Data of TB Drug Candidates

The following tables summarize the key safety findings from clinical trials of this compound and other notable TB drug candidates.

Table 1: Overview of this compound Safety Data from Clinical Trials

Clinical Trial PhasePopulationKey Safety FindingsReference
Phase 1 (NCT04654143) Healthy VolunteersNo serious adverse events reported. 13 mild or moderate treatment-emergent adverse events (TEAEs) were experienced by 13 participants.[1][2]
Phase 2a (EBA Study) TB PatientsPromising safety profile with good tolerability.

Table 2: Comparative Adverse Event Profile of Selected TB Drug Candidates

Drug CandidateClassCommon Adverse EventsSerious Adverse Events of NoteReference
This compound Transcriptional Regulator InhibitorMild to moderate TEAEs (specifics not detailed in available results)No serious adverse events reported in Phase 1.[1][2]
Sutezolid OxazolidinoneGenerally well-tolerated. 14% experienced mild or moderate increases in alanine transaminase.No clinical neuropathy, anemia, or thrombocytopenia in a 12-week study. Two Grade 4 adverse events (neutropenia and hepatotoxicity) were not deemed associated with sutezolid.[3][4][5]
Delpazolid OxazolidinoneWell-tolerated.Two drug-related serious adverse events (gastritis and anemia) in one dosing group. No significant oxazolidinone class toxicities.[6][7][8]
Bedaquiline DiarylquinolineNausea, arthralgia, vomiting, headache.QT interval prolongation, hepatotoxicity.[9][10][11]
Delamanid NitroimidazoleNausea, vomiting, dizziness, headache, insomnia, gastrointestinal upset.QT interval prolongation.[1][12][13][14][15]
Pretomanid NitroimidazoleNausea, vomiting, headache, increased ALT and AST.Peripheral neuropathy, myelosuppression (when combined with linezolid), hepatotoxicity.[16][17][18]
BTZ-043 BenzothiazinoneDizziness, headache, hypertension, hot flush (all mild to moderate).Worsening of pre-existing anemia and QTcF prolongation in one individual each were possibly related to the drug.[9][19][20][21]
Macozinone (PBTZ-169) BenzothiazinoneHigh tolerability and favorable safety profile.No deaths or severe adverse effects related to the drug in a Phase 2a study.[13][22][23][24][25]
TBAJ-876 DiarylquinolineFew, generally mild, adverse events.Potentially safer profile than bedaquiline with low potential for QT prolongation.

Experimental Protocols for Key Safety Assessments

Standardized and rigorous monitoring for adverse events is crucial in TB drug clinical trials. Below are outlines of typical experimental protocols for assessing key safety parameters.

Cardiotoxicity Monitoring (QT Interval Prolongation)

The potential for new anti-TB drugs to cause cardiac arrhythmias is a significant safety concern.

  • Methodology :

    • Baseline Assessment : A 12-lead electrocardiogram (ECG) is performed at screening and before the first dose of the investigational drug to establish a baseline QT interval.

    • Serial ECG Monitoring : ECGs are repeated at regular intervals throughout the treatment period (e.g., weekly for the first month, then monthly) and during follow-up. More frequent monitoring may be implemented after dose escalations or if a significant change is observed.

    • QT Correction : The QT interval is corrected for heart rate using a standardized formula, most commonly the Fridericia (QTcF) or Bazett (QTcB) correction.

    • Data Analysis : The change from baseline in QTcF/QTcB is calculated at each time point. Clinically significant prolongation is often defined as a QTcF > 450 ms for males and > 470 ms for females, an increase of > 60 ms from baseline, or the appearance of new T-wave abnormalities or arrhythmias.[10][11][26][27][28][29][30]

Hepatotoxicity Monitoring

Drug-induced liver injury (DILI) is a known risk with many anti-TB medications.

  • Methodology :

    • Baseline Liver Function Tests (LFTs) : Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin are measured before initiating treatment.

    • Routine LFT Monitoring : LFTs are monitored regularly during treatment (e.g., every 2-4 weeks), with increased frequency for patients with pre-existing liver conditions or those receiving concomitant hepatotoxic drugs.

    • Symptom-driven Testing : Patients are educated to report symptoms of hepatitis (e.g., nausea, vomiting, abdominal pain, jaundice). LFTs are performed immediately if such symptoms occur.

    • Causality Assessment : If significant elevations in LFTs are observed, a thorough evaluation is conducted to rule out other causes of liver injury (e.g., viral hepatitis, alcohol use).

    • Management : Guidelines from regulatory bodies like the American Thoracic Society (ATS) are often used to define thresholds for dose modification or treatment interruption. For example, treatment may be stopped if ALT levels exceed 3-5 times the upper limit of normal with symptoms, or 5-8 times without symptoms.[31][32][33][34][35]

Neurotoxicity Monitoring

Peripheral and optic neuropathy can be debilitating side effects of certain anti-TB drugs.

  • Methodology :

    • Baseline Neurological Examination : A thorough neurological assessment is conducted at baseline, including evaluation of sensory and motor function, reflexes, and visual acuity.

    • Symptom Monitoring : Patients are regularly questioned about symptoms such as tingling, numbness, burning pain in the extremities, or changes in vision.

    • Objective Testing : If symptoms arise, objective tests such as nerve conduction studies or formal ophthalmologic examinations may be performed.

    • Grading of Severity : The severity of neuropathy is typically graded using a standardized scale to guide management decisions.

Visualizing Key Pathways and Processes

To better understand the context of this compound's development and safety evaluation, the following diagrams illustrate relevant biological and experimental workflows.

Mechanism of Action: this compound and Ethionamide This compound This compound EthR EthR (Transcriptional Repressor) This compound->EthR Inhibits ethA_gene ethA gene EthR->ethA_gene Represses transcription EthA_enzyme EthA (Monooxygenase) ethA_gene->EthA_enzyme Encodes Activated_Ethionamide Activated Ethionamide (Bactericidal) EthA_enzyme->Activated_Ethionamide Ethionamide_prodrug Ethionamide (Prodrug) Ethionamide_prodrug->EthA_enzyme Activated by TB_Cell_Death TB Cell Death Activated_Ethionamide->TB_Cell_Death Leads to

This compound's Mechanism of Action

Clinical Trial Workflow for Safety Assessment cluster_pre_treatment Pre-Treatment cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Screening Patient Screening and Informed Consent Baseline Baseline Assessments (ECG, LFTs, Neurological Exam) Screening->Baseline Randomization Randomization to Treatment Arm Baseline->Randomization Drug_Admin Drug Administration Randomization->Drug_Admin Monitoring Regular Safety Monitoring (AEs, Vitals, ECGs, LFTs) Drug_Admin->Monitoring Follow_up Follow-up Visits Monitoring->Follow_up Final_Assessment Final Safety Assessment Follow_up->Final_Assessment Data_Analysis Statistical Analysis of Safety Data Final_Assessment->Data_Analysis Data Compilation

References

Benchmarking Alpibectir's Potentiation of Ethionamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Alpibectir (BVL-GSK098), a novel potentiator of the anti-tuberculosis drug ethionamide. We will delve into its mechanism of action, benchmark its potentiation factor against alternative strategies, and provide an overview of the experimental protocols used to generate the supporting data. This document is intended to serve as a resource for researchers and professionals in the field of tuberculosis drug development.

Introduction to Ethionamide and the Need for Potentiation

Ethionamide is a crucial second-line drug in the treatment of multidrug-resistant tuberculosis (MDR-TB). However, its efficacy is often limited by poor activation and significant dose-dependent side effects, leading to patient non-adherence. Ethionamide is a prodrug that requires bioactivation within Mycobacterium tuberculosis by the monooxygenase EthA. Resistance to ethionamide frequently arises from mutations in the ethA gene or in its transcriptional repressor, EthR.

To overcome these limitations, two primary strategies for potentiating ethionamide have emerged: inhibiting the EthR repressor to boost EthA expression, and activating alternative bioactivation pathways. This compound represents a novel approach by targeting a different transcriptional regulator, VirS, to stimulate an alternative activation route for ethionamide.

Mechanism of Action: this compound vs. EthR Inhibitors

The primary alternatives to this compound are compounds that inhibit the transcriptional repressor EthR. Understanding the distinct mechanisms of these two classes of potentiators is crucial for their strategic development and application.

This compound: Activating an Alternative Pathway

This compound, an optimized version of the earlier compound SMARt751, does not target the classical EthA/EthR pathway. Instead, it acts on the transcriptional regulator VirS.[1] This action stimulates the mymA operon, which encodes for a monooxygenase capable of bioactivating ethionamide through an alternative pathway.[1] This mechanism is particularly significant as it can bypass resistance mechanisms involving mutations in ethA or overexpression of ethR.

cluster_this compound This compound Pathway This compound This compound VirS VirS (Transcriptional Regulator) This compound->VirS acts on mymA_operon mymA Operon VirS->mymA_operon stimulates MymA_monooxygenase MymA Monooxygenase mymA_operon->MymA_monooxygenase expresses Ethionamide_active Active Ethionamide Ethionamide_inactive Ethionamide (Inactive Prodrug) Ethionamide_inactive->MymA_monooxygenase activated by InhA InhA Ethionamide_active->InhA inhibits Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis required for Cell_Death Bacterial Cell Death Mycolic_Acid_Synthesis->Cell_Death disruption leads to

Caption: this compound's mechanism of action.

EthR Inhibitors: Enhancing the Primary Pathway

The more established strategy for ethionamide potentiation involves the development of small molecules that inhibit EthR. By binding to EthR, these inhibitors prevent its repressive action on the ethA promoter, leading to increased expression of the EthA monooxygenase. This, in turn, enhances the conversion of ethionamide to its active form. Compounds such as BDM41906 are examples of this class of potentiators.

cluster_EthR EthR Inhibitor Pathway EthR_inhibitor EthR Inhibitor (e.g., BDM41906) EthR EthR (Transcriptional Repressor) EthR_inhibitor->EthR inhibits ethA_promoter ethA Promoter EthR->ethA_promoter represses EthA_monooxygenase EthA Monooxygenase ethA_promoter->EthA_monooxygenase expresses Ethionamide_active Active Ethionamide Ethionamide_inactive Ethionamide (Inactive Prodrug) Ethionamide_inactive->EthA_monooxygenase activated by InhA InhA Ethionamide_active->InhA inhibits Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis required for Cell_Death Bacterial Cell Death Mycolic_Acid_Synthesis->Cell_Death disruption leads to

Caption: EthR inhibitor mechanism of action.

Quantitative Comparison of Potentiation Factors

The potentiation factor is a critical metric for evaluating the efficacy of these compounds. It is typically expressed as the fold-reduction in the Minimum Inhibitory Concentration (MIC) of ethionamide in the presence of the potentiator, or as the potential fold-reduction of the therapeutic dose.

CompoundClassPotentiation FactorExperimental SystemReference
This compound (BVL-GSK098) VirS ActivatorPredicted to lower human oral dose by at least two-thirdsPreclinical data and modeling[1][2]
SMARt751 VirS ActivatorPredicted 4-fold reduction in ethionamide doseExtrapolation from animal pharmacokinetic and pharmacodynamic models[3][4][5]
BDM41906 EthR Inhibitor10-fold potentiation of ETH activityIntracellular M. tuberculosis[6]
BDM41906 EthR Inhibitor4-fold boost of ETH activityIntravenously infected TB mice model[4]

Experimental Protocols

The following sections outline the general methodologies used to assess the potentiation of ethionamide.

In Vitro Susceptibility Testing: MIC Shift Assay

This assay determines the reduction in the MIC of ethionamide in the presence of a potentiator.

  • Bacterial Strains: Mycobacterium tuberculosis H37Rv or clinical isolates are typically used.

  • Media: Middlebrook 7H9 broth or 7H10 agar supplemented with OADC (oleic acid-albumin-dextrose-catalase) is standard.

  • Procedure:

    • Prepare serial dilutions of ethionamide in the culture medium.

    • For each ethionamide dilution, prepare parallel sets with and without a fixed sub-inhibitory concentration of the potentiator (e.g., this compound or an EthR inhibitor).

    • Inoculate all dilutions with a standardized suspension of M. tuberculosis.

    • Incubate the cultures at 37°C for 7-14 days.

    • The MIC is determined as the lowest concentration of ethionamide that inhibits visible bacterial growth.

  • Data Analysis: The potentiation factor is calculated as the ratio of the MIC of ethionamide alone to the MIC of ethionamide in the presence of the potentiator.

cluster_workflow Experimental Workflow: MIC Shift Assay start Start prep_media Prepare Middlebrook 7H9/7H10 Media start->prep_media prep_eth Prepare Serial Dilutions of Ethionamide prep_media->prep_eth prep_potentiator Prepare Solutions with and without Potentiator prep_eth->prep_potentiator inoculate Inoculate with M. tuberculosis prep_potentiator->inoculate incubate Incubate at 37°C inoculate->incubate read_mic Determine MIC incubate->read_mic analyze Calculate Potentiation Factor read_mic->analyze

Caption: Workflow for MIC shift assay.

In Vivo Efficacy Testing: Mouse Model of Tuberculosis

Animal models are essential for evaluating the in vivo efficacy of drug combinations.

  • Animal Model: BALB/c or C57BL/6 mice are commonly used.

  • Infection: Mice are infected via aerosol or intravenous injection with a standardized inoculum of M. tuberculosis.

  • Treatment:

    • Treatment is typically initiated several weeks post-infection to allow for the establishment of a chronic infection.

    • Mice are divided into groups receiving:

      • Vehicle control

      • Ethionamide alone (at various doses)

      • Potentiator alone

      • Combination of ethionamide and the potentiator

    • Drugs are administered orally or via an appropriate route for a defined period (e.g., 4-8 weeks).

  • Endpoint Analysis:

    • At the end of the treatment period, mice are euthanized.

    • Lungs and spleens are harvested, homogenized, and plated on selective agar to determine the bacterial load (colony-forming units, CFU).

  • Data Analysis: The efficacy of the combination therapy is determined by comparing the reduction in CFU in the organs of mice treated with the combination versus those treated with ethionamide alone or the vehicle control.

Conclusion

This compound presents a promising and mechanistically distinct approach to potentiating ethionamide. Its ability to activate an alternative bioactivation pathway offers a potential solution to overcome existing resistance mechanisms. Preclinical data suggest a significant potentiation factor, comparable to or exceeding that of some EthR inhibitors. Further head-to-head comparative studies employing standardized in vitro and in vivo protocols will be crucial to fully delineate the relative advantages of this compound and guide its clinical development. The continued investigation of such potentiators is a vital component in the fight against multidrug-resistant tuberculosis.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.